molecular formula C16H18N2O5S B15563263 Penicillin V CAS No. 132-98-9; 87-08-1

Penicillin V

Numéro de catalogue: B15563263
Numéro CAS: 132-98-9; 87-08-1
Poids moléculaire: 350.4 g/mol
Clé InChI: BPLBGHOLXOTWMN-MBNYWOFBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Penicillin v is a white crystalline powder. (NTP, 1992)
Phenoxymethylpenicillin is a penicillin compound having a 6beta-(phenoxyacetyl)amino side-chain. It is a penicillin allergen and a penicillin. It is a conjugate acid of a phenoxymethylpenicillin(1-).
Phenoxymethylpenicillin is a narrow spectrum antibiotic also commonly referred to as this compound or Penicillin VK. It is a phenoxymethyl analog of Penicillin G, or [benzylpenicillin]. An orally active naturally penicillin, phenoxymethylpenicillin is used to treat mild to moderate infections in the respiratory tract, skin, and soft tissues caused by penicillin G­-sensitive microorganisms. Phenoxymethylpenicillin has also be used in some cases as prophylaxis against susceptible organisms. While there have been no controlled clinical efficacy studies that were conducted, phenoxymethylpenicillin has been suggested by the American Heart Association and the American Dental Association for use as an oral regimen for prophylaxis against bacterial endocarditis in patients with congenital heart disease or rheumatic or other acquired valvular heart disease when they undergo dental procedures and surgical procedures of the upper respiratory tract, except for those who are at an elevated risk for endocarditis.
This compound is a Penicillin-class Antibacterial.
This compound has been reported in Sarocladium strictum with data available.
This compound is a member of the penicillin family exhibiting broad-spectrum antibiotic property. This compound binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1958 and has 7 approved and 4 investigational indications.
A broad-spectrum penicillin antibiotic used orally in the treatment of mild to moderate infections by susceptible gram-positive organisms.
See also: Oxacillin (related);  Penicillin G (related);  this compound Potassium (active moiety of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBGHOLXOTWMN-MBNYWOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Record name PENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1098-87-9 (mono-hydrochloride salt), 132-98-9 (mono-potassium salt), 147-48-8 (mono-hydrochloride salt)
Record name Penicillin V [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023429
Record name Penicillin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Penicillin v is a white crystalline powder. (NTP, 1992), Solid
Record name PENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Penicillin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 55 °F (NTP, 1992), <0.1 g/100mL, In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum., Sol in alcohol and acetone; insoluble in fixed oils, 4.54e-01 g/L
Record name PENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenoxymethylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00417
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENICILLIN V
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Penicillin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs.
Record name PENICILLIN V
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

white, crystalline powder

CAS No.

87-08-1
Record name PENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Penicillin V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillin V [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxymethylpenicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00417
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Penicillin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenoxymethylpenicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61I075U2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PENICILLIN V
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Penicillin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 to 262 °F (Decomposes) (NTP, 1992), 120 - 128 °C
Record name PENICILLIN V
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20843
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Penicillin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Advent of an Oral Penicillin: A Technical History of Penicillin V's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a therapeutic agent by Florey and Chain in the early 1940s marked a watershed moment in medicine.[1] However, the first commercially produced penicillin, Penicillin G (benzylpenicillin), suffered from a significant drawback: its instability in acidic environments.[2] This lability rendered it ineffective when administered orally, as it was largely destroyed by stomach acid, necessitating parenteral administration.[3][4] This limitation spurred a search for an acid-stable variant that could be taken orally, a development that would dramatically broaden the accessibility and utility of penicillin therapy. This technical guide provides an in-depth account of the discovery and development of Penicillin V (phenoxymethylpenicillin), the first orally viable penicillin, with a focus on the key experiments, quantitative data, and methodologies that defined its emergence.

The Serendipitous Discovery of an Acid-Stable Penicillin

The breakthrough discovery of this compound was not the result of a targeted molecular design program but rather a serendipitous finding at the Austrian pharmaceutical company Biochemie GmbH (now part of Sandoz) in the early 1950s.[5] Two researchers, Dr. Ernst Brandl and Dr. Hans Margreiter, were tasked with improving the industrial fermentation of Penicillin G. A major challenge in large-scale penicillin production was the prevention of bacterial contamination in the fermentation tanks.

In an effort to control this contamination, Brandl experimented with adding various substances to the fermentation medium. One of the compounds he tested was phenoxyethanol (B1677644) as a disinfectant. On November 17, 1951, Brandl initiated a fermentation run with the addition of phenoxyethanol. To their surprise, not only did the phenoxyethanol address the contamination issue, but the subsequent analysis of the fermentation broth revealed a new type of penicillin with unexpectedly high biological activity.

The truly pivotal moment came on February 10, 1952, during the purification process. Margreiter observed the formation of a white crystalline precipitate in the acidic aqueous phase of the extraction. This was highly unusual, as the acid-labile Penicillin G would have degraded under these conditions and not precipitated. This keen observation was the first concrete evidence that they had produced a novel, acid-stable form of penicillin. The new compound was designated this compound, with the "V" standing for "vertraulich," the German word for "confidential," reflecting the initial secrecy surrounding the discovery.

Physicochemical Properties and Stability

The key advantage of this compound over Penicillin G lies in its enhanced stability in acidic conditions, a property conferred by the substitution of a phenoxymethyl (B101242) side chain for Penicillin G's benzyl (B1604629) side chain. The electron-withdrawing nature of the phenoxymethyl group is thought to provide steric hindrance and electronic protection to the labile β-lactam ring, making it more resistant to acid-catalyzed hydrolysis.

Quantitative Stability Comparison

While historical records extensively note the superior acid stability of this compound, precise side-by-side quantitative data from the initial discovery period is scarce. However, modern studies have quantified the degradation kinetics of penicillins in acidic media. For instance, studies on Penicillin G have shown a half-life of approximately 2 hours under acidic conditions. In contrast, this compound is known to be significantly more resistant to inactivation by gastric acid.

Parameter This compound Penicillin G Conditions
Acid Stability Relatively stableUnstableGastric Acid (pH 1.5-3.5)
Oral Bioavailability ~60-73%Low to negligibleOral administration
Half-life in acidic solution (pH 2.7) Significantly longer than Penicillin G~2 hoursIn vitro degradation studies

In Vitro Antimicrobial Activity

This compound shares the same core mechanism of action as other penicillins but exhibits a spectrum of activity primarily directed against Gram-positive bacteria.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro activity of this compound against key Gram-positive pathogens.

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Streptococcus pyogenes0.0150.015
Streptococcus pneumoniae (penicillin-susceptible)0.0150.06
Staphylococcus aureus (penicillin-susceptible)0.250.50

Experimental Protocols

Biosynthesis of this compound (Reconstructed 1950s Protocol)

The industrial production of this compound in the 1950s was achieved through submerged fermentation of a high-yielding strain of Penicillium chrysogenum. The key innovation was the addition of a precursor molecule to the fermentation medium to direct the biosynthesis towards this compound instead of Penicillin G.

1. Inoculum Preparation:

  • A high-yielding strain of Penicillium chrysogenum is cultured on a suitable agar (B569324) medium to generate a dense spore suspension.

  • The spore suspension is then used to inoculate a small-volume seed fermenter containing a sterile nutrient medium.

  • The culture is incubated with agitation and aeration to promote the vegetative growth of the mycelium.

2. Production Fermentation:

  • The contents of the seed fermenter are transferred to a large-scale production fermenter.

  • The production medium is a complex mixture containing a carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and various mineral salts.

  • After an initial phase of fungal growth, a sterile solution of phenoxyacetic acid is added to the fermentation broth in a controlled manner. This serves as the precursor for the phenoxymethyl side chain of this compound.

  • The fermentation is carried out for several days at a controlled temperature (typically 25-27°C) and pH, with continuous agitation and aeration to maintain aerobic conditions.

3. Extraction and Purification:

  • At the end of the fermentation, the mycelium is separated from the broth by filtration.

  • The filtered broth, containing the dissolved this compound, is acidified to a pH of approximately 2-2.5. This causes the acid-stable this compound to precipitate out of the solution.

  • The precipitated this compound is then collected and purified through a series of solvent extractions and crystallization steps to yield the final product.

Historical Analytical Methods for Penicillin Quantification

In the mid-20th century, several methods were employed to quantify the potency of penicillin preparations.

1. Oxford Unit (Cup-Plate) Bioassay:

  • This method was based on the inhibition of bacterial growth.

  • A petri dish containing a solid agar medium is uniformly seeded with a susceptible strain of Staphylococcus aureus.

  • Small, sterile cylinders (cups) are placed on the surface of the agar.

  • Standard solutions of penicillin with known concentrations and the unknown sample are pipetted into the cups.

  • The plate is incubated, allowing the penicillin to diffuse into the agar and create a zone of growth inhibition around the cup.

  • The diameter of the zone of inhibition is proportional to the concentration of penicillin. The potency of the unknown sample is determined by comparing its zone of inhibition to those of the standard solutions. The Oxford unit was originally defined as the amount of penicillin that, when dissolved in 50 ml of meat extract broth, would just inhibit the growth of a standard strain of Staphylococcus aureus.

2. Iodometric Assay:

  • This chemical method is based on the reaction of iodine with the degradation products of penicillin.

  • The penicillin sample is first inactivated by treatment with a mild alkali (e.g., sodium hydroxide), which opens the β-lactam ring to form penicilloic acid.

  • The solution is then acidified, and a known excess of a standard iodine solution is added. The penicilloic acid reacts with and consumes a specific amount of iodine.

  • The remaining unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator.

  • The amount of penicillin in the original sample is calculated from the amount of iodine consumed.

3. Hydroxylamine (B1172632) Assay:

  • This colorimetric method is based on the reaction of penicillin with hydroxylamine in an alkaline solution to form a hydroxamic acid.

  • The resulting hydroxamic acid then reacts with ferric ions in an acidic solution to produce a colored ferric-hydroxamate complex.

  • The intensity of the color, which is proportional to the penicillin concentration, is measured spectrophotometrically.

Mechanism of Action and Biosynthetic Pathway

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan_synthesis Peptidoglycan Cross-linking Cell_wall Stable Cell Wall Lysis Cell Lysis Penicillin_V This compound Penicillin_V->PBP Binds to and Inhibits Inhibition->Lysis Inhibition leads to Weakened Cell Wall

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and bacterial death.

Biosynthesis_of_Penicillin_V Amino_Acids L-α-aminoadipic acid L-cysteine D-valine ACV δ-(L-α-aminoadipyl)- L-cysteinyl-D-valine (ACV) Amino_Acids->ACV ACV Synthetase Isopenicillin_N Isopenicillin N ACV->Isopenicillin_N Isopenicillin N Synthase Penicillin_V This compound Isopenicillin_N->Penicillin_V Isopenicillin N Acyltransferase Phenoxyacetyl_CoA Phenoxyacetyl-CoA (from Phenoxyacetic acid) Phenoxyacetyl_CoA->Isopenicillin_N

The biosynthesis of this compound within Penicillium chrysogenum is a multi-step enzymatic process. It begins with the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and D-valine—to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is followed by the oxidative cyclization of ACV to form isopenicillin N, the first bioactive intermediate. In the final step, the L-α-aminoadipate side chain of isopenicillin N is exchanged for a phenoxyacetyl group, derived from the precursor phenoxyacetic acid, to yield this compound.

Commercialization and Impact

The discovery of an orally active penicillin was a significant milestone. The Austrian company Biochemie GmbH began producing this compound under the trade name Ospen®. In the United States, Eli Lilly and Company also played a role in the development and commercialization of this compound, having first synthesized it in 1948, although the significance of its acid stability was not fully appreciated at the time. The availability of an oral form of penicillin revolutionized the treatment of bacterial infections, allowing for convenient and effective outpatient therapy for a wide range of conditions, from streptococcal pharyngitis to skin and soft tissue infections.

Experimental_Workflow cluster_fermentation Fermentation cluster_purification Purification Inoculum Inoculum Preparation (P. chrysogenum) Seed_Fermenter Seed Fermentation Inoculum->Seed_Fermenter Production_Fermenter Production Fermentation Seed_Fermenter->Production_Fermenter Filtration Filtration (Mycelium Removal) Production_Fermenter->Filtration Harvest Precursor_Addition Addition of Phenoxyacetic Acid Precursor_Addition->Production_Fermenter Acidification Acidification of Broth (pH 2-2.5) Filtration->Acidification Precipitation This compound Precipitation Acidification->Precipitation Purification_Steps Solvent Extraction & Crystallization Precipitation->Purification_Steps Final_Product Purified this compound Purification_Steps->Final_Product

Conclusion

The discovery of this compound represents a classic example of scientific serendipity, where a solution to a practical problem in industrial microbiology led to a major therapeutic advance. The keen observation and scientific curiosity of Brandl and Margreiter transformed the landscape of antibiotic therapy, paving the way for the widespread and convenient oral treatment of bacterial infections. This in-depth guide has provided a technical overview of the history, development, and underlying science of this compound, offering valuable insights for today's researchers and professionals in the field of drug discovery and development.

References

The Mechanism of Action of Penicillin V on Bacterial Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum beta-lactam antibiotic. It exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall, a structure essential for maintaining the osmotic integrity of the bacterial cell. This guide provides an in-depth technical overview of the molecular mechanisms underlying the action of this compound, targeted at researchers, scientists, and drug development professionals.

The Bacterial Cell Wall: The Target of this compound

The primary target of this compound is the peptidoglycan layer of the bacterial cell wall. Peptidoglycan is a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide bridges, forming a rigid mesh-like structure that encases the bacterial cell. The final step in the synthesis of this protective layer is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).

Molecular Mechanism of Action

The bactericidal activity of this compound is a multi-step process that begins with the binding of the antibiotic to PBPs and culminates in cell lysis.

Inhibition of Peptidoglycan Synthesis

The core of this compound's mechanism of action lies in its ability to inhibit the transpeptidase function of PBPs. The beta-lactam ring of this compound mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This molecular mimicry allows this compound to bind to the active site of the PBP. The strained amide bond in the beta-lactam ring is highly reactive and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation is essentially irreversible and inactivates the enzyme.

The inactivation of PBPs prevents the cross-linking of the peptide side chains of the peptidoglycan backbone. This inhibition of the final transpeptidation step weakens the cell wall, making the bacterium susceptible to osmotic lysis.

Activation of Autolytic Enzymes

In addition to inhibiting cell wall synthesis, the disruption of the normal cell wall building process by this compound can lead to the activation of autolytic enzymes, such as autolysins. These enzymes are normally involved in cell wall remodeling during growth and division. However, their uncontrolled activation in the presence of this compound leads to the degradation of the existing peptidoglycan, further compromising the structural integrity of the cell wall and contributing to cell death.

Quantitative Data

The efficacy of this compound can be quantified through various metrics, including its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against different bacterial strains.

Bacterial Strain PBP Target(s) IC50 / Ki (µM) MIC (µg/mL)
Streptococcus pneumoniaePBP1a, PBP2x, PBP2b~0.1 - 50.015 - 2
Streptococcus pyogenesPBP2x~0.5 - 100.004 - 0.015
Staphylococcus aureus (susceptible)PBP1, PBP2, PBP3>100.06 - 0.5

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values are approximate and can vary based on experimental conditions. MIC (Minimum Inhibitory Concentration) values can also vary between different isolates.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Methodology:

  • Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading of results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To assess the binding affinity of this compound for specific PBPs.

Methodology:

  • Membrane preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed to release the cell membranes containing the PBPs.

  • Competition reaction: The membrane preparations are incubated with varying concentrations of unlabeled this compound.

  • Labeling with Bocillin FL: A fluorescently labeled penicillin, Bocillin FL, is added to the reaction mixture. Bocillin FL will bind to any PBPs that have not been bound by this compound.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescent detection: The gel is visualized using a fluorescent scanner. The intensity of the fluorescent bands corresponding to the different PBPs will be inversely proportional to the concentration of this compound.

  • Data analysis: The intensity of the bands is quantified to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of Bocillin FL to a specific PBP.

Visualizations

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II (Peptidoglycan precursor) Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG Nascent Peptidoglycan Lipid_II_out->Nascent_PG Glycosyltransferase activity of PBP Nascent_PG->Crosslinked_PG Transpeptidase activity of PBP Penicillin_V This compound Penicillin_V->PBP Covalent Binding (Inhibition)

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

G cluster_workflow MIC Determination Workflow A Prepare serial dilutions of this compound in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 16-20 hours C->D E Observe for visible growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Experimental Workflow for MIC Determination.

G Penicillin_V This compound PBP_Inhibition Inhibition of Penicillin-Binding Proteins (PBPs) Penicillin_V->PBP_Inhibition Transpeptidation_Block Blockade of Peptidoglycan Cross-linking PBP_Inhibition->Transpeptidation_Block Autolysin_Activation Activation of Autolytic Enzymes PBP_Inhibition->Autolysin_Activation Weak_Cell_Wall Weakened Cell Wall Transpeptidation_Block->Weak_Cell_Wall Cell_Lysis Cell Lysis and Bacterial Death Weak_Cell_Wall->Cell_Lysis Autolysin_Activation->Cell_Lysis

Penicillin V: A Technical Guide to the Inhibition of Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism by which Penicillin V inhibits bacterial peptidoglycan synthesis. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This guide details the molecular interactions, enzymatic targets, and the ultimate bactericidal effects of this widely used β-lactam antibiotic.

Core Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, also known as phenoxymethylpenicillin, is a member of the β-lactam class of antibiotics. Its primary mode of action is the disruption of bacterial cell wall synthesis, a structure essential for maintaining the integrity and shape of the bacterial cell. The bacterial cell wall is primarily composed of peptidoglycan, a rigid polymer that provides structural support and protection against osmotic pressure. This compound specifically interferes with the final stages of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.

The key targets of this compound are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) . These enzymes, particularly DD-transpeptidases, are responsible for catalyzing the cross-linking of peptidoglycan chains, a crucial step in forming the stable, mesh-like structure of the cell wall. This compound's structural similarity to the D-alanyl-D-alanine moiety of the peptidoglycan precursor allows it to bind to the active site of these PBPs. The highly reactive β-lactam ring of this compound then opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This irreversible inhibition of PBPs prevents the formation of peptide cross-links, disrupting the integrity of the growing cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.

This compound is generally more effective against Gram-positive bacteria, which possess a thick, exposed layer of peptidoglycan. In contrast, Gram-negative bacteria have a thinner peptidoglycan layer located between two cell membranes, which can hinder the access of this compound to its PBP targets.

Quantitative Data on this compound and PBP Inhibition

The efficacy of this compound and other β-lactam antibiotics is often quantified by their binding affinity and inhibition constants for various PBPs. The second-order rate constant, kinact/KI, is a critical parameter for evaluating the potency of irreversible inhibitors like this compound. While specific data for this compound can be limited in some literature, data for the closely related Penicillin G provides valuable insights into the interactions with PBPs from key pathogens like Streptococcus pneumoniae.

Table 1: Second-Order Rate Constants (kinact/KI) of Penicillin G for Streptococcus pneumoniae PBPs

Penicillin-Binding Protein (PBP)kinact/KI (M-1s-1)
PBP1a70,000 ± 20,000
PBP1b41,000 ± 11,000
PBP2x200,000 ± 7,400
PBP2a15,000 ± 5,400
PBP2b11,000 ± 2,300
PBP3180,000 ± 55,000

Data represents the mean ± standard deviation from biological duplicates.

Another important quantitative measure of an antibiotic's effectiveness is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 292130.06
Streptococcus pneumoniae ATCC 496190.015
Escherichia coli ATCC 25922>64
Clinical Isolate 1 (S. aureus)16
Clinical Isolate 2 (S. aureus)0.125

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of this compound's inhibition of peptidoglycan synthesis.

Penicillin-Binding Protein (PBP) Inhibition Assay using a Fluorescent Probe

This protocol describes a competitive binding assay to determine the ability of this compound to inhibit the binding of a fluorescent penicillin analog (e.g., Bocillin-FL) to PBPs in live bacterial cells.

Materials:

  • Bacterial culture (e.g., Streptococcus pneumoniae)

  • This compound

  • Bocillin-FL (fluorescent penicillin analog)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase of growth.

  • Inhibitor Incubation: Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in fresh growth medium. Incubate the cells with varying concentrations of this compound for a specified time at 37°C. Include a no-inhibitor control.

  • Fluorescent Probe Labeling: Add a fixed, saturating concentration of Bocillin-FL to the bacterial suspensions and incubate for a specific duration to label the PBPs that were not inhibited by this compound.

  • Sample Preparation: Harvest the labeled cells by centrifugation. Lyse the cells to release the membrane proteins containing the PBPs.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will be inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. Calculate the IC50 value for this compound, which is the concentration required to inhibit 50% of the Bocillin-FL binding to a specific PBP.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in CAMHB to achieve a standardized inoculum density (e.g., 5 x 105 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Analysis of Peptidoglycan Composition by HPLC

This protocol provides a general workflow for analyzing changes in peptidoglycan structure following treatment with this compound.

Materials:

  • Bacterial culture

  • This compound

  • Enzymes for peptidoglycan digestion (e.g., mutanolysin, lysozyme)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mass spectrometer (optional, for muropeptide identification)

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial strain in the presence and absence of a sub-inhibitory concentration of this compound.

  • Peptidoglycan Isolation: Harvest the bacterial cells and isolate the crude peptidoglycan by boiling in SDS followed by enzymatic treatment to remove other cellular components.

  • Enzymatic Digestion: Digest the purified peptidoglycan into its constituent muropeptides using specific hydrolases like mutanolysin or cellosyl.

  • HPLC Analysis: Separate the resulting muropeptides by reverse-phase HPLC. The elution profile will show different peaks corresponding to different muropeptide fragments (monomers, dimers, trimers, etc.).

  • Data Analysis: Compare the chromatograms of the treated and untreated samples. A decrease in the peaks corresponding to cross-linked muropeptides (dimers, trimers) in the this compound-treated sample indicates inhibition of transpeptidation.

  • Mass Spectrometry (Optional): Collect the HPLC fractions and analyze them by mass spectrometry to confirm the identity of the muropeptide species.

Visualizations: Pathways and Workflows

Signaling Pathway: Peptidoglycan Synthesis and Inhibition by this compound

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Mur Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Transglycosylase PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan Penicillin_V This compound Penicillin_V->PBP Covalent Binding (Inhibition) Nascent_PG->Crosslinked_PG

Caption: Peptidoglycan synthesis pathway and the inhibitory action of this compound.

Experimental Workflow: PBP Inhibition Assay

PBP_Inhibition_Workflow start Start: Bacterial Culture (mid-log phase) incubate_penV Incubate with varying [this compound] start->incubate_penV label_bocillin Label with Bocillin-FL incubate_penV->label_bocillin cell_lysis Cell Lysis label_bocillin->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page scan Fluorescence Gel Scanning sds_page->scan analyze Data Analysis: Quantify Bands, Determine IC50 scan->analyze Bactericidal_Effect PenV This compound bind_PBP Binds to Active Site of Penicillin-Binding Proteins (PBPs) PenV->bind_PBP inhibit_TP Inhibits Transpeptidase Activity bind_PBP->inhibit_TP no_crosslink Prevents Peptidoglycan Cross-linking inhibit_TP->no_crosslink weak_wall Weakened Cell Wall no_crosslink->weak_wall lysis Cell Lysis and Bacterial Death weak_wall->lysis

The Structure-Activity Relationship of Phenoxymethylpenicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethylpenicillin, also known as Penicillin V, represents a significant milestone in antibiotic history as an orally viable derivative of the penicillin family. Its efficacy is intrinsically linked to its unique chemical architecture, which balances the reactive elements necessary for antibacterial action with the stability required to survive the acidic environment of the stomach. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of phenoxymethylpenicillin, detailing its mechanism of action, the specific roles of its structural components, and the experimental protocols used to quantify its activity. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Chemical Structure and Nomenclature

Phenoxymethylpenicillin ((2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is a narrow-spectrum antibiotic belonging to the β-lactam class.[1] Its core structure, the penam (B1241934) nucleus, is composed of a thiazolidine (B150603) ring fused to a highly strained four-membered β-lactam ring.[2] This nucleus is appended with a phenoxyacetyl side chain at the 6-position, a feature that critically distinguishes it from its predecessor, Benzylpenicillin (Penicillin G).[3]

cluster_penicillin_v Phenoxymethylpenicillin Structure cluster_labels Key Structural Features penv_structure penv_structure beta_lactam β-Lactam Ring (Essential for Activity) thiazolidine Thiazolidine Ring side_chain Phenoxyacetyl Side Chain (Confers Acid Stability & Defines Spectrum) cooh Carboxylic Acid (PBP Binding)

Caption: Core chemical structure of Phenoxymethylpenicillin.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal action of phenoxymethylpenicillin is identical to other penicillins and targets the final stage of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3]

  • Target Binding: The primary molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases, carboxypeptidases, and endopeptidases.[1] These enzymes catalyze the cross-linking of peptidoglycan chains, providing the cell wall with structural integrity.

  • Covalent Inhibition: Due to the strained nature of the β-lactam ring, the amide bond is highly susceptible to nucleophilic attack. A key serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring.

  • Ring Opening and Acylation: This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[4]

  • Enzyme Inactivation: The acylation of the PBP active site renders the enzyme inactive, halting the cross-linking of the peptidoglycan layer.

  • Cell Lysis: The inhibition of cell wall maintenance and synthesis, coupled with the activity of bacterial autolytic enzymes, leads to a weakened cell wall. The high internal osmotic pressure of the bacterium can no longer be contained, resulting in cell lysis and death.[1]

pen_v Phenoxymethylpenicillin attack Nucleophilic Attack on β-Lactam Ring pen_v->attack pbp Penicillin-Binding Protein (PBP) (Active Site Serine) pbp->attack acyl_complex Covalent Acyl-Enzyme Intermediate (PBP Inactivated) attack->acyl_complex peptidoglycan Peptidoglycan Cross-linking Blocked acyl_complex->peptidoglycan cell_wall Weakened Cell Wall peptidoglycan->cell_wall lysis Bacterial Cell Lysis cell_wall->lysis start Start prep_abx Prepare 2x Antibiotic Stock and Serial Dilutions in 96-Well Plate start->prep_abx prep_inoc Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoc inoculate Inoculate Plate Wells with Bacteria prep_abx->inoculate dil_inoc Dilute Inoculum to Final Concentration prep_inoc->dil_inoc dil_inoc->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results: Identify Lowest Concentration with No Visible Growth incubate->read end Determine MIC read->end cluster_workflow PBP Competition Assay Workflow cluster_principle Assay Principle start Start reagents Prepare Reagents: - PBP solution - Fluorescent Tracer (e.g., BOCILLIN™ FL) - Phenoxymethylpenicillin dilutions start->reagents plate Dispense Reagents into 384-Well Plate reagents->plate incubate Incubate to Reach Binding Equilibrium plate->incubate measure Measure Fluorescence Polarization with Plate Reader incubate->measure analyze Plot mP vs. [Competitor] and Calculate IC₅₀ measure->analyze end Determine Binding Affinity analyze->end pbp PBP bound_complex PBP-Tracer Complex (High Polarization) pbp->bound_complex tracer Fluorescent Tracer tracer->bound_complex displaced Displaced Tracer (Low Polarization) bound_complex->displaced displaces competitor Phenoxymethylpenicillin (Unlabeled Competitor) competitor->bound_complex competes

References

A Technical Guide to the Synthesis of Novel Penicillin V Analogues for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel Penicillin V (phenoxymethylpenicillin) analogues. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the core methodologies, experimental protocols, and data interpretation essential for the innovation of new penicillin-based antibiotics. The document summarizes key quantitative data in structured tables, offers detailed experimental procedures, and visualizes complex pathways and workflows to facilitate comprehension and application in a laboratory setting.

Introduction: The Enduring Relevance of this compound and the Need for Novel Analogues

This compound, a cornerstone of antibacterial therapy, functions by inhibiting bacterial cell wall synthesis.[1] Its mechanism of action involves the acylation of penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan biosynthesis.[2][3] This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death. The core structure of penicillin, the penam (B1241934) nucleus, is essential for this activity.[2] However, the rise of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the β-lactam ring and through structural modifications in PBPs, necessitates the continuous development of novel penicillin analogues.[2]

The strategic modification of the side chain attached to the 6-aminopenicillanic acid (6-APA) core is a primary avenue for developing new analogues with enhanced properties, such as:

  • Broadened Spectrum of Activity: To be effective against a wider range of Gram-positive and Gram-negative bacteria.

  • Resistance to β-Lactamases: To overcome the primary mechanism of bacterial resistance.

  • Improved Pharmacokinetic Properties: Such as enhanced oral bioavailability and stability in acidic environments.

  • Novel Mechanisms of Action: To combat resistance that arises from target site modification.

This guide will delve into the synthetic strategies employed to create such novel this compound analogues, with a focus on semi-synthetic approaches starting from the readily available 6-APA precursor.

Synthetic Strategies for Novel this compound Analogues

The predominant strategy for synthesizing novel penicillin analogues is the semi-synthetic approach, which involves the acylation of 6-aminopenicillanic acid (6-APA) with various side-chain precursors. 6-APA is a key intermediate produced on a large scale by the enzymatic cleavage of the side chains of Penicillin G or this compound.

A general synthetic scheme involves the activation of a carboxylic acid, often by converting it to an acid chloride, followed by its condensation with 6-APA. This versatile method allows for the introduction of a wide array of functionalities at the C6 position of the penam nucleus, thereby modulating the biological activity of the resulting analogue.

Diagram 1: General Synthetic Pathway for Penicillin Analogues

G cluster_0 Side Chain Precursor Activation cluster_1 Condensation Reaction RCOOH Carboxylic Acid (R-COOH) SOCl2 Thionyl Chloride (SOCl₂) RCOOH->SOCl2 Reflux in dry benzene (B151609) RCOCl Acid Chloride (R-COCl) SOCl2->RCOCl APA 6-Aminopenicillanic Acid (6-APA) RCOCl->APA Nucleophilic Substitution Product Novel this compound Analogue RCOCl->Product NaHCO3 2% Sodium Bicarbonate in Acetone (B3395972)/Water APA->NaHCO3 Reaction Medium APA->Product

Caption: A generalized workflow for the semi-synthesis of this compound analogues.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of novel this compound analogues, based on established literature.

3.1. General Procedure for the Synthesis of Penicillin Derivatives (4a-h) from NSAIDs

This protocol describes the synthesis of penicillin analogues by condensing various non-steroidal anti-inflammatory drugs (NSAIDs) with 6-APA.

Step 1: Synthesis of Acid Chlorides (2a-h)

  • A solution of the NSAID (1 mmol) in dry benzene (5–8 mL) is refluxed with freshly distilled thionyl chloride (1.2 mmol) for 2–3 hours.

  • After the completion of the reaction, the excess thionyl chloride is removed under reduced pressure to yield the corresponding acid chloride.

  • The resulting acid chloride is dissolved in anhydrous acetone for immediate use in the next step.

Step 2: Condensation with 6-Aminopenicillanic Acid (6-APA)

  • The freshly prepared acid chloride solution is added to a solution of (+)-6-aminopenicillanic acid (1 mmol) in 2% sodium bicarbonate (40 mL) diluted with acetone (30 mL).

  • The reaction proceeds via nucleophilic substitution of the halogen in the acid chloride by the amino group of 6-APA.

  • The resulting penicillin derivative is then isolated and purified.

3.2. Characterization Techniques

The structures of the synthesized penicillin analogues are confirmed using various spectroscopic methods.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectra are recorded to identify key functional groups. The carbonyl of the β-lactam ring typically appears at a higher wavenumber (1720–1753 cm⁻¹) compared to the amide carbonyl (1637–1690 cm⁻¹) due to ring strain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed structure of the synthesized compounds. In ¹³C NMR, the β-lactam carbonyl carbon appears more downfield (170–175 ppm) than the amide carbonyl carbon (160–168 ppm).

Quantitative Data Summary

The following tables summarize the quantitative data for a series of synthesized this compound analogues, including their biological activity.

Table 1: Antibacterial Activity of Synthesized Penicillin Derivatives (4a-h)

CompoundE. coli (Zone of Inhibition in mm)S. aureus (Zone of Inhibition in mm)
4a 15 (60%)14 (56%)
4b -15 (60%)
4c 20 (80%)18 (72%)
4e 22 (88%)25 (100%)
4f 18 (72%)-
4h 16 (64%)17 (68%)
Amoxicillin (B794) (Standard) 2525

Data extracted from Ashraf et al., 2015. Percentage values represent the activity relative to the amoxicillin standard.

Table 2: Enzyme Inhibitory Activity and Docking Scores

CompoundEnzyme Inhibitory Activity (IC₅₀ against E. coli MurC)Binding Energy (kcal/mol)
4c Not Reported-8.5
4e 12.5 µM-9.2

Data extracted from Ashraf et al., 2015.

Mechanism of Action and Resistance

The antibacterial activity of penicillin and its analogues stems from their ability to inhibit the final step of peptidoglycan synthesis in the bacterial cell wall. This process is catalyzed by Penicillin-Binding Proteins (PBPs).

Diagram 2: Mechanism of Action of this compound Analogues

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by this compound Analogue Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala terminus) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan->PBP Binds to active site Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes cross-linking Inactive_PBP Inactive Acylated PBP PBP->Inactive_PBP Penicillin This compound Analogue Penicillin->PBP Irreversible binding to active site No_Crosslinking Inhibition of Cell Wall Synthesis Inactive_PBP->No_Crosslinking Cell_Lysis Bacterial Cell Lysis No_Crosslinking->Cell_Lysis

Caption: Inhibition of bacterial cell wall synthesis by this compound analogues.

Penicillins act as structural mimics of the D-alanine-D-alanine motif of the peptidoglycan precursor. They bind irreversibly to the active site of PBPs, leading to their acylation and inactivation. This prevents the final cross-linking of the peptidoglycan layer, thereby disrupting cell wall synthesis and causing the bacterium to lyse.

Bacterial resistance to penicillins primarily arises from two mechanisms:

  • Production of β-lactamases: These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

  • Alteration of PBPs: Modifications in the structure of PBPs can reduce their affinity for β-lactam antibiotics, rendering the drugs less effective.

The development of novel this compound analogues often aims to overcome these resistance mechanisms by introducing side chains that sterically hinder the approach of β-lactamases or by designing molecules that can effectively bind to altered PBPs.

Conclusion and Future Directions

The semi-synthesis of novel this compound analogues through the modification of the 6-APA side chain remains a highly viable and fruitful strategy in the quest for new antibacterial agents. The condensation of 6-APA with a diverse range of chemical moieties, such as NSAIDs, has shown promise in yielding compounds with significant antibacterial activity, in some cases comparable to or exceeding that of standard antibiotics like amoxicillin.

Future research in this area should continue to focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different side-chain functionalities on antibacterial potency and spectrum.

  • Overcoming Resistance: Designing analogues that are inherently resistant to β-lactamase hydrolysis or that can inhibit these enzymes.

  • Computational Approaches: Utilizing in silico docking studies to predict the binding affinities of novel analogues to PBPs and to guide the design of more potent inhibitors.

  • Enzymatic Synthesis: Exploring enzymatic methods for the synthesis of penicillin analogues, which can offer milder reaction conditions and improved stereoselectivity.

By integrating synthetic chemistry, microbiology, and computational modeling, the development of the next generation of this compound analogues can be accelerated, providing new tools to combat the ever-growing threat of antibiotic resistance.

References

The Antibacterial Spectrum of Penicillin V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of Penicillin V. It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound, also known as phenoxymethylpenicillin, is a beta-lactam antibiotic that exerts a bactericidal action against susceptible microorganisms.[1] Its efficacy is primarily directed against Gram-positive bacteria due to their thick, accessible peptidoglycan cell wall.[2] This document outlines the spectrum of activity of this compound, methods for its determination, and the underlying molecular interactions.

Mechanism of Action

This compound's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[1] The key steps are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the bacterial cell membrane essential for the final steps of peptidoglycan synthesis.[2]

  • Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a critical step for cell wall integrity.[2]

  • Induction of Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc- pentapeptide Synthesis Lipid_II_Cycle Lipid II Cycle (Translocation) UDP-MurNAc-pentapeptide->Lipid_II_Cycle MraY, MurG Transglycosylation Transglycosylation Lipid_II_Cycle->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Glycan Chain Elongation Weakened_Cell_Wall Weakened Cell Wall Transpeptidation->Weakened_Cell_Wall Inhibited Cross-linking PBP Penicillin-Binding Proteins (PBPs) PBP->Transpeptidation Catalyzes Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Penicillin_V This compound Penicillin_V->PBP Binds to and Inhibits

Caption: Inhibition of peptidoglycan synthesis by this compound.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound is quantitatively determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC data for this compound against a range of Gram-positive bacteria.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (penicillin-susceptible)0.015 - 0.250.030.12
Streptococcus pneumoniae (penicillin-susceptible)≤0.015 - 0.250.0150.12
Streptococcus pyogenes (Group A Streptococcus)≤0.008 - 0.120.0150.03
Streptococcus agalactiae (Group B Streptococcus)≤0.015 - 0.250.060.12
Viridans group streptococci≤0.008 - 20.060.5
Enterococcus faecalis1 - 824
Corynebacterium diphtheriae≤0.015 - 0.12--
Bacillus anthracis0.03 - 0.12--
Clostridium perfringens0.015 - 0.50.120.25
Listeria monocytogenes0.12 - 10.250.5

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The data presented is a consolidation from multiple sources.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the antibacterial spectrum of this compound are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.

Broth Microdilution Method (CLSI M07)

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound potassium salt (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213)

Procedure:

  • Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in CAMHB in the microtiter plate to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: From a pure culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Microtiter Plate: Dilute the standardized inoculum in CAMHB and add it to each well containing the this compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

The workflow for the broth microdilution test is illustrated below.

A Prepare serial dilutions of this compound in 96-well plate C Dilute inoculum and add to wells A->C B Prepare bacterial inoculum to 0.5 McFarland standard B->C D Incubate plate at 35°C for 16-20h C->D E Read MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for Broth Microdilution MIC Testing.

Kirby-Bauer Disk Diffusion Method (CLSI M02)

This method assesses bacterial susceptibility by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

  • This compound disks (10 U)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Ruler or caliper

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923)

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension as described for the broth microdilution method.

  • Inoculate Agar Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the MHA plate to obtain confluent growth.

  • Apply Antibiotic Disk: Aseptically place a this compound disk onto the inoculated agar surface.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition in millimeters.

  • Interpret Results: Compare the zone diameter to the CLSI interpretive criteria to determine if the organism is susceptible, intermediate, or resistant to this compound.

The workflow for the Kirby-Bauer disk diffusion test is depicted below.

A Prepare bacterial inoculum to 0.5 McFarland standard B Inoculate Mueller-Hinton agar plate for confluent growth A->B C Apply this compound disk to agar surface B->C D Incubate plate at 35°C for 16-20h C->D E Measure diameter of the zone of inhibition (mm) D->E F Interpret results using CLSI guidelines E->F

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Bacterial Resistance to this compound

The emergence of bacterial resistance to this compound is a significant clinical concern. The primary mechanism of resistance is the production of β-lactamase enzymes (penicillinases) that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. This is particularly common in many strains of Staphylococcus aureus. Gram-negative bacteria are generally less susceptible to this compound due to their outer membrane, which acts as an additional barrier.

Conclusion

This compound remains a valuable antibiotic for the treatment of infections caused by a specific spectrum of Gram-positive bacteria. A thorough understanding of its mechanism of action, quantitative efficacy, and the standardized methods for susceptibility testing is essential for its effective clinical use and for ongoing research in the field of antimicrobial drug development. Continuous surveillance of resistance patterns is critical to preserving the utility of this important therapeutic agent.

References

An In-Depth Technical Guide on the Binding Affinity of Penicillin V to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a beta-lactam antibiotic that exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] The inhibition of PBPs by this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.[1] This technical guide provides a comprehensive overview of the binding affinity of this compound to various PBPs, details the experimental methodologies used to determine these interactions, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound to different PBPs is a key determinant of its antibacterial spectrum and efficacy. This affinity is typically quantified using parameters such as the 50% inhibitory concentration (IC50), the dissociation constant (Kd), the inhibition constant (Ki), or the second-order rate constant of acylation (k2/K' or kinact/KI). While comprehensive datasets for this compound are not as abundant as for other beta-lactams, the following tables summarize available quantitative data.

Table 1: Binding Affinity of this compound for PBPs in Streptococcus pneumoniae

PBPStrain TypeMethodParameterValueReference
PBP2xPenicillin-SensitiveNot specified in sourceKd0.11 µM[1]
PBP2xPenicillin-ResistantNot specified in sourceKd1.28 µM[1]

Table 2: Binding Affinity of this compound for PBPs in Escherichia coli

PBPStrainMethodParameterValueReference
PBP5K-12Radiolabeled Penicillin Assayk2/K'1.1 x 10^3 M⁻¹s⁻¹[3]

Table 3: Inhibition of Escherichia coli PBPs by this compound at 1 µg/mL *

PBP% Inhibition
PBP1a75%
PBP1b68%
PBP287%
PBP372%
PBP428%
PBP5/686%
PBP7/846%
Data derived from a study on E. coli strain DC2, where inhibition was measured relative to a control without the antibiotic.[4]

Experimental Protocols

The determination of this compound's binding affinity to PBPs relies on several key experimental techniques. The most common are competition assays using fluorescently labeled or radiolabeled penicillin derivatives.

Fluorescence Polarization (FP) Competition Assay

This high-throughput method is widely used to determine the IC50 and subsequently the Ki of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a fluorescently labeled probe for binding to a PBP. BOCILLIN™ FL, a fluorescent derivative of this compound, is a commonly used probe.[5][6]

Objective: To determine the IC50 of this compound for a specific PBP.

Materials:

  • Purified PBP

  • BOCILLIN™ FL

  • This compound

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0, 0.01% Triton X-100)[5]

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Preparation of Reagents: Prepare a stock solution of this compound and create a serial dilution series in the assay buffer. Prepare a working solution of BOCILLIN™ FL at a concentration appropriate for the assay (e.g., 2 nM).[6] Prepare a solution of the purified PBP at a suitable concentration (e.g., 1.3 nM for PBP2x).[6]

  • Assay Setup: In a microplate, add the PBP solution, the this compound dilution series, and the BOCILLIN™ FL solution. Include controls for maximum binding (PBP + BOCILLIN™ FL, no this compound) and minimum polarization (BOCILLIN™ FL only).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[6]

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., ~485 nm excitation and ~530 nm emission for BODIPY FL).[6]

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent probe.

Radiolabeled Penicillin Binding Assay (Competition Format)

This traditional method uses a radiolabeled penicillin (e.g., [³H]benzylpenicillin or [¹²⁵I]this compound) to quantify the binding of an unlabeled competitor.[3][7]

Objective: To determine the second-order rate constant of acylation (k2/K') for this compound binding to a PBP.

Materials:

  • Bacterial membrane preparation containing PBPs

  • Radiolabeled this compound (e.g., [¹²⁵I]IPV)

  • Unlabeled this compound

  • Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 10% glycerol)[3]

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Protocol:

  • Membrane Preparation: Grow bacterial cells to the desired phase and harvest them. Lyse the cells and isolate the membrane fraction by ultracentrifugation.

  • Competition Assay: Pre-incubate the membrane preparation with a range of concentrations of unlabeled this compound for a specific time.

  • Radiolabeling: Add a fixed concentration of radiolabeled this compound to the mixture and incubate to allow binding to the available PBPs.

  • Termination and Separation: Stop the reaction by adding an excess of unlabeled penicillin. Solubilize the membranes and separate the proteins by SDS-PAGE.

  • Detection and Analysis: Visualize the radiolabeled PBPs by phosphorimaging or autoradiography. Quantify the band intensity for each PBP at different concentrations of unlabeled this compound. The second-order rate constant can be determined from the time course of the formation of the acyl-enzyme complex.[3]

Mechanism of Action and Signaling

This compound, like other β-lactam antibiotics, acts by forming a stable, covalent acyl-enzyme intermediate with the active site serine of PBPs.[8][9] This inactivation of the PBP's transpeptidase activity prevents the cross-linking of peptidoglycan chains, which is the final step in bacterial cell wall synthesis. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[1]

PBP_Inhibition_Pathway Mechanism of PBP Inhibition by this compound cluster_CellWall Bacterial Cell Wall Synthesis cluster_Inhibition Inhibition by this compound cluster_Outcome Cellular Outcome Peptidoglycan_Precursors Peptidoglycan Precursors (Lipid II) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Precursors->PBP Substrate Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes Cross-linking Acyl_Enzyme_Complex Covalent Acyl-Enzyme Complex (Inactive PBP) PBP->Acyl_Enzyme_Complex Penicillin_V This compound Penicillin_V->PBP Binds to Active Site Weakened_Cell_Wall Weakened Cell Wall Acyl_Enzyme_Complex->Weakened_Cell_Wall Inhibition of Cross-linking Cell_Lysis Cell Lysis and Death Weakened_Cell_Wall->Cell_Lysis Osmotic Pressure FP_Competition_Workflow Fluorescence Polarization Competition Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound and solutions of PBP and BOCILLIN™ FL Start->Prepare_Reagents Plate_Setup Dispense Reagents into Microplate: PBP, this compound dilutions, BOCILLIN™ FL Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature (e.g., 2 hours) Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Plot Polarization vs. [this compound] Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End Radiolabel_Workflow Radiolabeled Penicillin Competition Assay Workflow Start Start Prepare_Membranes Isolate Bacterial Membranes Start->Prepare_Membranes Competition Incubate Membranes with Unlabeled this compound Prepare_Membranes->Competition Radiolabeling Add Radiolabeled this compound Competition->Radiolabeling Separation Separate Proteins by SDS-PAGE Radiolabeling->Separation Detection Visualize Bands by Autoradiography or Phosphorimaging Separation->Detection Quantification Quantify Band Intensity and Analyze Data Detection->Quantification End End Quantification->End

References

The Molecular Basis of Penicillin V's Acid Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular principles underpinning the acid stability of Penicillin V (phenoxymethylpenicillin), a critical property that enables its oral administration. A comparative analysis with the acid-labile Penicillin G (benzylpenicillin) is presented to highlight the key structural determinants of this stability. This document details the degradation pathways, presents comparative quantitative data, and provides comprehensive experimental protocols for stability analysis.

Introduction: The Structural Origin of a Clinical Advantage

This compound and Penicillin G are foundational β-lactam antibiotics, sharing the same core 6-aminopenicillanic acid structure, which is essential for their antibacterial activity.[1][2] Their primary structural difference lies in the acyl side chain attached to the 6-amino group: Penicillin G features a benzyl (B1604629) group, whereas this compound possesses a phenoxymethyl (B101242) group.[1] This seemingly minor modification has profound implications for the drug's stability in acidic environments. The enhanced stability of this compound against gastric acid allows it to be administered orally, a significant clinical advantage over Penicillin G, which is largely destroyed in the stomach and must be administered parenterally.[3][4][5]

The Mechanism of Acid-Catalyzed Penicillin Degradation

The instability of penicillins in acidic media is an inherent property of the strained β-lactam ring system. The degradation is not a simple hydrolysis but rather a complex intramolecularly catalyzed process. The key steps are as follows:

  • Protonation and Intramolecular Attack: The degradation cascade is initiated by the nucleophilic attack of the side chain's amide carbonyl oxygen on the carbonyl carbon of the β-lactam ring.[6] This intramolecular rearrangement is the rate-limiting step and is significantly accelerated under acidic conditions.

  • Formation of Penicillenic Acid: This rearrangement leads to the opening of the β-lactam ring and the formation of a highly reactive intermediate, penicillenic acid.[7]

  • Secondary Rearrangements: Penicillenic acid is unstable and rapidly rearranges into various inactive degradation products, primarily penillic acid under strongly acidic conditions.[7][8] Another major degradation pathway, especially in weakly acidic to neutral solutions, involves the hydrolysis of the β-lactam ring to form the biologically inactive penicilloic acid, which can further degrade to penilloic acid under acidic conditions.[9][10]

This degradation pathway effectively destroys the antibiotic's structural integrity, rendering it incapable of binding to penicillin-binding proteins (PBPs) in bacterial cell walls, thereby losing all antibacterial efficacy.[5]

cluster_PenG Penicillin G Degradation cluster_Hydrolysis Alternative Pathway PenG Penicillin G Intermediate Key Intermediate (Side-chain carbonyl attacks β-lactam) PenG->Intermediate Intramolecular Rearrangement (Acid-Catalyzed) Penicilloic Penicilloic Acid (Inactive) PenG->Penicilloic Direct Hydrolysis (pH dependent) Penicillenic Penicillenic Acid Intermediate->Penicillenic Penillic Penillic Acid (Inactive) Penicillenic->Penillic Further Rearrangement Penilloic Penilloic Acid (Inactive) Penicilloic->Penilloic Decarboxylation (Acidic) Mechanism of this compound Acid Stability PenV This compound Side Chain (Phenoxymethyl) Oxygen Electronegative Oxygen Atom PenV->Oxygen Effect Strong Electron- Withdrawing Effect Oxygen->Effect CarbonylO Side-Chain Carbonyl Oxygen Effect->CarbonylO pulls electron density Nucleophilicity Reduced Nucleophilicity CarbonylO->Nucleophilicity Attack Intramolecular attack on β-lactam ring Nucleophilicity->Attack hinders Stability Enhanced Acid Stability Attack->Stability start Start prep_stock Prepare 1 mg/mL Penicillin Stock Solutions (Pen V & Pen G) start->prep_stock acid_treat Mix with 0.2 M HCl Incubate at 37°C prep_stock->acid_treat sampling Withdraw Aliquots at Time Points (0, 30, 60, 120 min...) acid_treat->sampling neutralize Neutralize with 0.2 M NaOH sampling->neutralize dilute Dilute with Mobile Phase neutralize->dilute hplc Analyze via HPLC-UV at 225 nm dilute->hplc data Calculate % Degradation vs. Time hplc->data end End data->end

References

The Dawn of Oral Antibiotics: An In-depth Look at the Early Research Establishing Penicillin V's Oral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the history of medicine, the development of an orally active penicillin derivative revolutionized the treatment of bacterial infections. This technical guide delves into the foundational research that established Penicillin V (phenoxymethylpenicillin) as a viable oral antibiotic, a critical advancement from the injection-only Penicillin G. We will explore the core challenge of acid stability, the key experimental findings from the 1950s, and the methodologies that paved the way for widespread, convenient antibiotic therapy.

The primary limitation of the first penicillin, Penicillin G, was its rapid degradation in the acidic environment of the stomach, necessitating administration by injection[1]. This significantly restricted its use to clinical settings. The quest for an acid-stable, orally effective penicillin was a major focus of post-war antibiotic research[1]. The breakthrough came in the early 1950s at the Austrian pharmaceutical company Biochemie GmbH (now part of Sandoz), with the serendipitous discovery of this compound[1].

The Critical Advantage: Acid Stability

The key innovation of this compound lies in its chemical structure. The phenoxymethyl (B101242) side chain provides steric hindrance and electronic protection to the β-lactam ring, making it more resistant to acid-catalyzed hydrolysis compared to the benzyl (B1604629) side chain of Penicillin G[1]. This stability allows a significant portion of the orally administered dose to survive the stomach and be absorbed in the small intestine.

Quantitative Data from Early Studies
Dosage Peak Serum Concentration (units/mL) Time to Peak (hours) Reference
200,000 units0.5 - 1.01Reconstructed data from various 1950s studies
400,000 units1.0 - 2.01Reconstructed data from various 1950s studies

Table 1: Representative Serum Concentrations of this compound in Adults after a Single Oral Dose (circa 1955).

Patient Group Dosage Dosing Frequency Reference
Children (<15kg)15mg4-hourlyGerman study, 1953[2]
Children (15-30kg)30mg4-hourlyGerman study, 1953[2]
Children (>30kg)30mg3-hourlyGerman study, 1953[2]
Adults60mg4-hourlyUK General Practitioner, 1955[2]
Children30mg4-hourlyUK General Practitioner, 1955[2]

Table 2: Early Dosing Regimens for Oral this compound.

Experimental Protocols of the Era

The foundational studies on this compound's oral efficacy relied on methodologies that were standard for the time. The following is a reconstructed, detailed protocol representative of a typical early clinical trial.

Objective: To determine the serum concentrations of this compound following oral administration and to assess its clinical efficacy in treating common bacterial infections.

1. Subject Selection:

  • Healthy adult volunteers for pharmacokinetic studies.
  • Patients with confirmed or suspected bacterial infections (e.g., streptococcal pharyngitis, pneumococcal pneumonia) for clinical efficacy studies.
  • Exclusion criteria: Known allergy to penicillin, severe renal impairment.

2. Dosing and Administration:

  • Subjects would fast for at least 8 hours prior to administration.
  • A single oral dose of this compound (e.g., 200,000 or 400,000 units) was administered with a standardized volume of water.
  • For clinical efficacy studies, a multi-day dosing regimen was followed (e.g., 250mg every 6 hours for 7-10 days).

3. Blood Sampling:

  • Venous blood samples were collected at baseline (pre-dose) and at specified time points post-administration (e.g., 30 minutes, 1, 2, 4, and 6 hours).
  • Serum was separated by centrifugation.

4. Measurement of Penicillin Concentration:

  • The primary method for determining penicillin concentration in serum was the cylinder-plate bioassay .
  • A petri dish containing a solid culture medium was uniformly seeded with a penicillin-susceptible bacterium (e.g., Staphylococcus aureus or Bacillus subtilis).
  • Small, sterile cylinders were placed on the agar (B569324) surface.
  • The patient's serum samples and a series of standard penicillin solutions of known concentrations were pipetted into the cylinders.
  • The plates were incubated to allow bacterial growth.
  • The diameter of the zone of inhibition of bacterial growth around each cylinder was measured.
  • A standard curve was generated by plotting the zone diameters of the known penicillin concentrations, and the concentrations in the patient samples were determined by interpolation.
  • Alternative methods included the turbidimetric method , where the inhibition of bacterial growth in a liquid culture was measured, and the reductase method [3].

5. Clinical Assessment (for efficacy studies):

  • Clinical signs and symptoms were monitored and recorded daily (e.g., temperature, resolution of inflammation).
  • Bacteriological samples (e.g., throat swabs) were taken before, during, and after treatment to confirm the eradication of the infecting organism.

Visualizing the Core Concepts

To better illustrate the foundational principles and workflows of this early research, the following diagrams are provided.

G cluster_problem The Challenge of Penicillin G cluster_solution The this compound Solution oral_g Oral Administration of Penicillin G stomach Stomach Acid (pH 1.5-3.5) oral_g->stomach degradation Hydrolysis of β-lactam ring stomach->degradation ineffective Low Bioavailability & Ineffective degradation->ineffective oral_v Oral Administration of this compound stable Acid-Stable Phenoxymethyl Side Chain oral_v->stable absorption Absorption in Small Intestine stable->absorption effective Therapeutic Serum Concentrations absorption->effective

Caption: Rationale for this compound Development.

G start Patient Selection (Fasting) dosing Oral Administration of this compound start->dosing sampling Serial Blood Sampling (0, 0.5, 1, 2, 4, 6 hrs) dosing->sampling processing Serum Separation (Centrifugation) sampling->processing assay Bioassay (Cylinder-Plate Method) processing->assay analysis Data Analysis (Standard Curve) assay->analysis end Determine Serum Concentration Profile analysis->end

Caption: Early this compound Pharmacokinetic Study Workflow.

G pen_v This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidase) pen_v->pbp binds to & inhibits crosslinking Peptidoglycan Cross-Linking pbp->crosslinking catalyzes lysis Cell Wall Weakening & Cell Lysis pbp->lysis crosslinking->lysis cell_wall Bacterial Cell Wall Synthesis cell_wall->crosslinking final step cell_wall->lysis

Caption: Mechanism of Action of this compound.

Conclusion

The early research into this compound was a landmark in pharmaceutical development. It demonstrated that through chemical modification, the limitations of a powerful therapeutic agent could be overcome, leading to a more accessible and widely applicable treatment. The studies of the 1950s, using now-classic microbiological and pharmacokinetic techniques, successfully established the oral efficacy of this compound, ushering in a new era of antibiotic therapy and setting the stage for the development of numerous other oral antibiotics.

References

Methodological & Application

Application Notes and Protocols: The Use of Penicillin V as a Selective Agent in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a β-lactam antibiotic with a well-established role in clinical therapeutics and microbiological research. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a potent selective agent in the laboratory. By targeting and disrupting the formation of peptidoglycan, a critical component of the bacterial cell wall, this compound effectively inhibits the growth of susceptible bacteria, primarily Gram-positive organisms. This selective activity allows for the isolation and cultivation of Gram-negative bacteria, Penicillin-resistant strains, and other microorganisms like yeasts and fungi from mixed microbial populations. These application notes provide detailed protocols and quantitative data to guide the effective use of this compound as a selective agent in various microbiological applications.

Principle of Action

This compound exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic stress. This compound binds to the active site of PBPs, inhibiting the transpeptidation reaction that forms cross-links between peptidoglycan chains. This disruption leads to a weakened cell wall, ultimately causing cell lysis and death in growing bacteria.

Data Presentation: this compound Susceptibility

The efficacy of this compound as a selective agent is dependent on the minimum inhibitory concentration (MIC) for a given microorganism. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for this compound and the closely related Penicillin G against a variety of bacterial species. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data for Penicillin G is often used as a surrogate for this compound susceptibility patterns, especially for Gram-positive cocci.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G for Gram-Positive Isolates from Clinical Mastitis

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus agalactiae≤0.060.125
Streptococcus uberis≤0.060.25
Staphylococcus aureus≤0.061
Staphylococcus epidermidis≤0.061
Staphylococcus haemolyticus≤0.060.5
Staphylococcus chromogenes0.1254
Lactococcus garvieae0.51
Corynebacterium spp.≤0.060.125
Enterococcus spp.0.1250.25

Table 2: General Susceptibility of Various Bacteria to Phenoxymethylpenicillin (this compound)

OrganismSusceptibility
Acinetobacter spp.Resistant
Enterococcus faecalisSusceptible
Enterococcus faeciumResistant
Escherichia coliResistant
Haemophilus influenzaeVariable
Klebsiella spp.Resistant
Listeria spp.Susceptible
Moraxella catarrhalisSusceptible
Neisseria meningitidisSusceptible
Pasteurella multocidaSusceptible
Proteus mirabilisResistant
Pseudomonas aeruginosaResistant
Staphylococcus aureusSusceptible (non-β-lactamase producing)
Staphylococcus aureus (MRSA)Resistant
Streptococcus pneumoniaeSusceptible
Streptococcus pyogenesSusceptible

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution for addition to microbiological culture media.

Materials:

  • This compound potassium salt powder

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), aseptically weigh the desired amount of this compound potassium salt powder.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of sterile distilled water or PBS to the tube and vortex thoroughly until the powder is completely dissolved.

  • Bring the solution to the final desired volume with sterile distilled water or PBS to achieve the target stock concentration (e.g., 10 mg/mL).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aseptically dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Label each aliquot with the name of the antibiotic, concentration, and the date of preparation.

  • Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.

G cluster_prep Stock Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile Diluent weigh->dissolve adjust Adjust to Final Volume dissolve->adjust filter Sterile Filter (0.22 µm) adjust->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.
Protocol 2: Selective Isolation of Gram-Negative Bacteria

This protocol details the use of this compound in agar (B569324) plates to inhibit the growth of Gram-positive bacteria and select for Gram-negative bacteria from a mixed sample.

Materials:

  • Prepared sterile this compound stock solution (from Protocol 1)

  • General-purpose agar medium (e.g., Nutrient Agar, Tryptic Soy Agar)

  • Sterile flasks or bottles for media preparation

  • Autoclave

  • Water bath

  • Sterile petri dishes

  • Mixed microbial sample (e.g., soil, water, clinical swab)

  • Sterile inoculating loops or spreaders

  • Incubator

Procedure:

  • Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to approximately 45-50°C in a water bath. Holding the flask should be warm to the touch but not too hot.

  • Aseptically add the required volume of the sterile this compound stock solution to the molten agar to achieve the desired final concentration. A common starting concentration is 10 µg/mL. For example, add 1 mL of a 10 mg/mL stock solution to 1 liter of agar medium.

  • Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.

  • Pour the this compound-containing agar into sterile petri dishes (approximately 20-25 mL per plate) and allow them to solidify at room temperature.

  • Once solidified, the plates can be used immediately or stored at 2-8°C for future use.

  • Streak or spread the mixed microbial sample onto the surface of the this compound-containing agar plates.

  • Incubate the plates at the optimal temperature for the growth of the expected Gram-negative bacteria (e.g., 37°C) for 24-48 hours.

  • Observe the plates for colony growth. Colonies growing on the plates are likely to be Gram-negative bacteria or Penicillin-resistant organisms.

G cluster_workflow Selective Isolation Workflow prepare_media Prepare & Autoclave Agar cool_media Cool Agar to 45-50°C prepare_media->cool_media add_penv Add this compound Stock cool_media->add_penv pour_plates Pour Agar Plates add_penv->pour_plates inoculate Inoculate with Mixed Sample pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Gram-Negative Growth incubate->observe

Caption: Experimental Workflow for Selective Isolation.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against a specific bacterial isolate using the broth microdilution method.

Materials:

  • This compound potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate to be tested

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB to create working solutions.

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration this compound working solution to the first well of each test row.

    • Perform serial dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well (except for a sterility control well containing only broth).

    • Include a positive growth control well (inoculum and broth without antibiotic).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or with a microplate reader.

Mandatory Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, leading to the inhibition of bacterial cell wall synthesis.

G cluster_pathway This compound Mechanism of Action pen_v This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidase) pen_v->pbp Binds to & Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Weakened Cell Wall peptidoglycan->cell_wall Inhibition leads to lysis Cell Lysis & Death cell_wall->lysis Results in

Caption: Mechanism of Action of this compound.
Logical Relationship in Susceptibility Testing

This diagram shows the logical flow and interpretation of results from a typical antibiotic susceptibility test.

G cluster_logic Susceptibility Testing Logic start Perform Susceptibility Test (e.g., Broth Microdilution) result Determine MIC Value start->result compare Compare MIC to Clinical Breakpoints result->compare susceptible Susceptible compare->susceptible MIC ≤ S intermediate Intermediate compare->intermediate S < MIC ≤ R resistant Resistant compare->resistant MIC > R

Caption: Logical Flow of Susceptibility Interpretation.

Application Notes and Protocols for Penicillin V Susceptibility Testing by Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Penicillin V against aerobic bacteria using the broth microdilution method. The protocol is based on the standards outlined in the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.

Introduction

This compound, also known as phenoxymethylpenicillin, is a β-lactam antibiotic primarily effective against Gram-positive bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and for the research and development of new antimicrobial agents. The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This method is considered a reference standard by CLSI for antimicrobial susceptibility testing.[1]

Experimental Protocol: Broth Microdilution

This protocol details the steps for determining the MIC of this compound.

Materials
  • This compound potassium salt (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms (e.g., Streptococcus pneumoniae):

    • Lysed horse blood

  • Sterile 96-well microtiter plates with lids

  • Bacterial isolates for testing

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)[2]

  • Sterile distilled water or Phosphate-Buffered Saline (PBS)

  • Sterile saline (0.85%) or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile serological pipettes, micropipettes, and tips

  • Multichannel pipette

  • Sterile reagent reservoirs

  • Incubator (35 ± 2°C), with 5% CO₂ for fastidious organisms

Preparation of Reagents and Media

2.2.1. This compound Stock Solution (e.g., 1280 µg/mL)

  • Calculation : Use the following formula to determine the weight of this compound powder needed. It is recommended to obtain the pure antibiotic powder from a commercial source.[3]

    • Weight (mg) = (Volume (mL) × Concentration (µg/mL)) / Potency (µg/mg)

    • Note: The potency is provided by the manufacturer.

  • Dissolution : Aseptically weigh the calculated amount of this compound potassium salt. Dissolve the powder in sterile distilled water or PBS.[4]

  • Sterilization : Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.[4]

  • Storage : Aliquot the sterile stock solution into single-use vials and store them at -60°C or colder for up to six months. Avoid repeated freeze-thaw cycles.

2.2.2. Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Prepare CAMHB from dehydrated powder according to the manufacturer's instructions. Autoclave to sterilize and allow it to cool to room temperature before use.

2.2.3. Lysed Horse Blood Supplemented CAMHB for Streptococcus pneumoniae

For testing S. pneumoniae and other fastidious streptococci, supplement CAMHB with 2.5% to 5% (vol/vol) sterile lysed horse blood.

  • Preparation of Lysed Horse Blood :

    • Aseptically mix equal volumes of sterile defibrinated horse blood and sterile distilled water.

    • Freeze the mixture at -20°C and then thaw it. Repeat this freeze-thaw cycle at least three times to ensure complete lysis of the red blood cells.

    • Centrifuge the lysed solution to pellet the cell debris.

    • Aseptically collect the clear, red supernatant. This is the lysed horse blood supplement.

    • Add the required volume of the supplement to the sterile CAMHB. For example, add 50 mL of 50% lysed horse blood stock to 950 mL of CAMHB for a final concentration of 2.5%.

Procedure

2.3.1. Inoculum Preparation

  • From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a densitometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution followed by inoculation.

2.3.2. Microtiter Plate Preparation (Serial Dilution)

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

  • Add 100 µL of the highest concentration of this compound to be tested to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution well. This will result in wells containing 50 µL of varying antibiotic concentrations.

  • The final plate should include a growth control well (containing 100 µL of CAMHB with no antibiotic, which will be inoculated) and a sterility control well (containing 100 µL of uninoculated CAMHB).

2.3.3. Inoculation

  • Add 50 µL of the diluted bacterial inoculum (prepared in step 2.3.1) to each well, including the growth control well. This brings the final volume in each well to 100 µL and achieves the target inoculum density of 5 x 10⁵ CFU/mL.

  • Do not add inoculum to the sterility control well.

2.3.4. Incubation

  • Cover the microtiter plates with a lid to prevent evaporation.

  • Incubate the plates at 35 ± 2°C.

  • For non-fastidious organisms, incubate in ambient air for 16-20 hours.

  • For Streptococcus pneumoniae and other organisms requiring enhanced CO₂, incubate in a 5% CO₂ atmosphere for 20-24 hours.

Reading and Interpreting Results
  • Examine Control Wells : Before reading the test wells, check the control wells. The sterility control well should be clear (no growth), and the growth control well should show distinct turbidity. If the controls are not valid, the test must be repeated.

  • Determine the MIC : Using a reading mirror or an automated plate reader, examine the wells for bacterial growth (indicated by turbidity or a pellet at the bottom). The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Interpret the MIC : Compare the obtained MIC value to the CLSI breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation

Table 1: Preparation of this compound Working Solutions in a 96-Well Plate
Plate ColumnVolume of CAMHBVolume of this compound SolutionThis compound Concentration (µg/mL) - Example Range
10 µL100 µL of 16 µg/mL8
250 µL50 µL from Column 14
350 µL50 µL from Column 22
450 µL50 µL from Column 31
550 µL50 µL from Column 40.5
650 µL50 µL from Column 50.25
750 µL50 µL from Column 60.12
850 µL50 µL from Column 70.06
950 µL50 µL from Column 80.03
1050 µL50 µL from Column 90.015
11 (Growth)50 µL0 µL0
12 (Sterility)100 µL0 µL0
Note: This table illustrates the serial dilution process after the 50 µL inoculum is added, resulting in the final concentrations shown.

Quality Control (QC)

Quality control must be performed with each new batch of reagents and on each day of testing. The MIC values for the QC strains must fall within the acceptable ranges specified in the latest CLSI M100 document.

Table 2: Quality Control Strains and Acceptable MIC Ranges for this compound
QC StrainATCC® No.Medium SupplementIncubationAcceptable MIC Range (µg/mL)
Staphylococcus aureus29213NoneAmbient Air, 16-20h0.12 - 0.5
Streptococcus pneumoniae496192.5-5% Lysed Horse Blood5% CO₂, 20-24h0.25 - 1
Source: Based on data for Penicillin from CLSI M100 documents. Laboratories should always refer to the most current version of the CLSI M100 supplement for the latest QC ranges.

Interpretation of Results

The interpretation of MICs should be based on the clinical breakpoints provided by CLSI. These breakpoints can vary depending on the organism and the site of infection (e.g., meningitis vs. non-meningitis).

Table 3: CLSI MIC Interpretive Criteria for Penicillin (µg/mL)
OrganismSite of Infection / RouteSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus-≤ 0.12-≥ 0.25
Streptococcus pneumoniaeNon-meningitis (IV Penicillin)≤ 24≥ 8
Streptococcus pneumoniaeNon-meningitis (Oral this compound)≤ 0.060.12 - 1≥ 2
Streptococcus pneumoniaeMeningitis≤ 0.06-≥ 0.12
Streptococcus spp. (Viridans group)Endocarditis≤ 0.120.25 - 2≥ 4
Streptococcus spp. (β-hemolytic group)-≤ 0.12--
Source: Based on CLSI M100-Ed34. These breakpoints are for Penicillin G but are used for this compound. Breakpoints are subject to change; always consult the latest CLSI M100 document for the most current interpretive criteria.

Visualizations

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions of This compound in 96-Well Plate Stock->SerialDilution Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->SerialDilution Inoculum Prepare 0.5 McFarland Standard Inoculum Inoculate Inoculate Plate with Standardized Bacteria Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (35°C, 16-24h) Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC Interpret Interpret MIC using CLSI Breakpoints ReadMIC->Interpret

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

MIC_Interpretation_Logic Start Obtain MIC Value (µg/mL) Decision Compare MIC to CLSI Breakpoints Start->Decision Susceptible Susceptible (S) Decision->Susceptible MIC ≤ S Breakpoint Intermediate Intermediate (I) Decision->Intermediate S < MIC ≤ I Breakpoint Resistant Resistant (R) Decision->Resistant MIC ≥ R Breakpoint

Caption: Logical flow for interpreting Minimum Inhibitory Concentration (MIC) results.

References

Application Notes and Protocols for the Kirby-Bauer Disk Diffusion Method: Penicillin V Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocol for determining the susceptibility of bacterial isolates to Penicillin V using the Kirby-Bauer disk diffusion method. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in research and clinical settings. The protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound, a narrow-spectrum beta-lactam antibiotic, is effective against many Gram-positive and some Gram-negative cocci. The Kirby-Bauer disk diffusion test is a widely used, simple, and cost-effective qualitative method to assess the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.[1] The principle involves placing a paper disk impregnated with a standardized amount of this compound onto an agar (B569324) plate inoculated with a pure culture of the test bacterium. As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is measured and interpreted according to standardized charts to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation: Interpretive Criteria and Quality Control

Accurate interpretation of the Kirby-Bauer test is dependent on the use of standardized interpretive criteria and rigorous quality control. The following tables summarize the zone diameter breakpoints for this compound according to CLSI and EUCAST guidelines, as well as the acceptable quality control ranges for recommended reference strains.

Table 1: CLSI Zone Diameter Interpretive Criteria for Penicillin (10 U) Disk
OrganismDisk ContentSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus spp.10 units≥ 29 mm-≤ 28 mm

Note: For Staphylococcus spp., resistance to penicillin is often mediated by the production of penicillinase. Isolates with zone diameters ≤ 28 mm are considered resistant. There is no intermediate category for Staphylococcus spp. and penicillin.

Table 2: EUCAST Zone Diameter Interpretive Criteria for Benzylpenicillin (1 unit) Disk
OrganismDisk ContentSusceptible (S)Resistant (R)
Staphylococcus aureus1 unit≥ 26 mm< 26 mm
Beta-hemolytic streptococci (Groups A, B, C, G)1 unit≥ 24 mm< 24 mm

Note: EUCAST uses Benzylpenicillin (Penicillin G) for testing, and the breakpoints can be applied to this compound for certain organisms. A screening test using a cefoxitin (B1668866) disk is recommended to detect methicillin (B1676495) resistance in S. aureus, which also confers resistance to penicillins. For S. aureus, isolates with a benzylpenicillin zone diameter of < 26 mm are reported as resistant.[2]

Table 3: Quality Control (QC) Ranges for Penicillin (10 U) Disk Diffusion
Quality Control StrainDisk ContentAcceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 2592310 units26 - 37 mm
Streptococcus pneumoniae ATCC® 496191 unit (Oxacillin screen)≥ 20 mm (for penicillin susceptibility)

Experimental Protocol: Kirby-Bauer Disk Diffusion Test for this compound

This protocol outlines the standardized procedure for performing the Kirby-Bauer disk diffusion test.

Materials
  • This compound disks (10 units)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Pure culture of the test organism (18-24 hours growth)

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35 ± 2°C

  • Metric ruler or calipers

  • Quality control strains (e.g., Staphylococcus aureus ATCC® 25923)

Procedure
  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer the colonies to a tube of sterile saline or Mueller-Hinton broth.

    • Vortex the suspension to ensure it is homogenous.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of the Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess inoculum by pressing the swab firmly against the inside wall of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Aseptically apply a this compound (10 U) disk to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.

    • Gently press the disk down to ensure complete contact with the agar surface.

    • If multiple antimicrobial disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.

    • For fastidious organisms like Streptococcus pneumoniae, incubation in an atmosphere of 5% CO₂ may be required.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • Interpret the zone diameter according to the breakpoints provided in Tables 1 and 2 to determine if the organism is susceptible, intermediate, or resistant to this compound.

Visualizations

Experimental Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_result Result prep_inoculum Prepare 0.5 McFarland Inoculum Suspension streak_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disk Apply this compound (10 U) Disk streak_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results using CLSI/EUCAST Standards measure_zone->interpret susceptible Susceptible interpret->susceptible S intermediate Intermediate interpret->intermediate I resistant Resistant interpret->resistant R

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Logical Relationship of Interpretation

Interpretation_Logic cluster_criteria Standardized Criteria measurement Zone Diameter (mm) Measured Result clsi CLSI M100 Breakpoints measurement:d->clsi Compare eucast EUCAST Breakpoints measurement:d->eucast Compare interpretation Interpretation Susceptible Intermediate Resistant clsi->interpretation eucast->interpretation

Caption: Logical flow from measurement to interpretation using standardized guidelines.

References

Application Note: Quantification of Penicillin V in Culture Media by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V (phenoxymethylpenicillin) is a β-lactam antibiotic widely used in research and pharmaceutical development. Accurate quantification of this compound in complex matrices such as culture media is crucial for various applications, including fermentation process optimization, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, sensitive, and specific method for this purpose. This application note provides a detailed protocol for the quantification of this compound in culture media using a validated reversed-phase HPLC (RP-HPLC) method.

Principle

The method involves the separation of this compound from other components in the culture medium on a reversed-phase C18 column. The sample is first treated to remove proteins and other potential interferences. An isocratic mobile phase is used to elute this compound, which is then detected by its UV absorbance at a specific wavelength. Quantification is achieved by comparing the peak area of this compound in the sample to a standard calibration curve.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solvents:

  • Supplies:

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

    • Vials for HPLC

    • Centrifuge

Protocols

Preparation of Reagents and Mobile Phase

Phosphate Buffer (0.05 M, pH 3.5):

  • Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.5 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase:

  • Prepare a mixture of acetonitrile and 0.05 M KH₂PO₄ buffer (pH 3.5) in a 40:60 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound Potassium reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This stock solution should be stored at 2-8 °C and protected from light.[1]

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These solutions are used to construct the calibration curve.

Sample Preparation from Culture Media

The choice of sample preparation method depends on the complexity of the culture medium. Two common methods are protein precipitation and solid-phase extraction.

Method 1: Protein Precipitation (for simpler media)

  • Collect a sample of the culture medium.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet cells and large debris.

  • Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

  • Add 2 mL of cold acetonitrile to precipitate proteins.[2]

  • Vortex for 1 minute and let it stand for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method 2: Solid-Phase Extraction (SPE) (for complex media)

  • Condition a C18 SPE cartridge: Pass 3 mL of methanol followed by 3 mL of water through the cartridge.[1]

  • Load the sample: To 1 mL of the culture medium supernatant (obtained after centrifugation), add 1 mL of 4% phosphoric acid and vortex.[1] Load this mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elute: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 500 µL) of mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.05 M KH₂PO₄ buffer (pH 3.5) (40:60 v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm[3]

  • Run Time: Approximately 10 minutes

Quantification
  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.

  • Calculate the original concentration of this compound in the culture medium by accounting for any dilution or concentration factors from the sample preparation steps.

Data Presentation

Table 1: HPLC Chromatographic Conditions

ParameterCondition
InstrumentHPLC with UV Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.05 M KH₂PO₄ (pH 3.5) (40:60 v/v)[1]
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature25 °C
Detection Wavelength254 nm[3]

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range1 - 150 µg/mL[4]
Correlation Coefficient (r²)> 0.999[4]
Limit of Detection (LOD)0.01 - 0.02 µg/mL[5]
Limit of Quantification (LOQ)0.05 - 0.1 µg/mL[5]
Accuracy (% Recovery)95 - 105%[4]
Precision (% RSD)< 2%[4]

Experimental Workflows and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_methods cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification culture_medium Culture Medium Sample centrifuge_cells Centrifuge to remove cells culture_medium->centrifuge_cells supernatant Supernatant centrifuge_cells->supernatant protein_precipitation Protein Precipitation (Acetonitrile) supernatant->protein_precipitation Method 1 spe Solid-Phase Extraction (SPE) supernatant->spe Method 2 centrifuge_protein Centrifuge protein_precipitation->centrifuge_protein filter_sample Filter (0.45 µm) spe->filter_sample centrifuge_protein->filter_sample hplc_vial HPLC Vial filter_sample->hplc_vial hplc_injection Inject into HPLC hplc_vial->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Integrate Peak Area data_acquisition->peak_integration calibration_curve Prepare Standard Curve concentration_calc Calculate Concentration calibration_curve->concentration_calc peak_integration->concentration_calc

Caption: Workflow for HPLC quantification of this compound in culture media.

signaling_pathway cluster_sample_prep Sample Preparation Logic start Culture Medium is_complex Complex Medium? start->is_complex protein_precipitation Protein Precipitation is_complex->protein_precipitation No spe Solid-Phase Extraction is_complex->spe Yes end_prep Prepared Sample for HPLC protein_precipitation->end_prep spe->end_prep

Caption: Decision logic for selecting the appropriate sample preparation method.

Conclusion

This application note details a reliable and validated RP-HPLC method for the quantification of this compound in culture media. The provided protocols for sample preparation and HPLC analysis, along with the validation data, offer a comprehensive guide for researchers in academic and industrial settings. Adherence to these protocols will ensure accurate and precise results, which are essential for the successful development and monitoring of processes involving this compound.

References

Application Notes and Protocols for In Vitro Selection of Penicillin V-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Understanding the mechanisms and kinetics of resistance development is paramount for the discovery and development of new antimicrobial agents. Penicillin V, a narrow-spectrum β-lactam antibiotic, has been a cornerstone in treating various bacterial infections, primarily caused by Gram-positive organisms. However, its efficacy is threatened by the rise of resistant strains. This document provides detailed protocols for the in vitro selection and characterization of this compound-resistant bacterial strains, offering a framework for studying resistance mechanisms and evaluating the potential for resistance development to new antibiotic candidates.

Principle of Action and Resistance to this compound

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation step in peptidoglycan synthesis.[3][4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.[1]

Bacterial resistance to this compound and other β-lactam antibiotics primarily occurs through two main mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes is the most common resistance mechanism. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin, rendering the antibiotic inactive.

  • Alteration of Target Site: Modifications in the structure of PBPs can reduce their affinity for β-lactam antibiotics. This allows the bacteria to continue synthesizing their cell walls even in the presence of the drug.

Data Presentation: this compound Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. It is a key quantitative measure of susceptibility. The following tables summarize typical MIC ranges for this compound against common Gram-positive pathogens.

Table 1: this compound MIC Values for Staphylococcus aureus

Strain TypeThis compound MIC Range (µg/mL)Resistance Mechanism
Susceptible (PSSA)≤ 0.125Lacks β-lactamase (blaZ negative)
Resistant (PR-MSSA)> 0.125Production of β-lactamase (blaZ positive)

Data compiled from multiple sources.

Table 2: this compound MIC Breakpoints for Streptococcus pneumoniae (Non-Meningitis Isolates) *

InterpretationOral this compound MIC (µg/mL)IV Penicillin MIC (µg/mL)
Susceptible≤ 0.06≤ 2
Intermediate0.12 - 1.04
Resistant≥ 2≥ 8

Data based on CLSI guidelines.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound, a standard procedure for assessing antibiotic susceptibility.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • This compound potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL) in a sterile solvent (e.g., sterile distilled water). Filter-sterilize the stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.

Protocol 2: In Vitro Selection of Resistant Strains by Serial Passage

This method is used to induce resistance in a bacterial strain by repeatedly exposing it to sub-inhibitory concentrations of an antibiotic.

Materials:

  • Susceptible bacterial strain

  • This compound

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile culture tubes or flasks

  • Incubator (37°C) with shaking capabilities

  • Spectrophotometer (optional, for monitoring growth)

  • Materials for MIC determination (from Protocol 1)

Procedure:

  • Determine Baseline MIC: Perform an initial MIC test for this compound on the susceptible parent strain as described in Protocol 1.

  • Initiate Serial Passage:

    • Inoculate a culture of the parent strain into a series of tubes containing broth with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x the baseline MIC).

    • Incubate at 37°C for 18-24 hours.

  • Subsequent Passages:

    • Identify the tube with the highest concentration of this compound that shows visible bacterial growth.

    • Use an aliquot from this tube to inoculate a new series of tubes with increasing concentrations of this compound.

    • Repeat this process for a predetermined number of passages (e.g., 15-30 days) or until a significant increase in the MIC is observed.

  • Monitor Resistance Development: Periodically (e.g., every 5 passages), perform a full MIC assay (Protocol 1) on the passaged culture to quantify the level of resistance.

  • Isolation and Characterization of Resistant Strains:

    • Once a desired level of resistance is achieved, streak the culture onto an antibiotic-free agar (B569324) plate to obtain single colonies.

    • Select individual colonies and confirm their resistance by performing an MIC test.

    • Preserve the resistant isolates as glycerol (B35011) stocks at -80°C for further characterization.

Protocol 3: Selection of Single-Step Resistant Mutants

This protocol is designed to isolate spontaneous mutants that exhibit resistance in a single exposure to a high concentration of the antibiotic.

Materials:

  • Overnight culture of the susceptible bacterial strain

  • Agar plates containing various concentrations of this compound (e.g., 4x, 8x, 16x the baseline MIC)

  • Agar plates without antibiotic

  • Sterile saline

  • Cell spreader

Procedure:

  • Prepare a High-Density Inoculum: Grow an overnight culture of the susceptible strain in a suitable broth. Concentrate the cells by centrifugation and resuspend them in a small volume of sterile saline to achieve a high cell density (e.g., 10⁹-10¹⁰ CFU/mL).

  • Determine Total Viable Count: Perform serial dilutions of the high-density inoculum and plate on antibiotic-free agar to determine the total number of viable cells (CFU/mL).

  • Plate on Selective Media: Spread a known volume (e.g., 100 µL) of the high-density inoculum onto the surface of the agar plates containing different concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Enumerate Resistant Mutants: Count the number of colonies that grow on the antibiotic-containing plates.

  • Calculate Mutation Frequency: The frequency of spontaneous mutation to resistance can be calculated by dividing the number of resistant colonies by the total number of viable cells plated.

  • Confirm Resistance: Pick individual colonies from the selective plates, grow them in antibiotic-free broth, and then perform an MIC test (Protocol 1) to confirm the level of resistance.

Visualizations

experimental_workflow Experimental Workflow for Serial Passage Assay cluster_0 Day 0: Baseline cluster_1 Day 1-N: Serial Passaging cluster_2 Monitoring & Isolation start Susceptible Parent Strain mic1 Determine Baseline MIC (Protocol 1) start->mic1 passage Inoculate into broth with sub-inhibitory this compound (0.5x MIC) mic1->passage incubation Incubate 18-24h at 37°C passage->incubation subculture Subculture from highest concentration with growth to fresh media with increasing this compound concentrations incubation->subculture subculture->passage Repeat for N passages mic2 Periodically Determine MIC of Passaged Culture subculture->mic2 isolate Isolate single colonies on antibiotic-free agar mic2->isolate If resistance increases mic3 Confirm MIC of Isolates isolate->mic3 store Store Resistant Strain (-80°C Glycerol Stock) mic3->store

Caption: Workflow for inducing this compound resistance via serial passage.

resistance_mechanism This compound Action and Resistance Mechanisms cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance penV This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidase) penV->pbp Binds to & Inhibits inactive_penV Inactive this compound penV->inactive_penV crosslink Peptidoglycan Cross-linking pbp->crosslink Catalyzes reduced_binding Reduced Binding Affinity pbp->reduced_binding lysis Cell Lysis & Death pbp->lysis Inhibition leads to cell_wall Stable Cell Wall crosslink->cell_wall beta_lactamase β-lactamase Production beta_lactamase->penV Hydrolyzes survival Bacterial Survival & Growth inactive_penV->survival altered_pbp Altered PBP Structure altered_pbp->pbp Modifies reduced_binding->survival

References

Application Notes and Protocols for Penicillin V in Primary Cell Line Contamination Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Penicillin V for the prevention of bacterial contamination in primary cell cultures. This document outlines the principles of this compound action, recommended concentrations, and detailed protocols for its preparation and application.

Introduction

Primary cell cultures are highly susceptible to microbial contamination, which can compromise experimental results and lead to the loss of valuable cell lines. This compound, a narrow-spectrum β-lactam antibiotic, is effective against many Gram-positive bacteria, which are common contaminants in cell culture. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[1] When used at appropriate concentrations, this compound exhibits low cytotoxicity to mammalian cells, making it a valuable tool for safeguarding primary cell cultures, particularly during the initial isolation and establishment phases.

Data Presentation

This compound and Penicillin G Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and the closely related Penicillin G against common bacterial contaminants. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for Penicillin G is often used as a surrogate for this compound susceptibility patterns against many Gram-positive cocci.[1]

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusPenicillin G0.4 - 24--
Streptococcus pneumoniaePenicillin GData not available--
Streptococcus pyogenesPenicillin GData not available--

Note: Comprehensive comparative data for this compound against a wide range of contaminants is limited. The provided data for Penicillin G offers an estimate of susceptibility. It is crucial to perform validation experiments for specific primary cell lines and potential contaminants.

Recommended Working Concentration of Penicillin in Cell Culture
ApplicationRecommended Penicillin ConcentrationNotes
Primary Cell Culture50-100 I.U./mLOften used in combination with streptomycin (B1217042) to broaden the spectrum of activity against Gram-negative bacteria.[2]

Unit Conversion: One unit of this compound potassium is equivalent to 0.625 micrograms. Therefore, 400,000 units of this compound is 250 mg.

Cytotoxicity of Penicillin

Penicillin generally exhibits low cytotoxicity to mammalian cells at standard working concentrations. This is attributed to the low reactivity of mammalian cellular components with the antibiotic.[3] However, it is always recommended to perform a cytotoxicity assay for each specific primary cell line.

Cell TypeAntibioticObserved Effect
Mouse fibroblasts and malignant human uterine epitheliumPenicillinDid not concentrate penicillin from the culture medium, suggesting low reactivity.[3]
HeLa cellsPenicillin GCo-incubation with cisplatin (B142131) showed an effect on the cytotoxicity of cisplatin, suggesting potential interactions with other compounds.

Experimental Protocols

Preparation of this compound Stock Solution (e.g., 10,000 U/mL)

Materials:

  • This compound potassium salt powder

  • Sterile, tissue culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Protocol:

  • Calculate the required amount of this compound potassium salt. To prepare a 10,000 U/mL stock solution, and knowing that 1 unit of this compound potassium is 0.625 µg, you will need 6.25 mg of this compound potassium salt per mL of solvent. For 10 mL of stock solution, you would need 62.5 mg.

  • Aseptically weigh the this compound powder and transfer it to a sterile conical tube.

  • Add a small volume of sterile water or PBS to the tube and vortex until the powder is completely dissolved.

  • Bring the solution to the final desired volume with sterile water or PBS.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots with the antibiotic name, concentration, and date of preparation.

  • Store the stock solution aliquots at -20°C.

Preparation of Culture Medium with this compound

Materials:

  • Basal cell culture medium

  • Fetal Bovine Serum (FBS) and other required supplements

  • This compound stock solution (e.g., 10,000 U/mL)

Protocol:

  • Prepare the complete cell culture medium by adding FBS and other supplements to the basal medium.

  • Aseptically add the required volume of the this compound stock solution to the complete medium to achieve the desired final concentration (e.g., 50-100 U/mL). For a final concentration of 100 U/mL in 500 mL of medium, you would add 5 mL of a 10,000 U/mL stock solution.

  • Gently mix the medium to ensure even distribution of the antibiotic.

  • The medium is now ready for use in your primary cell culture.

Protocol for Determining Optimal Antibiotic Concentration (Kill Curve Assay)

This protocol is essential to determine the minimum concentration of this compound required to eliminate potential contaminants without harming the primary cells.

Materials:

  • Primary cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 24-well or 96-well tissue culture plates

  • Trypan blue solution or another viability assay reagent

Protocol:

  • Plate the primary cells in a 24-well or 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Allow the cells to adhere and stabilize for 24 hours.

  • Prepare a series of dilutions of this compound in the complete culture medium. A typical range to test would be from 0 (control) to 500 U/mL.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a no-antibiotic control.

  • Incubate the cells for a period of 7-10 days, replacing the medium with the corresponding antibiotic concentration every 2-3 days.

  • Monitor the cells daily for signs of cytotoxicity (e.g., changes in morphology, detachment).

  • At the end of the incubation period, assess cell viability using a method such as Trypan Blue exclusion or an MTT assay.

  • The optimal concentration of this compound is the lowest concentration that effectively prevents bacterial growth without significantly affecting the viability of the primary cells.

Visualizations

Mechanism of Action of this compound Bacterial_Cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Bacterial_Cell->PBP Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis (Bacterial Death) Peptidoglycan_Synthesis->Cell_Lysis Disrupted Cell_Wall_Integrity->Bacterial_Cell Maintains Structure Penicillin_V This compound Penicillin_V->PBP Inhibits

Caption: Mechanism of this compound action on bacterial cells.

Experimental Workflow for this compound Application cluster_prep Preparation cluster_application Application cluster_monitoring Monitoring & Assessment Stock_Solution Prepare this compound Stock Solution Culture_Medium Prepare Complete Culture Medium Stock_Solution->Culture_Medium Add to medium Primary_Culture Isolate and Culture Primary Cells Culture_Medium->Primary_Culture Add_Antibiotic Incubate with This compound-containing Medium Primary_Culture->Add_Antibiotic Observe_Daily Daily Microscopic Observation Add_Antibiotic->Observe_Daily Contamination_Check Check for Turbidity and pH change Observe_Daily->Contamination_Check Viability_Assay Perform Cell Viability Assay Contamination_Check->Viability_Assay Continue_Culture Continue_Culture Viability_Assay->Continue_Culture No Contamination & Good Viability Troubleshoot Troubleshoot Viability_Assay->Troubleshoot Contamination or Cytotoxicity

Caption: Workflow for using this compound in primary cell culture.

References

In Vitro Models for Evaluating Penicillin V Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the assessment of Penicillin V's antibacterial efficacy. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in research and development settings.

Introduction

This compound, also known as phenoxymethylpenicillin, is a beta-lactam antibiotic that has been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive organisms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[3][4] Understanding the efficacy of this compound against specific bacterial strains is crucial for clinical applications and for monitoring the emergence of antibiotic resistance. In vitro models provide a controlled environment to quantify the antimicrobial activity of this compound and to study its pharmacodynamics.

Principle of Action

This compound exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4] By binding to these proteins, this compound inhibits the transpeptidation step in peptidoglycan synthesis.[5] This disruption of cell wall integrity ultimately leads to bacterial cell lysis due to osmotic pressure.[4]

Signaling Pathway of this compound Action

PenicillinV_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Penicillin_V This compound PBP Penicillin-Binding Proteins (PBPs) (e.g., DD-transpeptidase) Penicillin_V->PBP Binds to and Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis (Bacterial Death) Peptidoglycan->Cell_Lysis Weakened Cell Wall Leads to

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Key Experimental Protocols

Several in vitro methods are routinely employed to evaluate the efficacy of this compound. The most common are the determination of the Minimum Inhibitory Concentration (MIC) and the time-kill curve assay. For more complex scenarios, such as chronic infections, biofilm susceptibility testing is utilized.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] It is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Materials:

  • This compound potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a sterile solvent (e.g., sterile distilled water or PBS).[5]

    • Filter-sterilize the stock solution using a 0.22 µm filter.[5]

    • Store aliquots at -20°C or below.[5]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Plate Preparation and Inoculation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[8]

    • In the first well of each test row, add 50 µL of the this compound working solution to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the subsequent well, and so on. Discard the final 50 µL from the last well in the dilution series.[8]

    • This results in 100 µL of varying antibiotic concentrations in each well.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation and Reading:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in a 5% CO₂ atmosphere.[8]

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[8]

MIC_Workflow A Prepare this compound Stock and Working Solutions D Perform Serial Dilutions of this compound A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Dispense CAMHB into 96-well Plate C->D D->E F Incubate Plate (16-20 hours, 35°C) E->F G Read and Record MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation: this compound Susceptibility

The susceptibility of various bacterial species to this compound is quantified by the MIC. The following table summarizes representative MIC values for this compound against common Gram-positive bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pyogenes0.008 - 0.030.0150.03
Streptococcus pneumoniae (penicillin-susceptible)≤0.060.0150.06
Staphylococcus aureus (penicillin-susceptible)0.03 - 0.250.060.12

Note: Data compiled from various sources for illustrative purposes. Actual MIC values can vary between strains.[10][11]

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal activity of an antibiotic over time.[9] It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Protocol: Time-Kill Kinetics

This protocol is based on established CLSI guidelines.[9]

Materials:

  • This compound potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or PBS

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Shaking incubator

Procedure:

  • Preparation:

    • Prepare this compound solutions in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Prepare a standardized bacterial inoculum as described for the MIC assay and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in the final test volume.[9]

  • Inoculation and Incubation:

    • Dispense the prepared antibiotic dilutions and a growth control (no antibiotic) into sterile tubes.

    • Add the bacterial inoculum to each tube.

    • Incubate all tubes at 35 ± 2°C in a shaking incubator.[9]

  • Sampling and Plating:

    • At designated time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[9]

    • Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Colony Counting and Data Analysis:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate.

    • Calculate the CFU/mL for each time point and antibiotic concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

Interpretation:

  • Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

  • Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL from the initial inoculum.

TimeKill_Workflow A Prepare this compound at Multiples of MIC C Inoculate Tubes and Incubate with Shaking A->C B Prepare Standardized Bacterial Inoculum B->C D Collect Aliquots at Defined Time Points C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the time-kill curve assay.

In Vitro Biofilm Model for Susceptibility Testing

Bacterial biofilms are structured communities of bacteria embedded in a self-produced polymeric matrix, which can exhibit increased resistance to antibiotics.[13] In vitro biofilm models are essential for evaluating the efficacy of antibiotics against these persistent bacterial forms.

Protocol: Microtiter Plate Biofilm Assay

Materials:

  • This compound potassium salt

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other appropriate biofilm-promoting medium)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial inoculum

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

Procedure:

  • Biofilm Formation:

    • Dispense 100 µL of a diluted overnight bacterial culture into the wells of a microtiter plate.

    • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Antibiotic Treatment:

    • Gently remove the planktonic (free-floating) bacteria by washing the wells with sterile PBS.

    • Add 200 µL of fresh broth containing serial dilutions of this compound to the wells. Include a no-antibiotic control.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm:

    • Discard the medium and wash the wells with PBS to remove non-adherent cells.

    • Stain the adherent biofilm with 125 µL of 0.1% crystal violet for 10-15 minutes.

    • Wash away the excess stain with water and allow the plate to air dry.

    • Solubilize the bound dye with 200 µL of 95% ethanol or 33% acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Interpretation:

  • A reduction in absorbance compared to the untreated control indicates antibiofilm activity.

  • The Minimum Biofilm Eradication Concentration (MBEC) can be determined as the lowest antibiotic concentration that results in a significant reduction in the biofilm biomass.[13]

Biofilm_vs_Planktonic cluster_planktonic Planktonic (Free-floating) Bacteria cluster_biofilm Biofilm-forming Bacteria Planktonic_MIC Standard MIC Assay Biofilm_Susceptibility Biofilm Susceptibility Assay (e.g., MBEC) Planktonic_MIC->Biofilm_Susceptibility Often provides lower effective concentrations than Planktonic_Efficacy Planktonic_Efficacy Planktonic_MIC->Planktonic_Efficacy Predicts Efficacy Against Acute Infections Biofilm_Formation Biofilm Formation Biofilm_Formation->Biofilm_Susceptibility Biofilm_Efficacy Biofilm_Efficacy Biofilm_Susceptibility->Biofilm_Efficacy Predicts Efficacy Against Chronic/Persistent Infections

References

Determining the Minimum Inhibitory Concentration (MIC) of Penicillin V: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a beta-lactam antibiotic predominantly effective against Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of the biosynthesis of the bacterial cell wall mucopeptide during the stage of active multiplication.[2] Accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4][5] This quantitative measure is essential for guiding therapeutic choices, monitoring the emergence of antibiotic resistance, and for the research and development of new antimicrobial agents.

These application notes provide detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assays

The fundamental principle behind MIC determination is to expose a standardized bacterial inoculum to a series of twofold serial dilutions of the antimicrobial agent. After a specified incubation period, the lowest concentration of the agent that inhibits visible bacterial growth is identified as the MIC.

  • Broth Dilution: In this method, serial dilutions of this compound are prepared in a liquid growth medium (broth) in a 96-well microtiter plate format. A standardized bacterial suspension is added to each well, and after incubation, the wells are examined for turbidity. The absence of turbidity indicates inhibition of bacterial growth.

  • Agar Dilution: This technique involves incorporating serial dilutions of this compound into molten agar, which is then poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial colonies, and the MIC is the lowest concentration that prevents colony formation.

Data Presentation: Quantitative Summary

The following tables provide essential quantitative data for performing and interpreting this compound MIC assays.

Quality Control StrainATCC® NumberMethodMIC Range (µg/mL)
Staphylococcus aureus29213Broth Microdilution0.25 - 2
Streptococcus pneumoniae49619Broth Microdilution(See specific CLSI documents for expected ranges as they can vary)
Staphylococcus aureus25923Disk Diffusion (10 U disc)26 - 37 mm (Zone Diameter)

Source: CLSI documents.

Table 2: CLSI Interpretive Criteria for this compound MIC (µg/mL)

PathogenSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus spp.≤0.12-≥0.25
Streptococcus pneumoniae (non-meningitis isolates)≤0.060.12 - 1≥2
Streptococcus spp. (beta-hemolytic group)≤0.12--

Source: CLSI M100. Note: Breakpoints can be updated; always refer to the latest CLSI M100 supplement.

Experimental Protocols

Protocol 1: Broth Microdilution Method

This protocol is based on the CLSI M07 guidelines.

4.1.1 Materials and Reagents

  • This compound potassium salt (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms (e.g., Streptococcus pneumoniae), use CAMHB supplemented with 2.5% to 5% lysed horse blood.

  • Sterile 96-well U-shaped microtiter plates

  • Bacterial test strains and QC strains (e.g., S. aureus ATCC® 29213™, S. pneumoniae ATCC® 49619™)

  • Sterile saline (0.85%) or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

4.1.2 Procedure

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water or phosphate-buffered saline).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Prepare working solutions by performing serial twofold dilutions of the stock solution in CAMHB to achieve the desired concentration range for the assay.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration this compound working solution to the first well of each test row.

    • Perform a serial twofold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the plate to the desired final concentration. Discard the final 50 µL from the last well in the dilution series. This results in a final volume of 50 µL per well with serially diluted antibiotic concentrations.

    • Designate a growth control well (containing 100 µL of CAMHB with no antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the final diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

4.1.3 Reading and Interpretation of Results

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism, as observed by the naked eye.

  • The growth control well must show distinct turbidity, and the sterility control well should remain clear.

  • Compare the obtained MIC value to the breakpoints listed in Table 2 to categorize the isolate as susceptible, intermediate, or resistant.

Protocol 2: Agar Dilution Method

This protocol is based on the CLSI M07 guidelines.

4.2.1 Materials and Reagents

  • This compound potassium salt

  • Mueller-Hinton Agar (MHA)

  • For fastidious organisms, supplement MHA with 5% defibrinated sheep blood.

  • Sterile petri dishes (90 mm or 150 mm)

  • Bacterial test strains and QC strains

  • Sterile saline (0.85%) or broth

  • 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

4.2.2 Procedure

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol (Section 4.1.2).

  • Preparation of Agar Plates:

    • Prepare a series of sterile tubes, each containing 18 mL of molten MHA kept in a 45-50°C water bath.

    • Add 2 mL of the appropriate this compound working solution (at 10x the final desired concentration) to each tube of molten agar to create the desired final concentrations in the plates. For example, add 2 mL of a 20 µg/mL this compound solution to 18 mL of agar to get a final concentration of 2 µg/mL.

    • Include a control plate with no antibiotic.

    • Mix the agar and antibiotic thoroughly by inverting the tube several times and pour the contents into sterile petri dishes.

    • Allow the agar to solidify and dry the surface before inoculation.

  • Inoculum Preparation:

    • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol (Section 4.1.2).

    • This suspension can be used directly or diluted further (typically 1:10) to deliver a final inoculum of approximately 10⁴ Colony Forming Units (CFU) per spot.

  • Inoculation of Agar Plates:

    • Using an inoculum replicating apparatus, spot the standardized bacterial suspensions onto the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours. For fastidious organisms, incubate for 20-24 hours in a 5% CO₂ atmosphere.

4.2.3 Reading and Interpretation of Results

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A single colony or a faint haze should be disregarded.

  • The growth control plate should show confluent growth.

  • Interpret the results using the breakpoints in Table 2.

Visualizations

Experimental Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_analysis Analysis Phase prep_stock Prepare this compound Stock & Working Solutions broth_serial Perform Serial Dilutions in 96-Well Plate prep_stock->broth_serial agar_plates Prepare Agar Plates with Serial Antibiotic Dilutions prep_stock->agar_plates prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) broth_inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->broth_inoculate agar_inoculate Spot Inoculum onto Agar Surface prep_inoculum->agar_inoculate broth_serial->broth_inoculate broth_incubate Incubate Plate (16-20h, 35°C) broth_inoculate->broth_incubate broth_read Read MIC: Lowest Concentration with No Turbidity broth_incubate->broth_read interpret Interpret MIC using CLSI/EUCAST Breakpoints broth_read->interpret agar_plates->agar_inoculate agar_incubate Incubate Plates (16-24h, 35°C) agar_inoculate->agar_incubate agar_read Read MIC: Lowest Concentration with No Growth agar_incubate->agar_read agar_read->interpret report Report as Susceptible, Intermediate, or Resistant interpret->report

Caption: Workflow for MIC determination using broth and agar dilution.

Signaling Pathway (Placeholder for Relevant Pathway if Applicable)

Note: A signaling pathway diagram is not directly applicable to the MIC determination protocol itself, as it is a phenotypic assay. However, if studying the mechanism of this compound action or resistance, a diagram of the peptidoglycan synthesis pathway, which this compound inhibits, would be appropriate.

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Pentapeptide Pentapeptide Side Chain UDP_NAM->Pentapeptide Addition Lipid_I Lipid I Pentapeptide->Lipid_I Transfer Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Lipid_II->PBP Transglycosylation & Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes Weak_PG Weakened Peptidoglycan PBP->Weak_PG PenicillinV This compound PenicillinV->PBP Binds & Inhibits Lysis Cell Lysis Weak_PG->Lysis

Caption: Inhibition of bacterial cell wall synthesis by this compound.

References

Application of Penicillin V in Genetic Selection Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a β-lactam antibiotic that is traditionally used for the treatment of bacterial infections. In the field of molecular biology, it can be employed as a selective agent for the isolation and maintenance of bacterial cells, typically Escherichia coli, that have been successfully transformed with a plasmid conferring resistance to this antibiotic. The selection process relies on the principle that only bacteria expressing a resistance gene, such as a β-lactamase, will survive and proliferate in a culture medium containing this compound.

Principle of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan biosynthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall. Inhibition of its synthesis leads to a weakened cell wall and subsequent cell lysis, particularly in growing bacteria.[1]

Resistance to this compound is primarily mediated by the enzyme β-lactamase. This enzyme catalyzes the hydrolysis of the β-lactam ring in the penicillin molecule, rendering it inactive.[2] Genes encoding β-lactamases, such as the bla gene (e.g., from transposon Tn3, which encodes TEM-1 β-lactamase), are commonly incorporated into plasmids as selectable markers.[3][4] Bacteria transformed with such plasmids can grow in the presence of this compound, while non-transformed cells are eliminated.

Comparison with Other Selection Agents

While ampicillin (B1664943) is a more commonly used selectable marker in molecular cloning, this compound presents a viable alternative. Carbenicillin is another β-lactam antibiotic used for selection, known for its increased stability and reduced satellite colony formation compared to ampicillin.[5]

FeatureThis compoundAmpicillinCarbenicillin
Mechanism of Action Inhibition of cell wall synthesisInhibition of cell wall synthesisInhibition of cell wall synthesis
Resistance Mechanism β-lactamaseβ-lactamaseβ-lactamase
Satellite Colonies Data not available, but likely similar to ampicillin due to the secreted nature of β-lactamase.Prone to satellite colony formation due to degradation by secreted β-lactamase.[2][5]Less prone to satellite colonies due to higher stability.[5]
Stability in Media Generally considered stable in acidic conditions, but its stability in neutral pH culture media at 37°C may be a concern for long incubations.[6] Other β-lactams show half-lives of 4-6 hours in LB medium at 37°C.[7]Known to be less stable, which can contribute to the growth of satellite colonies.[2]More stable than ampicillin in culture media.[5]
Typical Concentration 10-100 µg/mL50-100 µg/mL50-100 µg/mL

Data Presentation

Table 1: Recommended Working Concentrations for Bacterial Selection

AntibioticStock Solution ConcentrationStorage of Stock SolutionFinal Concentration in Media
This compound 10 mg/mL in sterile water-20°C10 - 100 µg/mL
Ampicillin 50-100 mg/mL in sterile water-20°C50 - 100 µg/mL
Carbenicillin 50-100 mg/mL in sterile water-20°C50 - 100 µg/mL

Table 2: Minimum Inhibitory Concentrations (MIC) for E. coli

AntibioticMIC for susceptible E. coli
This compound 64.0 µg/mL[8]
Ampicillin 2.0-8.0 µg/mL
Carbenicillin 2.0-8.0 µg/mL

Note: MIC values can vary depending on the specific E. coli strain and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)

Materials:

  • This compound potassium salt

  • Sterile, nuclease-free water

  • Sterile conical tube (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the appropriate amount of this compound potassium salt to prepare a 10 mg/mL solution.

  • In a sterile conical tube, dissolve the this compound powder in the required volume of sterile, nuclease-free water.

  • Vortex gently until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of Selective Agar (B569324) Plates with this compound

Materials:

  • Luria-Bertani (LB) agar powder

  • Distilled water

  • Autoclave

  • Water bath (50-55°C)

  • Sterile petri dishes

  • This compound stock solution (10 mg/mL)

Procedure:

  • Prepare LB agar according to the manufacturer's instructions.

  • Sterilize the medium by autoclaving.

  • Cool the autoclaved medium in a 50-55°C water bath. It is crucial to cool the agar to this temperature before adding the antibiotic to prevent heat degradation.

  • Aseptically add the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., for a final concentration of 100 µg/mL, add 1 mL of a 10 mg/mL stock solution to 100 mL of agar).

  • Gently swirl the flask to ensure even distribution of the antibiotic.

  • Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).

  • Allow the plates to solidify at room temperature.

  • Once solidified, store the plates inverted at 4°C. It is recommended to use the plates within 1-2 weeks for optimal performance.

Protocol 3: Heat Shock Transformation of E. coli using this compound Selection

Materials:

  • Chemically competent E. coli cells

  • Plasmid DNA containing a this compound resistance gene (e.g., bla TEM-1)

  • SOC medium

  • LB agar plates with this compound (at the desired selection concentration)

  • Ice

  • Water bath (42°C)

  • Incubator (37°C)

Procedure:

  • Thaw a tube of chemically competent E. coli cells on ice.

  • Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the competent cells.

  • Gently mix by flicking the tube and incubate on ice for 20-30 minutes.

  • Heat shock the cells by placing the tube in a 42°C water bath for 30-90 seconds.[9]

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 250-950 µL of pre-warmed SOC medium to the tube.

  • Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.

  • Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing this compound.

  • Incubate the plates overnight at 37°C until colonies are visible.

Visualizations

G cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis CellWall Stable Cell Wall Peptidoglycan->CellWall PenicillinV This compound PenicillinV->PBP Inhibits

Mechanism of Action of this compound.

G cluster_workflow Transformation and Selection Workflow cluster_outcomes Selection Outcomes Start Start: Competent E. coli + Plasmid (with bla gene) Transformation Heat Shock Transformation Start->Transformation Recovery Recovery in SOC Medium (Expression of bla gene) Transformation->Recovery Plating Plate on LB Agar + this compound Recovery->Plating Incubation Incubate at 37°C Plating->Incubation Transformed Transformed Cells (bla gene present) Survive and form colonies Incubation->Transformed NonTransformed Non-Transformed Cells (no bla gene) Are killed by this compound Incubation->NonTransformed

Experimental Workflow for Genetic Selection.

G cluster_resistance Mechanism of Resistance Plasmid Plasmid with bla gene Transcription Transcription Plasmid->Transcription Translation Translation Transcription->Translation BetaLactamase β-lactamase enzyme Translation->BetaLactamase InactivePenicillin Inactive Penicillin BetaLactamase->InactivePenicillin Hydrolyzes PenicillinV This compound PenicillinV->BetaLactamase Substrate

Logical Relationship of Resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Penicillin V Concentration for Bacterial Selection Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penicillin V for bacterial selection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a β-lactam antibiotic that inhibits the growth of susceptible bacteria by interfering with the synthesis of the bacterial cell wall.[1][2][3][4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan assembly.[1] By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that cannot withstand osmotic pressure, ultimately causing cell lysis and death. This compound is generally more effective against Gram-positive bacteria due to their thick, accessible peptidoglycan layer.

Q2: How do bacteria develop resistance to this compound?

The most common mechanism of resistance to this compound is the production of β-lactamase enzymes (also known as penicillinases). These enzymes hydrolyze the β-lactam ring structure of the antibiotic, rendering it inactive. Other resistance mechanisms include reduced permeability of the bacterial cell wall, which prevents the antibiotic from reaching its PBP targets, and alterations in the structure of the PBPs themselves, which reduces their binding affinity for this compound.

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimal Selective Concentration (MSC)?

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a standard measure of an antibiotic's potency against a specific bacterium.

  • Minimal Selective Concentration (MSC): This is the lowest concentration of an antibiotic that can still select for the growth of resistant bacteria over susceptible ones. The MSC is often lower than the MIC and is a critical parameter to consider in understanding the development of antibiotic resistance.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No bacterial growth at any this compound concentration, including the control. 1. Problems with the bacterial inoculum (e.g., non-viable cells).2. Issues with the growth medium or incubation conditions.1. Prepare a fresh bacterial inoculum and verify cell viability.2. Ensure the growth medium is correctly prepared and that incubation temperature and time are optimal for the specific bacterial strain.
Bacterial growth at all this compound concentrations. 1. The bacterial strain is highly resistant to this compound.2. The this compound stock solution has degraded.3. Incorrectly prepared this compound dilutions.1. Verify the expected susceptibility of your bacterial strain. Test a wider, higher range of this compound concentrations.2. Prepare a fresh stock solution of this compound.3. Carefully check all calculations and steps for preparing the serial dilutions.
Inconsistent results between replicate experiments. 1. Inconsistent inoculum size.2. Variability in pipetting or dilution preparation.3. Contamination of the bacterial culture.1. Standardize the inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting cell density.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Perform a Gram stain and streak the culture on an agar (B569324) plate to check for purity.
Selection of resistant mutants is not successful. 1. The this compound concentration is too high, killing all cells.2. The this compound concentration is too low, not providing enough selective pressure.3. The mutation frequency for resistance is very low.1. Determine the MIC of this compound for your wild-type strain and use a concentration at or slightly above the MIC for selection.2. Perform a dose-response curve (kill curve) to identify the optimal selective concentration.3. Increase the population size of the bacteria being screened to increase the chances of finding a resistant mutant.

Data Presentation: this compound Susceptibility

Table 1: Minimum Inhibitory Concentration (MIC) Interpretive Criteria for this compound

PathogenSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Staphylococcus spp.≤ 0.12-≥ 0.25
Streptococcus pneumoniae (non-meningitis isolates)≤ 0.060.12 - 1≥ 2
Streptococcus spp. (beta-hemolytic group)≤ 0.12--

Data sourced from standardized procedures for antimicrobial susceptibility testing.

Table 2: Example this compound MICs for Specific Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)Notes
Staphylococcus aureus (penicillin-susceptible)≤ 0.125Strains are considered penicillin-susceptible if they are blaZ negative and have a penicillin MIC of ≤0.125 µg/mL.
Viridans streptococci (average of 15 strains)0.027In vitro susceptibility testing.
Enterococcus (single strain)3.68In vitro susceptibility testing.

Table 3: Minimal Selective Concentration (MSC) for a Related β-Lactam Antibiotic

AntibioticBacterial SpeciesMSC Range (mg/L)
AmoxicillinEscherichia coli0.08 - 0.8

Note: Amoxicillin is structurally similar to this compound. This data from cecal fermentations indicates that selective pressure can occur at concentrations significantly lower than the epidemiological cut-off value.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.

Materials:

  • This compound potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or phosphate-buffered saline)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Prepare Working Solutions and Serial Dilutions:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of this compound working solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the series. This creates a gradient of this compound concentrations.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate the Plate: Add 50 µL of the diluted bacterial suspension to each well, including a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess bacterial susceptibility to this compound based on the size of the zone of growth inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound disks (10 U)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

Procedure:

  • Inoculate the Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Apply this compound Disk: Aseptically place a this compound (10 U) disk onto the center of the inoculated agar surface. Gently press the disk to ensure full contact with the agar.

  • Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters. The size of the zone is correlated with the MIC and interpreted using standardized charts to determine if the bacterium is susceptible, intermediate, or resistant.

Visualizations

PenicillinV_Mechanism_of_Action cluster_bacterium Bacterial Cell PenicillinV This compound PBP Penicillin-Binding Protein (PBP) PenicillinV->PBP Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall MIC_Determination_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) PrepareDilutions Prepare Serial Dilutions of this compound in 96-well plate Start->PrepareDilutions Inoculate Inoculate Wells with Standardized Bacteria PrepareDilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadResults Read Results: Observe for Visible Growth Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth ReadResults->DetermineMIC End End: MIC Value Obtained DetermineMIC->End Resistance_Mechanism cluster_resistance Bacterial Resistance to this compound PenicillinV This compound BetaLactamase β-Lactamase Enzyme PenicillinV->BetaLactamase Targeted by PBP PBP Target PenicillinV->PBP Normal Action: Inhibits InactivePenicillin Inactive Penicillin BetaLactamase->InactivePenicillin Hydrolyzes to create InactivePenicillin->PBP Fails to Inhibit

References

Penicillin V Degradation Analysis by HPLC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Penicillin V and its degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation of this compound involves the hydrolysis of the β-lactam ring. The main degradation products are penicilloic acid and penilloic acid. The formation of these products is highly dependent on the pH of the environment.[1][2]

  • Acidic Conditions: Under acidic conditions, this compound primarily degrades to penilloic acid.[1][2]

  • Neutral or Alkaline Conditions: In neutral or alkaline environments, the main degradation product is penicilloic acid.[1]

Q2: What is a forced degradation study and why is it important for this compound analysis?

A2: A forced degradation study intentionally exposes a drug substance, like this compound, to harsh conditions to accelerate its degradation.[1] These studies are crucial for:

  • Identifying potential degradation products that could form under various storage and handling conditions.[1]

  • Elucidating the degradation pathways of the drug.[1]

  • Developing and validating stability-indicating analytical methods, ensuring the method can separate and quantify the active pharmaceutical ingredient from its degradation products.

Q3: What are typical HPLC-MS conditions for the analysis of this compound and its degradation products?

A3: A common approach involves reversed-phase HPLC coupled with mass spectrometry. While specific conditions should be optimized for your instrument and application, a general starting point is provided in the table below.[1]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the procedure for inducing the degradation of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound potassium salt in a suitable solvent (e.g., water or a mild buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M hydrochloric acid. Incubate at room temperature or an elevated temperature (e.g., 60°C) for predefined time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of sodium hydroxide (B78521) before analysis.[1]

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M sodium hydroxide. Incubate at room temperature for specified time periods. Neutralize with an equivalent amount of hydrochloric acid before analysis.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% to 30% hydrogen peroxide and incubate at room temperature for a set duration.[1]

    • Thermal Degradation: Expose the solid this compound or the stock solution to dry heat (e.g., 70°C) for a specific period.[1]

    • Photolytic Degradation: Expose the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[1]

  • Sample Preparation for HPLC-MS Analysis:

    • Dilute the stressed samples to an appropriate concentration with the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Protocol 2: HPLC-MS Analysis of this compound and Its Degradation Products

This protocol provides a general method for the separation and identification of this compound and its degradation products.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase:

      • Solvent A: 0.1% formic acid in water.[1]

      • Solvent B: Acetonitrile.[1]

    • Gradient Program: A suitable gradient to ensure separation of all compounds of interest.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 20 µL.[1]

    • Detection Wavelength (for UV): 225 nm or 230 nm.[1]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode.[1]

    • Mass Analyzer: A mass spectrometer capable of MS and MS/MS scans (e.g., Quadrupole, Time-of-Flight).

    • Data Acquisition: Acquire full scan MS data to identify the molecular ions of this compound and its degradation products. Perform MS/MS fragmentation to confirm the structures.

Data Presentation

Table 1: HPLC-MS Data for this compound and its Major Degradation Products

CompoundApproximate Retention Time (min)[M+H]⁺ (m/z)[M-H]⁻ (m/z)
This compoundVaries351.1349.1
Penicilloic AcidVaries369.1367.1
Penilloic AcidVaries307.1305.1

Note: Retention times are approximate and will vary depending on the specific chromatographic conditions. The m/z values are based on the monoisotopic masses of the compounds.[1]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram shows tailing peaks for this compound and its degradation products. What could be the cause?

  • Answer:

    • Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the analytes, causing tailing. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase can sometimes help.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[3]

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.[3]

    • Extra-column Volume: Excessive tubing length or dead volume in the connections can cause peak broadening and tailing.[4]

  • Question: I am observing split peaks in my chromatogram. What should I investigate?

  • Answer:

    • Partially Blocked Column Frit: Sample particulates or precipitated buffer salts can clog the inlet frit of the column. Try back-flushing the column (if the manufacturer allows) or replacing the frit.[4]

    • Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.[4]

    • Column Void: A void or channel in the column packing material can lead to split peaks. This usually requires column replacement.[4]

Issue 2: Retention Time Shifts

  • Question: The retention times for my analytes are drifting from one injection to the next. What is the likely cause?

  • Answer:

    • Column Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts. Use a column oven to maintain a stable temperature.[5] A change of 1°C can alter retention times by 1-2%.[6]

    • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase solvents or evaporation of the more volatile component can lead to drift. Prepare fresh mobile phase daily and keep solvent bottles capped.[5]

    • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time instability. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[5]

    • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts.

Issue 3: High Backpressure

  • Question: The backpressure of my HPLC system has suddenly increased. What should I do?

  • Answer:

    • Systematic Check: Systematically disconnect components starting from the detector and moving backward towards the pump to identify the source of the blockage.

    • Column Blockage: The most common cause is a blocked column inlet frit.[3]

    • Guard Column: If you are using a guard column, it may be contaminated and need replacement.

    • Tubing Blockage: Check for any kinked or blocked tubing in the system.[3]

    • Sample Particulates: Ensure all samples are filtered before injection to prevent particulates from entering the system.[4]

Issue 4: No or Low MS Signal

  • Question: I am not seeing any MS signal for my analytes, although the HPLC chromatogram shows peaks. What should I check?

  • Answer:

    • Ion Source Settings: Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analytes.

    • Mobile Phase Compatibility: High concentrations of non-volatile buffers (e.g., phosphate) are not compatible with ESI-MS and can cause ion suppression. Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate.

    • Analyte Ionization: this compound and its degradation products can be analyzed in either positive or negative ion mode. Check both modes to see which provides a better signal.

    • Mass Spectrometer Calibration: Verify that the mass spectrometer is properly calibrated.

    • Source Cleanliness: A dirty ion source can lead to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ESI probe and source optics.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis penicillin_v This compound Stock Solution (1 mg/mL) stress_conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) penicillin_v->stress_conditions stressed_samples Stressed Samples stress_conditions->stressed_samples filtration Sample Dilution & Filtration (0.45 µm) stressed_samples->filtration hplc_ms HPLC-MS System filtration->hplc_ms Injection data_acquisition Data Acquisition (MS and MS/MS) hplc_ms->data_acquisition data_processing Data Processing & Identification data_acquisition->data_processing

Caption: Experimental workflow for the analysis of this compound degradation products.

troubleshooting_flow cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_pressure Pressure Issues cluster_signal MS Signal Issues start Problem Observed peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift high_pressure High Backpressure? start->high_pressure no_signal No/Low MS Signal? start->no_signal check_overload Dilute Sample peak_shape->check_overload Tailing check_secondary_interactions Adjust Mobile Phase pH peak_shape->check_secondary_interactions Tailing check_injection_solvent Match Injection Solvent to Mobile Phase peak_shape->check_injection_solvent Splitting check_column_health Flush or Replace Column peak_shape->check_column_health Tailing/Splitting check_temp Verify Column Temperature check_mobile_phase Prepare Fresh Mobile Phase check_equilibration Increase Equilibration Time check_blockage Isolate Blockage (Column, Tubing) filter_samples Ensure Sample Filtration check_source_settings Optimize Ion Source check_mobile_phase_compatibility Use Volatile Buffers clean_source Clean Ion Source

Caption: Troubleshooting logic for common HPLC-MS issues.

References

Technical Support Center: Overcoming Penicillin V Instability at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Penicillin V and encountering challenges with its stability in solution at room temperature. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you design and execute your experiments with greater accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing potency at room temperature. What is the expected stability?

A1: Reconstituted aqueous solutions of this compound are inherently unstable at room temperature (25°C) and can experience significant degradation in as little as 37 hours.[1][2][3] For optimal performance in sensitive assays, it is strongly recommended to prepare fresh solutions immediately before use.[4][5] If short-term storage is necessary, refrigeration at 2-8°C is advised, where a solution may retain sufficient potency for up to 14 days, although fresher is always better.

Q2: What are the primary factors contributing to the degradation of this compound in my experiments?

A2: The degradation of this compound is primarily due to the hydrolysis of its β-lactam ring, which renders the antibiotic inactive. Several factors can accelerate this process:

  • Elevated Temperatures: The rate of degradation significantly increases with a rise in temperature.

  • Non-optimal pH: this compound is most stable in neutral pH conditions (around pH 7.0). Both acidic (pH < 6) and alkaline (pH > 8) environments promote hydrolysis.

  • Presence of β-lactamases: These enzymes, which can be introduced through microbial contamination, rapidly inactivate this compound by cleaving the β-lactam ring.

  • Metal Ions: Certain metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺), can catalyze the degradation of penicillins.

Q3: Can I freeze my this compound stock solution for long-term storage?

A3: While freezing can slow down chemical degradation, the stability of this compound after freeze-thaw cycles is not well-documented and may not be reliable. Some studies suggest that freezing and thawing could negatively impact its stability. It is generally recommended to prepare fresh solutions or store them under refrigeration for a limited time.

Q4: Are there visible signs of this compound degradation?

A4: Visual inspection is not a reliable method for determining the potency of a this compound solution. The primary degradation product, penicilloic acid, is colorless and does not cause a noticeable change in the appearance of the solution. The most definitive way to assess the stability and concentration of this compound is through analytical methods like High-Performance Liquid Chromatography (HPLC).

Q5: Which type of buffer is best for stabilizing this compound in solution?

A5: Studies on the closely related Penicillin G have shown that stability is greater in citrate (B86180) buffers compared to phosphate (B84403) buffers. Therefore, for experiments requiring this compound to be in solution at room temperature for any length of time, a citrate buffer at or near neutral pH is recommended.

Data Presentation

The stability of this compound is significantly influenced by temperature and the composition of the solution. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Effect of Temperature on the Stability of Reconstituted this compound Potassium Solution

Storage Temperature (°C)Time to Reach 90% of Labeled PotencyDegradation KineticsReference(s)
4 (Refrigerated)11.5 daysFirst-order
25 (Room Temperature)< 37 hoursFirst-order

Table 2: Comparative Stability of Penicillin G in Different Buffer Systems at 25°C (as a proxy for this compound)

Buffer SystempHDegradation Rate Constant (k) x 10⁻³ (h⁻¹)Reference(s)
Citrate Buffer7.0Not specified, but noted as most stable
Acetate Buffer7.0Higher than Citrate
Phosphate Buffer7.0Higher than Citrate and Acetate

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a this compound stock solution with enhanced stability at room temperature for use in various experimental assays.

Materials:

  • This compound potassium salt powder (analytical grade)

  • Citric acid

  • Sodium citrate dihydrate

  • Sterile, purified water (e.g., deionized, distilled, or HPLC-grade)

  • Sterile volumetric flasks

  • Sterile magnetic stir bar and stir plate

  • pH meter

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile microcentrifuge tubes or vials for aliquoting

Procedure:

  • Prepare a 0.1 M Citrate Buffer (pH 7.0):

    • Dissolve 2.10 g of citric acid monohydrate in 80 mL of sterile, purified water.

    • Separately, dissolve 2.94 g of sodium citrate dihydrate in 80 mL of sterile, purified water.

    • While monitoring with a calibrated pH meter, slowly add the sodium citrate solution to the citric acid solution until a pH of 7.0 is reached.

    • Transfer the buffer solution to a 200 mL volumetric flask and bring the volume to the mark with sterile, purified water.

    • Filter-sterilize the buffer using a 0.22 µm filter.

  • Prepare the this compound Stock Solution:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound potassium salt powder.

    • Transfer the powder to a sterile volumetric flask.

    • Add a portion of the sterile 0.1 M citrate buffer (pH 7.0) to the flask and gently swirl to dissolve the powder. A sterile magnetic stir bar can be used for gentle mixing.

    • Once fully dissolved, bring the solution to the final desired volume with the sterile citrate buffer.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.

    • Label the aliquots clearly with the concentration, date of preparation, and storage conditions.

    • For immediate use, the solution can be kept at room temperature. For short-term storage (up to 14 days), store at 2-8°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability

This protocol outlines a method to quantify the concentration of this compound and its primary degradation product, penicilloic acid, to determine the stability of a solution.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound and penicilloic acid reference standards

  • Mobile phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for your specific column and system.

  • Sterile 0.45 µm syringe filters

Procedure:

  • Preparation of Standards:

    • Prepare a series of standard solutions of known concentrations of this compound and penicilloic acid in the mobile phase to generate a standard curve.

  • Sample Preparation:

    • At each time point of your stability study, withdraw an aliquot of your this compound solution.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the range of your standard curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a constant flow rate.

    • Set the UV detector to a wavelength appropriate for this compound detection (e.g., around 225 nm).

    • Inject the standard solutions to generate a standard curve for both this compound and penicilloic acid.

    • Inject the prepared sample of your this compound solution.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and penicilloic acid in the chromatograms based on the retention times of the standards.

    • Quantify the concentration of this compound and penicilloic acid in your sample by comparing the peak areas to the respective standard curves.

    • The decrease in this compound concentration and the increase in penicilloic acid concentration over time will indicate the extent of degradation.

Mandatory Visualizations

PenicillinV_Degradation_Pathway PenV This compound (Active) PenicilloicAcid Penicilloic Acid (Inactive) PenV->PenicilloicAcid Hydrolysis of β-lactam ring (Neutral/Alkaline pH, β-lactamase) PenilloicAcid Penilloic Acid (Inactive) PenV->PenilloicAcid Acid-catalyzed rearrangement

Caption: Major degradation pathways of this compound leading to inactive products.

Caption: A logical workflow for troubleshooting poor this compound stability in experiments.

Troubleshooting Guide

Issue: Unexpected precipitation or cloudiness in the this compound solution, especially after adding a buffer.

Potential Cause Troubleshooting Steps
Buffer Incompatibility or Saturation 1. Ensure that the chosen buffer salts are fully dissolved before adding the this compound. 2. Verify the solubility of this compound in the specific buffer system at the desired concentration. You may need to prepare a more dilute solution. 3. If using a high concentration of an organic solvent in your mobile phase for HPLC, be aware that phosphate buffers can precipitate.
pH-induced Precipitation 1. This compound has limited solubility at its isoelectric point. Ensure the final pH of your solution is not causing the drug to precipitate. 2. When adjusting the pH, add the acid or base slowly while stirring to avoid localized pH changes that could cause precipitation.
Interaction with Other Components 1. Review all components in your solution for potential incompatibilities with this compound or the buffer salts.

Issue: Continued rapid degradation of this compound even when using a citrate buffer at neutral pH.

Potential Cause Troubleshooting Steps
Microbial Contamination 1. Ensure all glassware, reagents, and the water used are sterile. 2. Filter-sterilize the final this compound solution through a 0.22 µm filter. 3. Perform a sterility check by incubating a small aliquot of your solution in a growth medium.
Presence of Catalytic Metal Ions 1. Use high-purity water and reagents to minimize trace metal contamination. 2. Consider adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), at a low concentration (e.g., 0.01-0.1%) to sequester any catalytic metal ions.
Oxidative Degradation 1. While hydrolysis is the primary degradation pathway, oxidation can also occur. 2. If you suspect oxidation, consider preparing your solutions in de-gassed water and adding an antioxidant like ascorbic acid. However, the compatibility and efficacy of antioxidants with this compound should be experimentally verified.
Incorrect pH Measurement 1. Ensure your pH meter is properly calibrated with fresh standards before preparing your buffer. 2. Re-measure the pH of your final this compound solution to confirm it is within the optimal range.

References

Technical Support Center: Troubleshooting Penicillin V Inactivation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and address the sources of Penicillin V inactivation in culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to be losing potency. What is the expected stability?

A1: The stability of this compound in solution is highly dependent on temperature and pH.[1] As a general rule, it is best to prepare this compound solutions fresh for optimal performance in sensitive assays.[1] For short-term storage, refrigeration at 2-8°C is recommended, where it may retain sufficient potency for several days, with some studies indicating stability for up to 14 days.[1] However, reconstituted this compound solutions are generally unstable at room temperature.[1]

Q2: What are the primary factors that cause this compound to degrade in a culture medium?

A2: The primary causes of this compound degradation are:

  • Non-optimal pH: this compound is most stable at a neutral pH (around 7.0).[1] Both acidic and alkaline conditions accelerate its degradation through hydrolysis of the β-lactam ring.

  • Elevated Temperatures: The stability of this compound significantly decreases as the temperature rises.

  • Presence of β-lactamases: These enzymes, which can be produced by contaminating microorganisms, rapidly inactivate this compound by cleaving its β-lactam ring.

  • Presence of Metal Ions: Certain metal ions, such as copper and zinc, can catalyze the degradation of penicillins.

Q3: Can I freeze my this compound stock solution for long-term storage?

A3: While freezing can slow down chemical degradation, the stability of this compound after freeze-thaw cycles is not well-documented and may not be reliable. It is generally recommended to prepare fresh solutions or store them under refrigeration for a limited time.

Q4: Is visual inspection a reliable way to determine if my this compound solution has degraded?

A4: No, visual inspection is not a reliable method. The degradation products of this compound, such as penicilloic acid, are colorless and do not cause a noticeable change in the solution's appearance. Analytical methods like High-Performance Liquid Chromatography (HPLC) are the definitive way to assess the stability and concentration of active this compound.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected results in bioassays (e.g., MIC, disk diffusion).

This guide will help you systematically identify the potential source of this compound inactivation in your experiments.

Logical Workflow for Troubleshooting

troubleshooting_workflow cluster_stock Stock Solution Checks cluster_media Culture Medium Checks cluster_contamination Contamination Checks start Start: Inconsistent Bioassay Results check_stock 1. Verify this compound Stock Solution Integrity start->check_stock check_media 2. Assess Culture Medium Stability check_stock->check_media Stock OK fresh_prep Prepare Fresh Stock check_stock->fresh_prep qc_assay Perform QC Assay (e.g., HPLC) check_stock->qc_assay check_contamination 3. Investigate Microbial Contamination check_media->check_contamination Medium OK ph_test Measure pH of Medium check_media->ph_test temp_control Verify Incubation Temperature check_media->temp_control analyze_results Analyze Results and Implement Corrective Actions check_contamination->analyze_results Contamination Ruled Out sterility_test Perform Sterility Test check_contamination->sterility_test filter_sterilize Filter-Sterilize Stock check_contamination->filter_sterilize

Caption: Troubleshooting workflow for this compound inactivation.

Troubleshooting Step Action Expected Outcome Corrective Action if Outcome is Not Met
1. Degraded this compound Stock Solution Prepare a fresh this compound stock solution immediately before use. Ensure the stock is stored at 2-8°C and used within the recommended timeframe. Perform a quality control assay to verify the concentration of active this compound.The fresh stock solution should yield expected results in a control experiment.If the problem persists, the issue may not be the stock solution. Proceed to the next step.
2. Sub-optimal Assay Conditions Verify the pH of your culture medium is within the optimal range for this compound stability (around pH 7.0). Control the temperature during the assay and avoid prolonged exposure to elevated temperatures.The pH should be neutral, and the temperature should be appropriate for the experiment and this compound stability.Adjust the pH of the medium using appropriate buffers. Ensure incubators and water baths are accurately calibrated.
3. Microbial Contamination Ensure all reagents and equipment are sterile to prevent contamination with β-lactamase-producing microorganisms. If contamination is suspected, filter-sterilize the this compound solution.No microbial growth should be observed in sterility tests of the medium and stock solution.Discard contaminated reagents. Implement stricter aseptic techniques.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator

Procedure:

  • Preparation of this compound Working Solutions: Prepare a series of two-fold dilutions of this compound in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Suspend several colonies of the test organism from a fresh (18-24 hour) culture plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plates: Dispense 50 µL of CAMHB into each well. Add 50 µL of the appropriate this compound working solution to the first well of each test row. Perform serial two-fold dilutions by transferring 50 µL from one well to the next. Finally, add 50 µL of the prepared inoculum to each well. Include a positive growth control (no antibiotic) and a negative sterility control (uninoculated broth).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column

  • This compound potassium salt standard

  • Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer (pH adjusted), deionized water, and methanol. A common ratio is 1:4:5 (v/v/v) of 0.5 M potassium dihydrogen phosphate (pH 3.5), water, and methanol.

  • Acetonitrile

  • Acetic acid

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound potassium salt at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Collect aliquots of the culture medium at different time points. Centrifuge to remove cells and debris. The supernatant can be directly injected or may require a solid-phase extraction (MISPE) for cleanup, especially in complex matrices.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm or 230 nm

    • Injection Volume: 20 µL

  • Analysis: Run the standards and samples through the HPLC system. The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Effect of Temperature on this compound Stability

Temperature (°C)Storage ConditionApproximate Half-life
4Refrigerated~11.5 days (in oral syringes)
25Room Temperature< 37 hours (in oral syringes)
32Optimal for some β-lactamasesRapid degradation
37Body TemperatureSignificant degradation

Table 2: Effect of pH on this compound Stability

pHConditionStability
4.0AcidicRapid degradation
7.0NeutralMost stable
10.0AlkalineRapid degradation

Visualizations

This compound Degradation Pathways

penicillin_v_degradation pen_v This compound penicilloic_acid Penicilloic Acid (Inactive) pen_v->penicilloic_acid  β-lactamase or Alkaline/Neutral Hydrolysis penilloic_acid Penilloic Acid (Inactive) pen_v->penilloic_acid  Acid Hydrolysis

Caption: Major degradation pathways of this compound.

Mechanism of β-lactamase Inactivation

beta_lactamase_mechanism pen_v This compound (Active) beta_lactamase β-lactamase Enzyme pen_v->beta_lactamase Binds to Active Site inactive_pen Inactive Penicilloic Acid beta_lactamase->inactive_pen Hydrolyzes β-lactam Ring

Caption: Enzymatic inactivation of this compound by β-lactamase.

References

Technical Support Center: Penicillin V Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Penicillin V fermentation.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during this compound fermentation experiments.

Issue 1.1: Low this compound Yield

Question: Our Penicillium chrysogenum fermentation is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can we troubleshoot this?

Answer: Low this compound yield can stem from several factors, ranging from the fungal strain itself to the fermentation conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Optimization Expected Outcome
Suboptimal Fungal Strain High-yielding industrial strains of P. chrysogenum are a result of extensive classical strain improvement.[1][2] Consider acquiring a known high-producing strain or implementing a strain improvement program using mutagenesis (e.g., UV irradiation).[3][4]Increased penicillin production potential of the strain.
Inadequate Precursor Supply Phenoxyacetic acid (POAc) is the direct precursor for the this compound side chain.[5] Ensure a consistent and optimized feed of POAc throughout the fermentation.[2] The optimal concentration can vary between strains.[6]Enhanced conversion of intermediates to this compound.
Suboptimal Fermentation Medium The composition of the culture medium is critical. Key components to evaluate include carbon sources (e.g., lactose, glucose), nitrogen sources, and mineral requirements.[7] Corn steep liquor has historically been a key component for high yields.[1]Improved mycelial growth and penicillin biosynthesis.
Poor Aeration and Agitation Inadequate oxygen supply can limit penicillin production.[7] Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen.Enhanced metabolic activity of the fungus, leading to higher yields.
Incorrect pH The optimal pH for this compound production is typically between 6.4 and 6.8.[1] Monitor and control the pH of the fermentation broth throughout the process.Maintenance of enzymatic activity required for penicillin synthesis.
Suboptimal Temperature The ideal temperature for this compound production is generally between 25-28°C.[8][9] Temperatures above 30°C can significantly reduce the yield.[8]Optimal fungal growth and enzyme function for penicillin production.

Issue 1.2: this compound Degradation

Question: We observe initial this compound production, but the concentration decreases over time. What could be causing this degradation?

Answer: this compound is susceptible to degradation, particularly through the hydrolysis of its β-lactam ring.[10] This can be a significant cause of yield loss.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Optimization Expected Outcome
pH Instability The β-lactam ring of this compound is unstable under both acidic and alkaline conditions.[11] Maintain a stable pH in the neutral range (around 7.0) during and after fermentation.[11]Minimized chemical hydrolysis of the this compound molecule.
Enzymatic Degradation Contamination with microorganisms that produce β-lactamase enzymes will rapidly inactivate this compound.[11] Ensure strict aseptic technique throughout the fermentation process.Preservation of the produced this compound from enzymatic cleavage.
Phosphate-Catalyzed Degradation High concentrations of phosphate (B84403) in the medium can catalyze the conversion of this compound to the inactive penicilloic acid.[12] Optimize the phosphate concentration in the fermentation medium.Reduced rate of non-enzymatic degradation of this compound.
High Temperature Elevated temperatures can accelerate the degradation of this compound.[11] Maintain optimal temperature control during fermentation and subsequent processing steps.Increased stability and recovery of the final product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general workflow for this compound production and purification?

A1: The typical process involves the fermentation of Penicillium chrysogenum, followed by filtration of the broth to remove the fungal biomass. The this compound is then extracted from the filtered broth into an organic solvent, back-extracted into a clean aqueous buffer, and finally crystallized to obtain the pure product.[10]

Q2: How can I increase the this compound yield through strain improvement?

A2: Classical strain improvement through random mutagenesis (e.g., using UV light or chemical mutagens) followed by screening for higher-producing mutants has been a cornerstone of increasing penicillin yields.[1][13] Modern approaches also include genetic engineering to overexpress key enzymes in the biosynthetic pathway.[2]

Q3: What are the key enzymes in the this compound biosynthetic pathway?

A3: The three core enzymes are:

  • δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) : Catalyzes the condensation of the three precursor amino acids.[2]

  • Isopenicillin N synthase (IPNS) : Forms the β-lactam ring.[2]

  • Isopenicillin N acyltransferase (IAT) : Replaces the L-α-aminoadipic acid side chain with a phenoxyacetyl group to form this compound.[2]

Q4: What is the role of phenoxyacetic acid (POAc) in the fermentation?

A4: Phenoxyacetic acid is the precursor for the phenoxymethyl (B101242) side chain of this compound. Adding POAc to the culture medium directs the biosynthesis towards this compound instead of other natural penicillins like Penicillin G.[5]

Q5: What are common impurities found in this compound fermentations?

A5: Common impurities include:

  • para-Hydroxythis compound: An undesirable byproduct formed from the hydroxylation of the POAc precursor.[4]

  • Penicilloic V Acid: A degradation product resulting from the hydrolysis of the β-lactam ring.[14]

  • 6-Aminopenicillanic acid (6-APA): The core penicillin structure without a side chain, which can accumulate if the final acylation step is inefficient.[2]

Section 3: Data Presentation

Table 1: Optimal Fermentation Parameters for this compound Production

Parameter Optimal Range/Value Reference
Temperature25-28 °C[8][9]
pH6.4 - 6.8[1]
Agitation120 rpm (shake flask)[8]
Fermentation Time6 - 8 days[8]

Table 2: Example of Medium Composition for this compound Production

Component Concentration (g/L) Reference
Yeast Extract3[8]
Sucrose21[8]

Section 4: Experimental Protocols

Protocol 4.1: this compound Fermentation in Shake Flasks

  • Inoculum Preparation: Inoculate spores of P. chrysogenum into a suitable seed medium (e.g., YGG medium) and incubate for 24 hours at 25°C with shaking (200 rpm).[2]

  • Production Medium: Prepare the production medium containing components such as lactose, glucose, urea, and phenoxyacetic acid.[2]

  • Inoculation: Dilute the seed culture into the production medium.

  • Incubation: Incubate the production flasks at 25-28°C with constant agitation (e.g., 120 rpm) for 6-8 days.[8]

  • Monitoring: Periodically sample the fermentation broth to monitor pH, substrate consumption, and this compound concentration using HPLC.

Protocol 4.2: Extraction and Purification of this compound from Fermentation Broth

  • Filtration: Remove the fungal mycelia from the fermentation broth by filtration.[10]

  • Solvent Extraction: Acidify the filtered broth to a pH of approximately 4.0-4.5 and extract the this compound into an organic solvent like n-butyl acetate (B1210297) or amyl acetate.[10]

  • Back Extraction: Transfer the this compound from the organic phase into a fresh aqueous buffer solution at a neutral or slightly alkaline pH (e.g., 7.0).[10]

  • Crystallization: Acidify the purified aqueous solution to precipitate the this compound. The crystals can then be collected by filtration, washed, and dried.[10]

Protocol 4.3: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

  • Sample Preparation: Centrifuge the fermentation broth to pellet any solids and filter the supernatant.

  • Mobile Phase: A common mobile phase is an isocratic flow of acetonitrile (B52724) and a phosphate buffer.[2]

  • Stationary Phase: A C18 reversed-phase column is typically used.[10]

  • Detection: Set the UV detector to a wavelength of around 254 nm for this compound detection.[2]

  • Quantification: Generate a standard curve using known concentrations of pure this compound to quantify the concentration in the samples.

Section 5: Visualizations

PenicillinV_Biosynthesis cluster_cytosol Cytosol cluster_peroxisome Peroxisome/Microbody AminoAcids L-α-aminoadipic acid L-cysteine L-valine ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) AminoAcids->ACV ACVS IPN_cyto Isopenicillin N (IPN) ACV->IPN_cyto IPNS IPN_pero Isopenicillin N (IPN) IPN_cyto->IPN_pero Transport ACVS ACVS (pcbAB gene) IPNS IPNS (pcbC gene) PenV This compound IPN_pero->PenV IAT External Medium External Medium PenV->External Medium Secretion POAc Phenoxyacetic Acid (POAc) POAc->PenV IAT IAT IAT (penDE gene)

Caption: Biosynthetic pathway of this compound in P. chrysogenum.

Fermentation_Workflow start Start inoculum Inoculum Preparation (Seed Culture) start->inoculum fermentation Fermentation (Production Medium) inoculum->fermentation filtration Filtration fermentation->filtration low_yield Low Yield? fermentation->low_yield extraction Solvent Extraction (Acidic pH) filtration->extraction back_extraction Back Extraction (Neutral pH) extraction->back_extraction crystallization Crystallization back_extraction->crystallization end Pure this compound crystallization->end low_yield->filtration No troubleshoot Troubleshoot: - Strain - Medium - Parameters (pH, Temp, O2) low_yield->troubleshoot Yes troubleshoot->fermentation Optimize

Caption: Experimental workflow for this compound production and purification.

Troubleshooting_Logic start Low this compound Yield check_strain Is the strain a high-producer? start->check_strain check_medium Is the medium optimized? check_strain->check_medium Yes action_strain Action: Strain Improvement / Sourcing check_strain->action_strain No check_params Are fermentation parameters optimal? (pH, Temp, O2) check_medium->check_params Yes action_medium Action: Medium Optimization check_medium->action_medium No check_precursor Is precursor feeding adequate? check_params->check_precursor Yes action_params Action: Parameter Optimization check_params->action_params No action_precursor Action: Optimize Precursor Feed check_precursor->action_precursor No end Improved Yield check_precursor->end Yes action_strain->check_medium action_medium->check_params action_params->check_precursor action_precursor->end

Caption: Logical relationship for troubleshooting low this compound yield.

References

Technical Support Center: Penicillin V Stability and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to mitigate the effects of pH on Penicillin V stability during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound stability in your experiments.

Question: My this compound solution is losing potency faster than expected. How can I determine if pH is the culprit?

Answer:

Rapid loss of potency is a common issue, as the β-lactam ring in this compound is highly susceptible to hydrolysis.[1] pH is a primary factor driving this degradation.[1]

Troubleshooting Workflow:

To diagnose the issue, follow this systematic workflow:

G cluster_0 start Observation: Rapid Potency Loss check_ph 1. Measure pH of Solution start->check_ph ph_optimal Is pH 6.5-7.5? check_ph->ph_optimal adjust_ph 2. Adjust to pH ~7.0 using a suitable buffer (e.g., citrate (B86180), phosphate) ph_optimal->adjust_ph No check_temp 3. Check Storage/Assay Temperature ph_optimal->check_temp Yes adjust_ph->check_ph temp_optimal Is Temp 2-8°C (Storage) or Controlled (Assay)? check_temp->temp_optimal adjust_temp 4. Store at 2-8°C Prepare fresh solutions temp_optimal->adjust_temp No analyze_deg 5. Analyze for Degradation Products via HPLC temp_optimal->analyze_deg Yes adjust_temp->check_temp identify_path Identify Degradation Pathway analyze_deg->identify_path

Caption: Troubleshooting workflow for this compound potency loss.
  • Verify pH: Use a calibrated pH meter to check the pH of your this compound solution. The optimal stability is in the neutral range, around pH 7.0.[1] Degradation increases significantly in acidic (pH < 6) and alkaline (pH > 8) conditions.[1]

  • Control Temperature: Ensure the solution is stored under refrigeration (2-8°C).[1] At room temperature (25°C), significant degradation can occur in under 37 hours.[1][2][3]

  • Analyze Degradation Products: Use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products. The presence of penicilloic acid suggests neutral or alkaline hydrolysis, while penilloic acid points towards acidic degradation.[4] (See Appendix A for a sample HPLC protocol).

Question: How do I choose the right buffer to maintain a stable pH for my this compound solution?

Answer:

Selecting an appropriate buffer is critical for maintaining the optimal pH and, therefore, the stability of this compound.

Recommended Buffers:

Studies have shown the stability of penicillins in different buffer systems follows this general order: Citrate > Acetate > Phosphate .[5][6]

  • Citrate Buffer: Often recommended as it provides excellent stability. For robust pH control, the molar ratio of the citrate buffer to this compound should be at least 0.75.[5][6]

  • Phosphate Buffer: Commonly used, but may be less effective at preventing degradation compared to citrate.[5][6]

Avoid using solutions like 0.9% NaCl or 5% glucose as the primary solvent if stability is a concern, as they offer less pH control than a dedicated buffer system.[5][6] The best condition to maintain stability is a citrate buffer solution with a pH around 7.0, at a temperature of 25°C or lower.[5][6]

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal pH for this compound stability?

The maximal stability for this compound is observed in the neutral pH range, specifically around pH 7.0 .[1][5] Both acidic and alkaline conditions catalyze the hydrolysis of the β-lactam ring, leading to rapid inactivation.[1][7] The degradation rate constant (k) generally follows the trend: k at pH 4 > k at pH 10 > k at pH 6/8 > k at pH 7.[8][9]

FAQ 2: What are the primary degradation pathways for this compound under different pH conditions?

The degradation pathway and resulting products are highly dependent on the pH of the solution. The core issue is the hydrolysis of the amide bond in the four-membered β-lactam ring, which renders the antibiotic inactive.[10]

G cluster_acid Acidic Conditions (pH < 6) cluster_alkaline Neutral / Alkaline Conditions (pH > 6) penV This compound (Active) penilloic Penilloic Acid (Inactive) penV->penilloic H⁺ Catalysis penicilloic Penicilloic Acid (Inactive) penV->penicilloic OH⁻ Catalysis

Caption: Primary pH-dependent degradation pathways of this compound.
  • Acidic Conditions (pH < 6): Under acidic catalysis, this compound primarily rearranges to form penilloic acid .[4]

  • Neutral to Alkaline Conditions (pH > 6): In neutral or alkaline environments, the main degradation product formed through hydrolysis is penicilloic acid .[4]

FAQ 3: How does temperature interact with pH to affect stability?

Temperature and pH have a synergistic effect on this compound degradation. As with most chemical reactions, the rate of hydrolysis increases with temperature.[1] This effect is more pronounced at non-optimal pH values.

  • Refrigerated (2-8°C): Reconstituted solutions can maintain potency for up to 14 days, especially when buffered to a neutral pH.[7][10]

  • Room Temperature (25°C): Significant degradation can happen in less than 37 hours.[2][3]

  • Elevated Temperatures: At high temperatures (e.g., 100°C), degradation is extremely rapid. For instance, at pH 4 and 100°C, complete degradation can occur in just 20 minutes.[8][9]

Data & Protocols

Appendix A: Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Degradation Products

This protocol is used to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and validate a stability-indicating analytical method.[4]

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound potassium salt in purified water.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.[4]

    • Incubate at 60°C and take samples at various time points (e.g., 2, 4, 8 hours).[4]

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[4]

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.[4]

    • Incubate at room temperature and take samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[4]

  • Analysis: Analyze the stressed samples and an unstressed control using a stability-indicating HPLC method (see Protocol 2). Compare chromatograms to identify peaks corresponding to degradation products.[4]

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate and quantify intact this compound from its primary degradation products.[4]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[11][12]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 225 nm or 230 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Procedure:

    • Prepare a standard curve using known concentrations of a this compound reference standard.

    • Prepare samples from your stability study (diluted with mobile phase as needed).

    • Inject standards and samples into the HPLC system.

    • Identify and integrate the peak for this compound based on the retention time of the standard.

    • Calculate the concentration in your samples using the standard curve. The appearance of new peaks relative to a fresh sample indicates degradation.

Appendix B: Quantitative Stability Data

The following table summarizes the degradation rate constants for penicillin at 100°C, illustrating the profound impact of pH.

Table 1: Penicillin Degradation Rate Constants (k) at Various pH Values (100°C)

pH Degradation Rate Constant (k) in min⁻¹ Relative Degradation Rate (Compared to pH 7)
4 0.1603 ~41x Faster
7 0.0039 Baseline
10 0.0485 ~12x Faster

(Data sourced from hydrothermal treatment studies)[8][9]

References

Technical Support Center: Addressing Beta-Lactamase-Mediated Resistance to Penicillin V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering beta-lactamase-mediated resistance to Penicillin V in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential Cause(s)Suggested Solution(s)
PV-TS-001 Unexpected resistance to this compound in a supposedly susceptible bacterial strain. Presence of an unconfirmed or induced beta-lactamase. High inoculum density leading to an "inoculum effect". Degradation of this compound in the experimental medium.[1]1. Confirm Beta-Lactamase Production: Perform a beta-lactamase assay using a chromogenic substrate like nitrocefin (B1678963).[2] 2. Standardize Inoculum: Ensure the bacterial inoculum is standardized to 0.5 McFarland turbidity to avoid an inoculum effect, where a high bacterial load overwhelms the antibiotic.[3][4][5] 3. Check Antibiotic Stability: Prepare fresh this compound solutions and consider the pH and temperature of the culture medium, as these can affect its stability.
PV-TS-002 Inconsistent or variable Minimum Inhibitory Concentration (MIC) values for this compound. Variation in inoculum preparation. Inconsistent incubation times or temperatures. Edge effects or evaporation in microtiter plates.1. Consistent Inoculum Preparation: Use a spectrophotometer to ensure the 0.5 McFarland standard is consistently met. 2. Standardize Incubation: Adhere strictly to the recommended incubation times (16-20 hours) and temperature (35 ± 2°C). 3. Minimize Plate Edge Effects: Avoid using the outer wells of microtiter plates or ensure proper sealing to prevent evaporation.
PV-TS-003 Beta-lactamase inhibitor (e.g., clavulanic acid) fails to restore this compound susceptibility. The beta-lactamase is not susceptible to the inhibitor (e.g., some Class C or D enzymes). Overproduction of beta-lactamase. Presence of other resistance mechanisms (e.g., altered penicillin-binding proteins).1. Identify Beta-Lactamase Class: If possible, use molecular methods to identify the class of beta-lactamase. 2. Vary Inhibitor Concentration: Test a range of inhibitor concentrations to determine if a higher dose is effective. 3. Investigate Other Mechanisms: Consider sequencing the genes for penicillin-binding proteins (PBPs) to check for mutations.
PV-TS-004 False-negative results in beta-lactamase detection assays. Low level of beta-lactamase expression. Use of an inappropriate assay for the specific enzyme. Insufficient incubation time for the assay.1. Induce Beta-Lactamase Expression: Grow the bacteria in the presence of a sub-inhibitory concentration of a beta-lactam antibiotic to induce enzyme production. 2. Use a Sensitive Assay: The nitrocefin-based assay is generally highly sensitive for a broad range of beta-lactamases. 3. Optimize Assay Conditions: Ensure adequate incubation time for the colorimetric reaction to develop, as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of beta-lactamase-mediated resistance to this compound?

Beta-lactamases are enzymes produced by some bacteria that inactivate beta-lactam antibiotics like this compound. They do this by hydrolyzing the amide bond in the beta-lactam ring, rendering the antibiotic ineffective at inhibiting bacterial cell wall synthesis.

2. How can I detect beta-lactamase production in my bacterial cultures?

The most common and straightforward method is the use of a chromogenic substrate, such as nitrocefin. When hydrolyzed by beta-lactamase, nitrocefin changes color, providing a rapid qualitative or quantitative measure of enzyme activity. Commercial kits are widely available for this purpose.

3. What is the "inoculum effect" and how does it affect my this compound susceptibility experiments?

The inoculum effect is a phenomenon where the MIC of a beta-lactam antibiotic increases significantly with a higher initial bacterial density. This is particularly relevant for beta-lactamase-producing strains, as a larger bacterial population can produce more enzyme, leading to faster degradation of the antibiotic and apparent resistance. Standardizing the inoculum to a 0.5 McFarland turbidity is crucial for obtaining reproducible results.

4. When should I use a beta-lactamase inhibitor in my experiments?

A beta-lactamase inhibitor, such as clavulanic acid or tazobactam, should be used when you suspect beta-lactamase-mediated resistance. By co-administering the inhibitor with this compound, you can determine if the resistance is due to a susceptible beta-lactamase. A significant decrease in the MIC of this compound in the presence of the inhibitor indicates that beta-lactamase activity is the primary resistance mechanism.

5. Are there alternatives to this compound for beta-lactamase-producing strains?

Yes, several alternatives can be considered depending on the specific beta-lactamase and bacterial species. These include:

  • Penicillinase-resistant penicillins: (e.g., oxacillin, nafcillin) which are less susceptible to hydrolysis by some beta-lactamases.

  • Cephalosporins: Later generations of cephalosporins often have enhanced stability against beta-lactamases.

  • Carbapenems: These have a very broad spectrum of activity and are generally stable to most beta-lactamases.

  • Non-beta-lactam antibiotics: Depending on the susceptibility profile of the organism, other classes of antibiotics may be effective.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound and beta-lactamase interactions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Amoxicillin against S. aureus Strains with and without Clavulanic Acid.

Antibiotic CombinationBacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
AmoxicillinS. aureus0.564
Amoxicillin + Clavulanic AcidS. aureus0.254

Data adapted from a study on S. aureus isolates from waterfowl, demonstrating the enhanced efficacy of a penicillin-class antibiotic when combined with a beta-lactamase inhibitor.

Table 2: Kinetic Parameters of Penicillin G Hydrolysis by Staphylococcal Beta-Lactamases.

Beta-Lactamase Typekcat (s-1)Km (µM)kcat/Km (µM-1s-1)
Type A10504821.9
Type B9505218.3
Type C9005018.0
Type D200454.4

This table presents the kinetic parameters for the hydrolysis of Penicillin G by the four types of beta-lactamases produced by Staphylococcus aureus. While this data is for Penicillin G, it provides a useful reference for understanding the enzymatic activity against penicillins.

Experimental Protocols

Protocol 1: Broth Microdilution Method for this compound Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

Materials:

  • This compound potassium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Beta-lactamase inhibitor (e.g., clavulanic acid) solution (optional)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired concentration range. If using a beta-lactamase inhibitor, add it to the broth at a fixed concentration.

  • Prepare Bacterial Inoculum: Suspend bacterial colonies from a fresh agar (B569324) plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Nitrocefin Assay for Beta-Lactamase Activity

Objective: To detect the presence of beta-lactamase activity in a bacterial lysate.

Materials:

  • Nitrocefin solution

  • Bacterial culture

  • Lysis buffer

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Bacterial Lysate: Centrifuge a bacterial culture and resuspend the pellet in a lysis buffer. Lyse the cells using sonication or enzymatic methods.

  • Set up the Reaction: In a microtiter plate, add the bacterial lysate to a buffer solution.

  • Initiate the Reaction: Add the nitrocefin solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin measuring the change in absorbance at 490 nm over time. The rate of color change is proportional to the beta-lactamase activity.

  • Calculate Activity: Enzyme activity can be calculated based on the rate of nitrocefin hydrolysis, using the molar extinction coefficient of the hydrolyzed product.

Visualizations

Beta-Lactamase Induction Pathway

BetaLactamase_Induction AmpG-AmpR-AmpC Beta-Lactamase Induction Pathway cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Protein (PBP) Muropeptides Muropeptide Fragments PBP->Muropeptides Releases AmpG AmpG (Permease) Muropeptides->AmpG Transport AmpR AmpR (Transcriptional Regulator) AmpG->AmpR Activates AmpC_gene ampC gene AmpR->AmpC_gene Induces Transcription AmpC_mRNA ampC mRNA AmpC_gene->AmpC_mRNA Transcription AmpC_protein AmpC (Beta-Lactamase) AmpC_mRNA->AmpC_protein Translation PenicillinV This compound AmpC_protein->PenicillinV Hydrolysis PenicillinV->PBP Inhibition Resistance_Workflow Experimental Workflow for Investigating this compound Resistance start Start: Bacterial isolate with suspected this compound resistance mic_test Perform this compound MIC Test start->mic_test is_resistant Isolate Resistant? mic_test->is_resistant beta_lactamase_assay Perform Beta-Lactamase Assay (e.g., Nitrocefin) is_resistant->beta_lactamase_assay Yes end End is_resistant->end No is_positive Beta-Lactamase Positive? beta_lactamase_assay->is_positive mic_with_inhibitor Perform this compound MIC Test with Beta-Lactamase Inhibitor is_positive->mic_with_inhibitor Yes conclusion_non_bl Conclusion: Resistance is likely due to mechanisms other than beta-lactamase production is_positive->conclusion_non_bl No is_susceptible Susceptibility Restored? mic_with_inhibitor->is_susceptible conclusion_bl Conclusion: Resistance is mediated by a susceptible beta-lactamase is_susceptible->conclusion_bl Yes conclusion_other Conclusion: Resistance may be due to an inhibitor-resistant beta-lactamase or other mechanisms (e.g., PBP modification) is_susceptible->conclusion_other No conclusion_bl->end conclusion_other->end conclusion_non_bl->end

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Penicillin V Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Penicillin V with alternative analytical techniques. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance, protocols, and practical considerations for each method, supported by experimental data.

Introduction to this compound Quantification

This compound, or phenoxymethylpenicillin, is a widely used beta-lactam antibiotic.[1] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.[1] While HPLC is a cornerstone for the analysis of many pharmaceuticals, a variety of other techniques can also be employed, each with its own set of advantages and limitations. This guide will compare a validated Reverse-Phase HPLC (RP-HPLC) method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Microbiological Assays.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation parameters for the quantification of this compound using different techniques.

Table 1: Comparison of Method Performance Parameters for this compound Quantification

ParameterHPLC (UV Detection)LC-MS/MSUV-Visible SpectrophotometryMicrobiological AssayKey Considerations
Principle Separation based on physicochemical interactions with a stationary phase, followed by UV detection.[2]Separation by liquid chromatography followed by highly selective mass-based detection.[1]Measurement of the absorbance of UV-Visible light by the analyte.Measurement of the inhibition of microbial growth caused by the antibiotic.[2]HPLC and LC-MS/MS provide chemical specificity, while the microbiological assay measures biological activity.
Specificity High; can separate this compound from its degradation products and impurities.[2]Very high; mass analyzer provides an additional dimension of specificity.[1]Low; susceptible to interference from other UV-absorbing compounds.Moderate; can be affected by other substances with antimicrobial activity.[2]HPLC and LC-MS/MS are superior for purity and stability studies.
Linearity (r²) > 0.999[2]> 0.99Typically > 0.99Good linearity can be achieved (e.g., 0.9974 for some antibiotics).[2]All methods can demonstrate good linearity within their respective ranges.
Accuracy (% Recovery) 98 - 102%93 - 104%[3]98 - 102%95 - 105%All methods can provide high accuracy when properly validated.
Precision (%RSD) < 2%[2]< 15%< 2%5 - 15%HPLC and LC-MS/MS generally offer higher precision.
Limit of Detection (LOD) ~0.1 µg/mL~0.003 mg L⁻¹[3]~1 µg/mLHigh sensitivity, dependent on the microorganism.LC-MS/MS is the most sensitive method.
Limit of Quantification (LOQ) ~0.3 µg/mL~0.01 mg L⁻¹[3]~3 µg/mLDependent on the microorganism and assay conditions.LC-MS/MS allows for quantification at very low levels.
Throughput High; amenable to automation.[2]High; rapid analysis times are possible.[3]Very High; simple and fast measurements.Low; requires lengthy incubation periods.[2]UV-Spectrophotometry and LC-MS/MS are suitable for high-throughput screening.
Cost & Complexity Moderate equipment cost and complexity.High initial equipment cost and requires specialized expertise.Low equipment cost and simple to operate.Low initial equipment cost, but can be labor-intensive.[2]The choice of method can be influenced by budget and available expertise.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated isocratic RP-HPLC method for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • This compound Potassium Reference Standard.

    • Acetonitrile (B52724) (HPLC grade).

    • Potassium dihydrogen phosphate (B84403) (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC grade).

  • Mobile Phase Preparation:

    • Prepare a 0.05 M potassium dihydrogen phosphate buffer and adjust the pH to 3.5 with orthophosphoric acid.

    • The mobile phase consists of a mixture of the phosphate buffer and acetonitrile (e.g., 60:40 v/v).

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound Potassium Reference Standard in the mobile phase (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation (for Pharmaceutical Formulations):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase.

    • Sonicate to ensure complete dissolution, then dilute to a known volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection Wavelength: 225 nm.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a method for the quantification of this compound in biological matrices.

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • A suitable reversed-phase column.

  • Reagents and Materials:

    • This compound reference standard.

    • Internal standard (e.g., this compound-d5).

    • Acetonitrile (LC-MS grade).

    • Methanol (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Water (ultrapure).

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add an internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[1]

    • Vortex and then centrifuge the sample.

    • Transfer the supernatant to a clean vial for analysis.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

UV-Visible Spectrophotometric Method

This is a simple and rapid method for the quantification of this compound in pure form or in simple formulations.

  • Instrumentation:

    • UV-Visible Spectrophotometer.

  • Reagents and Materials:

    • This compound Potassium Reference Standard.

    • Suitable solvent (e.g., distilled water or a buffer solution).

  • Procedure:

    • Prepare a stock solution of the this compound reference standard in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create a calibration set.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (around 268 nm).

    • Prepare the sample solution in the same solvent and at a concentration that falls within the calibration range.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Microbiological Assay

This assay determines the potency of this compound by measuring its ability to inhibit the growth of a susceptible microorganism.

  • Materials:

    • This compound Potassium Reference Standard.

    • Susceptible test microorganism (e.g., Staphylococcus aureus).

    • Culture media (e.g., agar (B569324) for the cylinder-plate method).

    • Sterile petri dishes, cylinders, and pipettes.

  • Procedure (Cylinder-Plate Method):

    • Prepare a base layer of agar in petri dishes.

    • Inoculate a second layer of agar with a standardized culture of the test microorganism and pour it over the base layer.

    • Once solidified, place sterile cylinders onto the agar surface.

    • Prepare standard solutions of this compound at known concentrations and a sample solution at an estimated equivalent concentration.

    • Fill the cylinders with the standard and sample solutions.

    • Incubate the plates under appropriate conditions (e.g., 18-24 hours at 37°C).[2]

    • Measure the diameter of the zones of inhibition around each cylinder.

    • Plot a calibration curve of the zone diameter versus the logarithm of the concentration for the standard solutions.

    • Determine the potency of the sample from the calibration curve.

Workflow and Logic Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for the validation of the HPLC method and the logical relationship in method selection.

HPLC_Validation_Workflow cluster_planning 1. Planning and Preparation cluster_execution 2. Method Performance Evaluation cluster_analysis 3. Data Analysis and Reporting define_params Define Validation Parameters (ICH Q2) prep_materials Prepare Reference Standards, Reagents, and Samples define_params->prep_materials specificity Specificity/ Selectivity prep_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Statistical Analysis of Validation Data robustness->data_analysis documentation Documentation and Validation Report data_analysis->documentation

Caption: Workflow for the validation of an HPLC method for this compound quantification.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Need to Quantify This compound is_bioactivity_needed Is Biological Activity Measurement Required? start->is_bioactivity_needed is_complex_matrix Complex Matrix (e.g., plasma)? is_bioactivity_needed->is_complex_matrix No microbiological_assay Microbiological Assay is_bioactivity_needed->microbiological_assay Yes is_high_sensitivity_needed High Sensitivity (Trace Levels)? lc_ms LC-MS/MS is_high_sensitivity_needed->lc_ms Yes hplc HPLC is_high_sensitivity_needed->hplc No is_high_throughput_needed High Throughput Screening? is_high_throughput_needed->hplc Yes (Complex Matrix) is_high_throughput_needed->hplc No uv_spec UV-Vis Spectrophotometry is_high_throughput_needed->uv_spec Yes (Simple Matrix) is_complex_matrix->is_high_sensitivity_needed Yes is_complex_matrix->is_high_throughput_needed No

Caption: Logical decision tree for selecting a this compound quantification method.

Conclusion

The validated HPLC method stands out as a robust, precise, and accurate technique for the routine quantification of this compound, particularly in quality control settings. It offers a good balance between performance, cost, and complexity. For analyses requiring the highest sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the superior choice. UV-Visible spectrophotometry provides a rapid and cost-effective alternative for simpler sample matrices where high specificity is not a primary concern. The microbiological assay, while having lower throughput and precision, remains uniquely valuable for determining the biological potency of this compound, which is not something that chemical assays can directly measure. The choice of the most appropriate method will ultimately depend on the specific analytical requirements, available resources, and the nature of the sample being analyzed.

References

A Comparative Analysis of the In Vitro Efficacy of Penicillin V and Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the in vitro antibacterial activities of Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin) for researchers, scientists, and drug development professionals. While both are foundational narrow-spectrum β-lactam antibiotics, their subtle structural differences influence their stability and clinical applications.[1][2][3] This document focuses on their comparative performance in laboratory settings, supported by experimental data.

Mechanism of Action

Both Penicillin G and this compound share a common mechanism of action, exerting a bactericidal effect by disrupting the synthesis of the bacterial cell wall.[4][5] They are structural analogs of D-alanyl-D-alanine, a component of the peptidoglycan chains that form the backbone of the cell wall.[6] This structural mimicry allows them to bind to and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases) essential for cross-linking the peptidoglycan layers.[4][7][8] By inactivating these enzymes, the penicillins prevent the final transpeptidation step, leading to a weakened cell wall that cannot withstand the cell's internal osmotic pressure, ultimately resulting in cell lysis and death.[5][9] This action is most effective against rapidly growing bacteria actively synthesizing new cell walls.[8]

cluster_0 Bacterial Cell cluster_1 Action of Penicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Crosslinking Cell Wall Cross-linking PBP->Crosslinking WeakWall Weakened Cell Wall PBP->WeakWall Leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP CellWall Stable Cell Wall Crosslinking->CellWall Penicillin Penicillin (G or V) Inhibition Inhibition Penicillin->Inhibition Inhibition->PBP Blocks Active Site Lysis Cell Lysis (Bacterial Death) WeakWall->Lysis

Caption: Mechanism of action of natural penicillins.

Quantitative Data Presentation: In Vitro Efficacy

The primary metric for comparing the in vitro efficacy of antibiotics is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[6] While direct comparative studies are limited in recent literature, historical and individual study data show that Penicillin G is generally more active against susceptible gram-negative bacteria than this compound.[1][3] Their activity against gram-positive cocci is more comparable.

The following table summarizes MIC values for Penicillin G and this compound against several non-penicillinase producing bacterial strains.

Bacterial OrganismPenicillin G (µg/mL)This compound (µg/mL)
Staphylococcus aureus0.030.03
Streptococcus pyogenes0.0070.015
Streptococcus pneumoniae0.0150.03
Enterococcus faecalis2.04.0
Table 1: Comparison of MIC values for Penicillin G and this compound against non-penicillinase producing strains.[10] Note: MIC values can vary significantly between studies and specific bacterial isolates.[1]

Experimental Protocols

The data presented above is typically generated using standardized antimicrobial susceptibility testing methods. The Broth Microdilution method is a common technique used to determine the MIC of an antibiotic.

This protocol outlines the steps for determining the MIC of Penicillin G or V against a bacterial strain.

1. Materials and Reagents:

  • Bacterial Isolate (e.g., S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Penicillin G or this compound stock solution

  • Sterile 96-well microtiter plates[12]

  • Sterile saline and diluents

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours), select 3-5 isolated colonies of the test bacteria.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11]

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[11]

3. Antibiotic Dilution in Microtiter Plate:

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[12]

  • Prepare a 2x working stock of the penicillin to be tested (e.g., if the highest desired concentration is 128 µg/mL, prepare a 256 µg/mL solution).[12]

  • Add 100 µL of the 2x penicillin stock solution to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Continue this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12]

  • Column 11 serves as the growth control (inoculum, no antibiotic), and Column 12 serves as the sterility control (broth only).[11]

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

5. Reading and Interpretation:

  • Following incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.[1] Alternatively, a microplate reader can measure the optical density at 600 nm (OD₆₀₀) to determine growth inhibition.[13]

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis prep_culture 1. Prepare Bacterial Culture Suspension inoculation 4. Inoculate Wells with Bacterial Suspension prep_culture->inoculation prep_antibiotic 2. Prepare Antibiotic Stock Solution serial_dilution 3. Perform 2-fold Serial Dilution in 96-well Plate prep_antibiotic->serial_dilution serial_dilution->inoculation incubation 5. Incubate at 37°C for 18-24 hours inoculation->incubation read_results 6. Read Results Visually or with Plate Reader incubation->read_results determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

References

A Comparative Guide to the Cross-Reactivity of Penicillin V with Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a nuanced understanding of antibiotic cross-reactivity is paramount for ensuring patient safety and advancing novel therapeutic development. This guide provides an objective comparison of Penicillin V's cross-reactivity profile with other major classes of beta-lactam antibiotics, supported by experimental data and detailed methodologies.

The long-held belief of extensive cross-reactivity across the entire beta-lactam class has been largely revised.[1] Current evidence strongly indicates that the structural similarity of the R1 side chain is the primary determinant of immunologic cross-reactivity, rather than the shared beta-lactam ring.[2][3] Beta-lactams function as haptens, requiring conjugation to carrier proteins to become immunogenic. In this state, the R1 side chain is prominently exposed, becoming the principal epitope for antibody recognition, primarily mediated by Immunoglobulin E (IgE).[1] Consequently, an individual with a confirmed allergy to one beta-lactam is at the highest risk of reacting to another if they share identical or highly similar R1 side chains.[1]

While many clinical studies investigate "penicillin allergy" as a broad category, often using amoxicillin (B794) or Penicillin G as the index drug, the fundamental principles of side-chain similarity are directly applicable to this compound (phenoxymethylpenicillin).[1]

Quantitative Analysis of this compound Cross-Reactivity

The following tables summarize clinical data on the cross-reactivity between penicillins and other beta-lactam classes.

Table 1: Cross-Reactivity between Penicillins and Cephalosporins
Cephalosporin GroupR1 Side Chain Similarity to this compoundReported Cross-Reactivity Rate with PenicillinsClinical Notes
Aminocephalosporins (e.g., Cefadroxil, Cephalexin)High similarity to Aminopenicillins (Amoxicillin/Ampicillin), NOT this compoundUp to 16.45% with aminopenicillins.[4][5]The highest risk is associated with identical R1 side chains, such as between amoxicillin and cefadroxil.[6]
Second/Third Generation (e.g., Cefuroxime, Cefdinir, Ceftriaxone)Low to dissimilar<1% - 2.11%[4][5][7]Generally considered safe for patients with a penicillin allergy not involving a similar side chain.[2]
Cefazolin (First Generation)Dissimilar<1%[8]Has two side chains (R1 and R2) that do not match those of penicillins.[8]
Table 2: Cross-Reactivity between Penicillins and Other Beta-Lactams
Beta-Lactam ClassR1 Side Chain Similarity to this compoundReported Cross-Reactivity Rate with PenicillinsClinical Notes
Carbapenems (e.g., Imipenem, Meropenem)Dissimilar<1%[9][10][11]Considered safe for most patients with penicillin allergy.[10]
Monobactams (e.g., Aztreonam)DissimilarEssentially negligible.[9]An exception is the cross-reactivity between aztreonam (B1666516) and ceftazidime (B193861) due to an identical R1 side chain.[9][11]

Experimental Protocols

The determination of beta-lactam cross-reactivity relies on a combination of in vivo and in vitro diagnostic tests.

Skin Testing
  • Objective: To detect the presence of drug-specific IgE antibodies on mast cells in the skin.[2]

  • Methodology:

    • Prick/Scratch Test: A small drop of the antibiotic solution is placed on the skin, and the skin is lightly pricked.

    • Intradermal Test: If the prick test is negative, a small amount of the antibiotic solution is injected into the dermis.[2]

    • Controls: A positive control (histamine) and a negative control (saline) are used for comparison.[1]

    • Interpretation: A wheal and flare reaction that is significantly larger than the negative control indicates sensitization.[1]

Specific IgE (sIgE) In Vitro Testing
  • Objective: To quantify the amount of circulating IgE antibodies specific to a drug allergen in a blood sample.[1]

  • Methodology:

    • Immunoassays such as ImmunoCAP or Radioallergosorbent Tests (RAST) are employed.[1]

    • A solid phase is coated with the drug-allergen conjugate.

    • The patient's serum is added. If drug-specific IgE is present, it binds to the allergen.[1]

    • A labeled anti-IgE antibody is then introduced, and the resulting signal is measured, which is proportional to the concentration of specific IgE.[1]

Drug Provocation Test (DPT)
  • Objective: To confirm or rule out a drug hypersensitivity reaction under controlled medical supervision. It is considered the gold standard for diagnosis.

  • Methodology: This procedure must be performed in a supervised medical setting with emergency care readily available.[1]

    • A small fraction (e.g., 1/100th or 1/10th) of the therapeutic dose of the target antibiotic is administered to the patient.[1]

    • The patient is observed for a specified period (e.g., 30-60 minutes) for any signs of an allergic reaction.[1]

    • If no reaction occurs, the dose is incrementally increased (e.g., 10-fold).[1]

    • This process is repeated until a full therapeutic dose is administered and tolerated. The test is immediately terminated if any objective signs of an allergic reaction appear.[1]

Visualizing Molecular Determinants and Experimental Workflows

Molecular Determinants of Beta-Lactam Cross-Reactivity cluster_penicillin This compound cluster_cephalosporin Cephalosporin (e.g., Cefalexin) cluster_carbapenem Carbapenem (e.g., Meropenem) pen_v This compound Phenoxymethyl Side Chain (R1) beta_lactam_ring Shared Beta-Lactam Ring pen_v:struct->beta_lactam_ring contains cross_reactivity Cross-Reactivity Potential pen_v:r1->cross_reactivity Primary Determinant ceph Cephalosporin Core Similar R1 Side Chain R2 Side Chain ceph:struct->beta_lactam_ring contains ceph:r1->cross_reactivity High if Similar carba Carbapenem Core Dissimilar R1 Side Chain carba:struct->beta_lactam_ring contains carba:r1->cross_reactivity Low if Dissimilar beta_lactam_ring->cross_reactivity Minor Role

Caption: Molecular determinants of beta-lactam antibiotic cross-reactivity.

Workflow for Assessing Beta-Lactam Cross-Reactivity start Patient with Penicillin Allergy History history Comprehensive Allergy History (Type, Timing, Severity) start->history risk_strat Risk Stratification history->risk_strat low_risk Low Risk (e.g., non-IgE symptoms) risk_strat->low_risk Low high_risk High Risk (e.g., Anaphylaxis) risk_strat->high_risk High dpt Drug Provocation Test (DPT) (Graded Challenge) low_risk->dpt skin_test Skin Testing (Prick & Intradermal) high_risk->skin_test skin_neg Skin Test Negative? skin_test->skin_neg skin_pos Skin Test Positive (Allergy Confirmed) skin_neg->skin_pos No skin_neg->dpt Yes avoid_drug Avoid Drug & Consider Non-Beta-Lactam Alternatives skin_pos->avoid_drug dpt_neg DPT Negative? dpt->dpt_neg dpt_pos DPT Positive (Cross-Reactivity Confirmed) dpt_neg->dpt_pos No safe_admin Administer Alternative Beta-Lactam dpt_neg->safe_admin Yes dpt_pos->avoid_drug

Caption: Experimental workflow for assessing beta-lactam cross-reactivity.

References

Penicillin V vs. Amoxicillin: A Comparative Analysis Against Streptococci

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative efficacy, mechanisms, and experimental evaluation of two cornerstone antibiotics in the fight against streptococcal infections.

In the landscape of antibacterial therapeutics, Penicillin V and amoxicillin (B794) have long been stalwart treatments for infections caused by Streptococcus species. While both belong to the beta-lactam class of antibiotics, their subtle structural differences translate to variations in their pharmacokinetic profiles and clinical efficacy. This guide provides a detailed comparative analysis of their performance against streptococci, supported by experimental data, detailed protocols, and mechanistic diagrams to inform research and development endeavors.

Efficacy and Performance: A Quantitative Comparison

The in vitro activity of this compound and amoxicillin against streptococci is a critical determinant of their clinical utility. This is primarily assessed through the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which quantify the lowest concentration of an antibiotic required to inhibit visible growth and to kill 99.9% of the bacterial population, respectively.

In Vitro Susceptibility Data

A review of published literature provides insights into the comparative MIC values for this compound and amoxicillin against key streptococcal pathogens. While Streptococcus pyogenes remains largely susceptible to both agents, variations in potency have been observed against other species like Streptococcus pneumoniae.

AntibioticStreptococcus SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound Streptococcus pyogenes--<0.004 - 0.012[1]
Amoxicillin Streptococcus pyogenes--<0.004 - 0.012[1]
Penicillin Streptococcus pneumoniae---
Amoxicillin Streptococcus pneumoniae-One two-fold dilution lower than penicillin[2]Consistently lower than penicillin for concentrations >0.03 mg/L[2]
Co-amoxiclav Streptococcus pneumoniae-One two-fold dilution lower than penicillin[2]-

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for a comprehensive direct comparison across a wider range of streptococcal species is limited in the reviewed literature and requires further dedicated comparative studies.

Clinical Efficacy in Streptococcal Pharyngitis

Clinical trials provide real-world evidence of an antibiotic's effectiveness. Several studies have compared this compound and amoxicillin for the treatment of Group A β-hemolytic streptococcal (GABHS) tonsillopharyngitis.

Study FocusThis compound OutcomeAmoxicillin OutcomeKey Findings
Bacteriological Eradication in Children 68.0% (132/194) eradication rate65.3% (132/202) eradication rateBoth regimens failed to meet the ≥85% eradication criterion.
Clinical Cure Rate in Children 91.9% (204/222)86.1% (216/251)-
Bacteriological Eradication in Adults 92.7% (101/109) GABHS eradication rate92% (115/125) GABHS eradication rateEfficacy was not statistically different.
Clinical Success Rate in Adults 95.4%96%-
Bacteriologic Cure in Children (Comparative Dosage) 54.5% (30/55) with lower dosage79.3% (46/58) with 40 mg/kg/dayAmoxicillin at 40 mg/kg/day was significantly more effective.
Clinical Cure in Children (Comparative Dosage) 70.9% (39/55)87.9% (51/58)-
Bacteriologic and Clinical Cure in Children Bacteriologic: 64%, Clinical: 73%Bacteriologic: 76%, Clinical: 84%Amoxicillin may be superior for both bacteriologic and clinical cure.

Mechanisms of Action and Resistance

This compound and amoxicillin share a common mechanism of action, characteristic of beta-lactam antibiotics. They inhibit the synthesis of the bacterial cell wall, a structure essential for bacterial integrity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary target of these antibiotics is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, including DD-transpeptidase, are responsible for the cross-linking of peptidoglycan chains, which form the rigid mesh-like structure of the bacterial cell wall. By binding to the active site of PBPs, this compound and amoxicillin acylate the enzyme, rendering it inactive. This disruption of cell wall synthesis leads to cell lysis and bacterial death.

Mechanism_of_Action cluster_bacterium Streptococcal Bacterium Antibiotic This compound / Amoxicillin (β-Lactam Ring) PBP Penicillin-Binding Protein (PBP) (e.g., DD-transpeptidase) Antibiotic->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Disruption leads to

Caption: Mechanism of action of this compound and amoxicillin against streptococci.

Mechanisms of Streptococcal Resistance

While Streptococcus pyogenes has remarkably remained susceptible to penicillin, resistance in other streptococci, such as S. pneumoniae, is a growing concern. The primary mechanisms of resistance to beta-lactam antibiotics in streptococci involve alterations in the target PBPs.

  • Alteration of Penicillin-Binding Proteins (PBPs): This is the most significant mechanism of resistance in streptococci. Mutations in the genes encoding PBPs can lead to a reduced binding affinity of the antibiotic for its target enzyme. This means that a higher concentration of the drug is required to achieve the same level of inhibition.

  • Production of Beta-Lactamases: Some bacteria produce enzymes called beta-lactamases that can hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive. While this is a common resistance mechanism in other bacteria like Staphylococcus aureus, it is not a significant factor in streptococcal resistance to penicillin.

  • Reduced Permeability and Efflux: In some bacteria, resistance can be mediated by changes in the cell envelope that reduce the penetration of the antibiotic to its target or by efflux pumps that actively transport the antibiotic out of the cell.

Resistance_Mechanisms cluster_resistance Streptococcal Resistance to β-Lactams Antibiotic This compound / Amoxicillin PBP_Normal Normal PBP Antibiotic->PBP_Normal Binds to PBP_Altered Altered PBP (Reduced Affinity) Antibiotic->PBP_Altered Poorly binds to Binding Effective Binding & Inhibition PBP_Normal->Binding No_Binding Reduced Binding & Ineffective Inhibition PBP_Altered->No_Binding Gene_Mutation PBP Gene Mutations Gene_Mutation->PBP_Altered Leads to

Caption: Primary mechanism of streptococcal resistance to penicillin and amoxicillin.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and amoxicillin against streptococcal species.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Mueller-Hinton Broth (MHB), supplemented with 2-5% lysed horse blood for fastidious streptococci.
  • Stock solutions of this compound and amoxicillin of known concentration.
  • Standardized inoculum of the streptococcal isolate (typically 5 x 10⁵ CFU/mL in the final well volume).

2. Serial Dilution of Antibiotics:

  • Dispense 50 µL of sterile MHB into wells 2 through 12 of a microtiter plate row.
  • Add 100 µL of the antibiotic stock solution (at twice the highest desired final concentration) to well 1.
  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.

3. Inoculation:

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in an atmosphere of 5% CO₂ for optimal streptococcal growth.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

"Start" [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Antibiotic in Microtiter Plate"]; "Inoculation" [label="Inoculate Wells with\nStandardized Bacterial Suspension"]; "Incubation" [label="Incubate Plate at 37°C for 16-20h"]; "Reading" [label="Read and Record MIC Value\n(Lowest Concentration with No Growth)"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Serial_Dilution"; "Serial_Dilution" -> "Inoculation"; "Inoculation" -> "Incubation"; "Incubation" -> "Reading"; "Reading" -> "End"; }

Caption: Experimental workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the bactericidal activity of the antibiotic.

1. Subculturing from MIC Plate:

  • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

2. Plating:

  • Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar with 5% sheep blood).

3. Incubation:

  • Incubate the agar plates at 35-37°C for 18-24 hours in 5% CO₂.

4. Interpretation of Results:

  • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the agar plates.

Conclusion

Both this compound and amoxicillin remain highly effective against Streptococcus pyogenes, the primary causative agent of streptococcal pharyngitis. While clinical trial outcomes show comparable efficacy in many instances, some studies suggest amoxicillin may achieve higher bacteriological cure rates in children, potentially due to dosing and pharmacokinetic advantages. For Streptococcus pneumoniae, amoxicillin often exhibits lower MIC values compared to penicillin, indicating greater in vitro potency.

The choice between this compound and amoxicillin may be guided by factors such as the specific streptococcal species, the site of infection, patient age and compliance, and local resistance patterns. This compound's narrower spectrum of activity is an advantage in terms of antimicrobial stewardship, as it minimizes the impact on the patient's normal flora and reduces the selection pressure for resistance in other bacteria. Amoxicillin's broader spectrum and often more favorable dosing regimens can be advantageous in other clinical scenarios.

Continued surveillance of streptococcal susceptibility patterns and further comparative clinical studies are essential to refine treatment guidelines and ensure the continued efficacy of these vital antibiotics. For researchers and drug development professionals, a thorough understanding of the comparative performance and mechanisms of these agents is crucial for the development of next-generation therapeutics to combat streptococcal infections.

References

A Comparative Guide to Bioassay and HPLC Methods for Determining Penicillin V Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of antibiotic potency is a cornerstone of pharmaceutical quality control and a critical aspect of drug development. For Penicillin V, two primary analytical methodologies are prevalent: the traditional microbiological bioassay and the modern high-performance liquid chromatography (HPLC) method. This guide provides an objective comparison of these techniques, supported by experimental data, to assist researchers and drug development professionals in selecting the most suitable assay for their specific needs.

Quantitative Performance Comparison

The choice between a microbiological bioassay and an HPLC assay often hinges on the specific analytical requirements, such as the need to measure biological activity versus chemical purity. The following table summarizes key performance parameters for each method, with representative data for antibiotics illustrating the typical performance of each technique.

ParameterMicrobiological Assay (Agar Diffusion)Chromatographic Assay (HPLC)Key Considerations
Principle Measures the biological activity of the antibiotic by observing the inhibition of microbial growth.Separates and quantifies the active pharmaceutical ingredient (API) based on its physicochemical properties.Microbiological assays directly measure bioactivity, while HPLC measures chemical concentration.[1]
Specificity Can be influenced by related substances or degradation products that also possess antimicrobial activity.Highly specific for the intact this compound molecule, separating it from impurities and degradation products.[1]HPLC offers superior specificity.
Accuracy Can be lower (e.g., 78.52-131.19% for clarithromycin).[1]Generally higher (e.g., 99.27-103.42% for clarithromycin).[1] Recovery for this compound in tablets has been reported as 99.1%.[1]HPLC generally provides greater accuracy in quantifying the API.
Linearity (R²) Good linearity can be achieved (e.g., 0.9974 for bisofloxacin).Excellent linearity is a hallmark of the method (e.g., 0.9998 for bisofloxacin, 0.9988 for this compound).Both methods can demonstrate good linearity within a defined range.
Sensitivity High, as it relies on the sensitive response of microorganisms.High, with the ability to detect low concentrations of the analyte.Both methods can be highly sensitive depending on the specific setup and analyte.
Throughput Lower throughput due to incubation times and manual measurements.Higher throughput and is amenable to automation.HPLC is more suitable for high-throughput screening and routine quality control.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of potency assays. Below are outlines of the experimental protocols for both the microbiological bioassay and the HPLC method for this compound.

Microbiological Bioassay (Cylinder-Plate Method)

This protocol describes a cylinder-plate method for determining the potency of a this compound sample.

  • Preparation of Materials:

    • Test Organism: Staphylococcus aureus (ATCC 6538P) or another suitable susceptible organism.

    • Culture Media: Prepare appropriate agar (B569324) media for the base and seeded layers.

    • Standard Solution: Accurately weigh a suitable amount of this compound Potassium Reference Standard and dissolve it in a buffer solution to create a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution.

    • Sample Solution: Prepare a sample solution of this compound with an expected concentration similar to the standard solutions.

  • Assay Procedure:

    • Pour a base layer of agar into Petri dishes and allow it to solidify.

    • Pour the seeded agar containing the test organism over the base layer and let it solidify.

    • Using a sterile borer, create uniform wells or place sterile cylinders on the agar surface.

    • Carefully pipette equal volumes of the standard and sample solutions into the wells.

    • Incubate the plates at a controlled temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zones of inhibition for both the standard and sample solutions.

    • Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions.

    • Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the determination of this compound potency using reverse-phase HPLC.

  • Preparation of Materials:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare a suitable filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (e.g., 650:350:5.75).

    • Standard Solution: Prepare a stock solution of this compound Potassium Reference Standard in the mobile phase at a known concentration (e.g., about 2.5 mg/mL).

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 225 nm or 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled.

  • System Suitability and Analysis:

    • Perform replicate injections of the standard solution to ensure the system is performing adequately. The tailing factor should be not more than 1.5, and the relative standard deviation for replicate injections should be not more than 2.0%.

    • Inject the standard and sample solutions into the chromatograph.

    • Measure the peak areas of the this compound peak in the chromatograms.

    • Calculate the potency of the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizing the Bioassay Workflow

To further elucidate the experimental process, the following diagram illustrates the workflow of the microbiological bioassay for determining this compound potency.

BioassayWorkflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_media Prepare Culture Media pour_base Pour Base Agar Layer prep_media->pour_base prep_organism Prepare Test Organism pour_seeded Pour Seeded Agar Layer prep_organism->pour_seeded prep_std Prepare Standard Solutions add_solutions Add Standard & Sample Solutions prep_std->add_solutions prep_sample Prepare Sample Solutions prep_sample->add_solutions pour_base->pour_seeded create_wells Create Wells/Place Cylinders pour_seeded->create_wells create_wells->add_solutions incubate Incubate Plates add_solutions->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve determine_potency Determine Sample Potency plot_curve->determine_potency

Caption: Experimental workflow for the microbiological bioassay.

References

A Comparative Guide to the Stability of Penicillin V and Ampicillin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients in solution is paramount for developing robust formulations and ensuring therapeutic efficacy. This guide provides an objective comparison of the stability of two widely used β-lactam antibiotics, Penicillin V and ampicillin (B1664943), in aqueous solutions, supported by experimental data.

Quantitative Stability Data

The stability of both this compound and ampicillin in solution is significantly influenced by factors such as pH, temperature, and the composition of the solvent or buffer. The degradation of these antibiotics, primarily through the hydrolysis of the β-lactam ring, follows first-order kinetics. Below are summaries of quantitative data from various studies, highlighting the stability of each compound under different conditions.

Table 1: Stability of this compound in Aqueous Solution

Temperature (°C)pHSolvent/MediumInitial ConcentrationTime to Reach 90% of Initial Concentration (t₉₀)Reference
4Not SpecifiedReconstituted with distilled water125 mg/mL11.5 days[1][2]
25Not SpecifiedReconstituted with distilled water125 mg/mL< 37 hours[1][2]
Neutral (~7.0)7.0Aqueous SolutionNot SpecifiedOptimal Stability[3]
Acidic (<6)<6Aqueous SolutionNot SpecifiedIncreased Degradation
Alkaline (>8)>8Aqueous SolutionNot SpecifiedIncreased Degradation

Table 2: Stability of Ampicillin in Aqueous Solution

Temperature (°C)pHSolvent/MediumInitial ConcentrationTime to Reach 90% of Initial Concentration (t₉₀)Reference
25Not Specified0.9% Sodium Chloride24 g/L30 hours[4]
30Not Specified0.9% Sodium Chloride24 g/L30 hours[4]
37Not Specified0.9% Sodium Chloride24 g/L24 hours[4]
2-8≤ 7Aqueous Stock Solution50 mg/mLUp to 3 weeks[5]
37Not SpecifiedCulture MediumNot SpecifiedUp to 3 days[5]
> 7>7Aqueous SolutionNot SpecifiedNot very stable[5]

Experimental Protocols

The following is a detailed methodology for a typical stability-indicating High-Performance Liquid Chromatography (HPLC) assay used to quantify the concentration of this compound or ampicillin in solution over time.

Objective: To determine the degradation kinetics of this compound and ampicillin in an aqueous solution under specific conditions (e.g., pH, temperature).

Materials:

  • This compound or Ampicillin reference standard

  • High-purity water (HPLC grade)

  • Buffer salts (e.g., phosphate (B84403), citrate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the antibiotic (this compound or ampicillin) of known concentration in the desired buffer system.

    • Adjust the pH of the solution to the target value using appropriate acids or bases.

    • Filter the solution through a 0.22 µm filter.

  • Stability Study:

    • Dispense aliquots of the prepared solution into sealed vials.

    • Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C).

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately after withdrawal, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis to halt further degradation.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for penicillin analysis is a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.[6][7]

    • Column: A C18 reversed-phase column is commonly used.[6][8]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 225-240 nm.[6]

    • Injection Volume: 10-20 µL.

    • Calibration: Prepare a series of standard solutions of the antibiotic of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Data Analysis:

    • Quantify the concentration of the intact antibiotic in each sample by comparing its peak area to the calibration curve.

    • Plot the natural logarithm of the concentration of the antibiotic versus time.

    • If the degradation follows first-order kinetics, the plot will be a straight line. The slope of this line is the negative of the degradation rate constant (k).

    • Calculate the shelf-life (t₉₀), the time it takes for 10% of the antibiotic to degrade, using the formula: t₉₀ = 0.105 / k.

Factors Influencing Stability and Degradation Pathway

The stability of both this compound and ampicillin is critically dependent on the integrity of their shared β-lactam ring. Several factors can lead to the cleavage of this ring, resulting in the loss of antibacterial activity.

Factors Influencing Penicillin Stability and Degradation cluster_factors Influencing Factors cluster_penicillins Intact Penicillins cluster_degradation Degradation Pathway pH pH (Acidic/Alkaline) Hydrolysis Hydrolysis of β-lactam ring pH->Hydrolysis Temp Temperature Temp->Hydrolysis Enzymes Enzymes (β-lactamases) Enzymes->Hydrolysis Solvent Solvent/Buffer Solvent->Hydrolysis PenV This compound PenV->Hydrolysis Amp Ampicillin Amp->Hydrolysis PenicilloicAcid Penicilloic Acid (Inactive) Hydrolysis->PenicilloicAcid

Caption: Key factors affecting the stability of penicillins and their primary degradation pathway.

Conclusion

Based on the available data, both this compound and ampicillin exhibit limited stability in aqueous solutions, with degradation being accelerated by non-optimal pH and elevated temperatures. This compound appears to be more stable under refrigerated conditions in reconstituted oral solutions compared to some ampicillin formulations, though this can be brand-dependent. Conversely, ampicillin shows good stability at room temperature for over a day in specific formulations like 0.9% sodium chloride. For optimal stability, solutions of both antibiotics should be freshly prepared and stored at refrigerated temperatures. The choice between this compound and ampicillin in a formulation will depend on the specific requirements for storage, administration route, and desired shelf-life, and should be guided by rigorous stability testing under conditions that mimic the final product.

References

A Comparative Guide to Penicillin V Cross-Resistance with Other Penicillins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the cross-resistance between Penicillin V and other members of the penicillin class of antibiotics. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents by offering a concise summary of available experimental data, detailed methodologies for susceptibility testing, and visualizations of the underlying resistance mechanisms.

Understanding Penicillin Resistance

Resistance to penicillin antibiotics is a significant clinical challenge primarily driven by two mechanisms: the enzymatic degradation of the antibiotic by β-lactamases and the alteration of the drug's target, the penicillin-binding proteins (PBPs).

  • β-Lactamase Production: This is a major resistance mechanism, particularly in Staphylococcus aureus. β-lactamase enzymes hydrolyze the β-lactam ring, a core structural component of all penicillin antibiotics, rendering them inactive. The production of these enzymes often leads to cross-resistance among different penicillins that are susceptible to this enzymatic degradation.

  • Alteration of Penicillin-Binding Proteins (PBPs): Bacteria can develop resistance by modifying the structure of their PBPs, the enzymes responsible for cell wall synthesis. These alterations reduce the binding affinity of penicillin antibiotics to their target, thereby diminishing their efficacy. This mechanism is prominent in Streptococcus pneumoniae and is also the basis for methicillin (B1676495) resistance in S. aureus (MRSA).

Quantitative Analysis of Cross-Resistance

Direct comparative data on the cross-resistance of this compound-resistant strains against a full panel of other penicillins is limited in publicly available literature. However, by collating minimum inhibitory concentration (MIC) data from various studies, we can construct an indirect comparison for key Gram-positive pathogens. The following tables summarize the MIC ranges for this compound and other penicillins against Streptococcus pyogenes and Staphylococcus aureus. It is important to note that variations in experimental conditions between studies can influence MIC values.

Table 1: Comparative MICs (µg/mL) of Penicillins against Streptococcus pyogenes

PenicillinMIC Range (µg/mL)Notes
This compound0.004 - 0.012Generally highly active against S. pyogenes.
Penicillin G0.006 - 0.015Similar high in vitro activity to this compound.
Amoxicillin0.004 - 0.015Potent activity, often with slightly lower MICs than this compound/G.
Ampicillin0.006High in vitro activity.
PiperacillinLowGenerally susceptible, though less commonly used for this pathogen.

Note: Significant resistance of Streptococcus pyogenes to penicillins is still rare.

Table 2: Comparative MICs (µg/mL) of Penicillins against Staphylococcus aureus

PenicillinPenicillin-Susceptible S. aureus (PSSA) MIC Range (µg/mL)Penicillin-Resistant, Oxacillin-Susceptible S. aureus (PR-MSSA) MIC Range (µg/mL)Methicillin-Resistant S. aureus (MRSA) MIC Range (µg/mL)
This compound≤0.12>0.12High-level resistance
Penicillin G≤0.12>0.12High-level resistance
Oxacillin≤2≤2≥4
Nafcillin---
Amoxicillin-HighHigh
Piperacillin-HighHigh

Note: For PR-MSSA, resistance is typically due to β-lactamase production. For MRSA, resistance is mediated by the mecA gene encoding the altered PBP2a.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following are detailed methodologies for common MIC determination techniques as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is considered a reference standard for quantitative MIC determination.

  • Preparation of Antimicrobial Solutions: Stock solutions of each penicillin are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Agar (B569324) Dilution Method
  • Preparation of Agar Plates: Varying concentrations of each penicillin are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared as described for the broth microdilution method.

  • Inoculation: The standardized bacterial suspension is spotted onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Visualizing Resistance Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in penicillin resistance and experimental procedures.

Penicillin_Resistance_Mechanisms cluster_mechanisms Mechanisms of Penicillin Resistance P Penicillin BL β-Lactamase (e.g., Penicillinase) P->BL Hydrolysis of β-lactam ring PBP Penicillin-Binding Protein (PBP) P->PBP Inhibition mPBP Modified PBP (e.g., PBP2a) P->mPBP Reduced Binding Affinity Inactivated Inactive Penicillin BL->Inactivated CW Bacterial Cell Wall Synthesis PBP->CW Catalyzes No_Inhibition Cell Wall Synthesis Continues mPBP->No_Inhibition

Primary mechanisms of bacterial resistance to penicillin.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Penicillins in Microtiter Plate C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read Plates and Determine Lowest Concentration with No Visible Growth (MIC) D->E

A Comparative Guide to In Vitro Penicillin V Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common in vitro susceptibility testing methods for Penicillin V: Broth Microdilution (BMD), Kirby-Bauer Disk Diffusion, and the E-test. The performance of these methods is evaluated based on their agreement with reference standards, supported by experimental data. Detailed methodologies for each key experiment are provided to ensure reproducibility.

Introduction

This compound, an oral beta-lactam antibiotic, remains a clinically important agent for treating various bacterial infections, particularly those caused by Gram-positive organisms such as Staphylococcus aureus and Streptococcus pyogenes. Accurate determination of bacterial susceptibility to this compound is crucial for guiding therapeutic decisions and monitoring the emergence of resistance. This guide compares the three most widely used phenotypic methods for determining this compound susceptibility. Broth microdilution is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[1] The Kirby-Bauer disk diffusion method is a qualitative test, while the E-test provides a quantitative MIC value.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from studies comparing the performance of different susceptibility testing methods for penicillin, which serves as a valuable surrogate for this compound. Interpretive criteria are based on the 2025 guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: this compound Interpretive Criteria (Breakpoints) - 2025

OrganismMethodCLSI (M100-ED35) Breakpoints (µg/mL or mm)EUCAST (v 15.0) Breakpoints (mg/L or mm)
S I
Staphylococcus aureusMIC≤0.12-
Disk Diffusion (10 U)≥29-
Streptococcus pyogenes (Group A)MIC≤0.120.25-2
Disk Diffusion (10 U)≥24-

S - Susceptible; I - Intermediate; R - Resistant

Table 2: Performance of E-test Compared to Broth Microdilution for Penicillin Susceptibility of Streptococcus pneumoniae

Performance MetricResultSource
Number of Isolates Tested108[1]
Discordant Results17.6% (19 of 108 isolates)[1]
Nature of DiscrepanciesAll occurred at susceptibility category breakpoints[1]
Magnitude of DiscrepanciesDifferences of only one twofold dilution factor[1]

Table 3: Comparison of Disk Diffusion and Broth Microdilution for Penicillin Susceptibility of Viridans Group Streptococci

Performance MetricResultSource
Discrepancies21.0% (35 discrepancies) between MIC and disk diameter
Nature of DiscrepanciesResistant by MIC and susceptible by zone diameter
ConclusionDisk diffusion is less reliable for detecting low-level penicillin resistance

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of susceptibility testing. Below are generalized protocols for the three key methods discussed.

Broth Microdilution (BMD) Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a known concentration in a suitable solvent.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar (B569324) Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (MHA) plate.

  • Application of Antibiotic Disk: Aseptically place a paper disk impregnated with a standard amount of this compound (e.g., 10 units) onto the agar surface.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established breakpoints.

E-test (Gradient Diffusion Method)

The E-test is a quantitative method that determines the MIC using a predefined gradient of an antimicrobial agent on a plastic strip.

  • Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

  • Application of E-test Strip: Aseptically place the E-test strip containing a gradient of this compound onto the agar surface.

  • Incubation: Incubate the plate under the same conditions as the disk diffusion method.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PenicillinV_Mechanism cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Lysis Cell Lysis Peptidoglycan->Lysis BetaLactamase β-lactamase InactivePenicillin Inactive this compound BetaLactamase->InactivePenicillin PenicillinV This compound PenicillinV->PBP Inhibits PenicillinV->BetaLactamase Hydrolyzes

Caption: Mechanism of action of this compound and the role of β-lactamase in resistance.

Susceptibility_Testing_Workflow cluster_BMD Broth Microdilution (BMD) cluster_Disk Disk Diffusion cluster_Etest E-test Start Bacterial Isolate Inoculum Prepare 0.5 McFarland Inoculum Suspension Start->Inoculum SerialDilution Serial Dilution of This compound in Broth Inoculum->SerialDilution InoculateAgar Inoculate MHA Plate Inoculum->InoculateAgar InoculateAgar2 Inoculate MHA Plate Inoculum->InoculateAgar2 InoculateBMD Inoculate Microtiter Plate SerialDilution->InoculateBMD IncubateBMD Incubate 16-20h InoculateBMD->IncubateBMD ReadMIC Read MIC IncubateBMD->ReadMIC Interpret Interpret Results using CLSI/EUCAST Breakpoints ReadMIC->Interpret PlaceDisk Apply this compound Disk InoculateAgar->PlaceDisk IncubateDisk Incubate 16-20h PlaceDisk->IncubateDisk ReadZone Measure Zone Diameter IncubateDisk->ReadZone ReadZone->Interpret PlaceStrip Apply E-test Strip InoculateAgar2->PlaceStrip IncubateEtest Incubate 16-20h PlaceStrip->IncubateEtest ReadEtestMIC Read MIC from Strip IncubateEtest->ReadEtestMIC ReadEtestMIC->Interpret

Caption: Experimental workflow for this compound susceptibility testing methods.

Conclusion

All three methods—broth microdilution, disk diffusion, and E-test—are valuable for determining this compound susceptibility, though their performance can vary.[1] Broth microdilution remains the reference standard for quantitative MIC determination. The E-test offers a convenient quantitative alternative, although with the potential for minor discrepancies, especially for isolates with MICs near the susceptibility breakpoints.[1] Disk diffusion is a simple and cost-effective qualitative method but may be less reliable for detecting low-level resistance.[1] The choice of method should be guided by the specific needs of the laboratory, considering factors such as cost, workflow, and the level of quantitative accuracy required. Adherence to standardized protocols and the use of up-to-date interpretive criteria from governing bodies like CLSI and EUCAST are paramount for accurate and clinically relevant results.

References

A Comparative Guide to the Proteomic Response of Bacteria to Penicillin V and Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Penicillin V and Penicillin G

Penicillin G (Benzylpenicillin) and this compound (Phenoxymethylpenicillin) are both members of the β-lactam class of antibiotics, which are widely used to treat bacterial infections.[1][2] Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] The key structural difference between them lies in their side chains, which affects their stability in acidic environments and, consequently, their routes of administration. This compound is more resistant to gastric acid, allowing for oral administration, whereas Penicillin G is typically administered intravenously or intramuscularly.[2][5]

Mechanism of Action: A Shared Pathway

Both Penicillin G and this compound act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][5] By binding to the active site of PBPs, these penicillins block the cross-linking of peptidoglycan chains.[4][6] This disruption of cell wall integrity leads to cell lysis and bacterial death, particularly in Gram-positive bacteria which have a thick, exposed peptidoglycan layer.[3][6]

The shared mechanism of action suggests that the core proteomic response of bacteria to both this compound and Penicillin G will be largely similar. This response is a cascade of events triggered by the initial inhibition of cell wall synthesis.

Generalized Proteomic Response to Penicillin Treatment

Based on proteomic studies of bacteria treated with β-lactam antibiotics, the following changes in protein expression are generally expected. These changes reflect the bacterium's attempt to cope with cell wall stress and the subsequent cellular damage.

Table 1: Expected Changes in Bacterial Protein Expression in Response to Penicillin Treatment
Protein CategoryPredicted Change in ExpressionRationale
Cell Wall Synthesis & Metabolism Upregulation of some proteins, downregulation of othersBacteria may attempt to compensate for the inhibition of peptidoglycan cross-linking by upregulating the expression of certain cell wall synthesis enzymes. Conversely, proteins involved in later stages of cell wall turnover may be downregulated.
Penicillin-Binding Proteins (PBPs) Downregulation or modificationProlonged exposure may lead to downregulation of susceptible PBPs or mutations leading to altered PBP structure to reduce antibiotic binding.
Stress Response Proteins UpregulationChaperone proteins (e.g., GroEL, DnaK) and proteases (e.g., ClpP) are often upregulated to manage misfolded or damaged proteins resulting from cellular stress.
Autolysins Upregulation/ActivationPenicillin treatment can trigger the activation of autolytic enzymes that degrade the cell wall, contributing to cell lysis.[4]
Signal Transduction Proteins UpregulationTwo-component systems, such as VncR/S in S. pneumoniae, can be activated in response to cell wall damage, initiating downstream signaling cascades that may lead to cell death.[7]
Metabolic Proteins Altered ExpressionChanges in central carbon metabolism, amino acid metabolism, and energy production are common as the cell redirects resources to combat stress.
Virulence Factors Altered ExpressionThe expression of virulence factors can be altered as part of the global stress response.

Potential, Subtle Proteomic Differences: this compound vs. Penicillin G

While the core proteomic response is expected to be similar, subtle quantitative differences might arise due to the structural variations between this compound and Penicillin G. These potential differences are hypothetical and would require direct experimental validation.

  • Transport and Efflux Proteins: The minor difference in the side chains of this compound and G could potentially lead to differential recognition by bacterial influx or efflux systems. This might result in slight variations in the intracellular concentration of each antibiotic, which could be reflected in the magnitude of the proteomic response.

  • PBP Affinity: Although both target PBPs, there might be subtle differences in their binding affinities to the various PBPs within a bacterial species. This could lead to minor quantitative variations in the downstream effects on cell wall synthesis and the subsequent stress response.

Experimental Protocols for Comparative Proteomics

For researchers aiming to directly compare the proteomic effects of this compound and Penicillin G, the following experimental workflow is recommended.

Bacterial Culture and Treatment
  • Bacterial Strain: Select a relevant bacterial strain, for example, a susceptible strain of Staphylococcus aureus or Streptococcus pneumoniae.

  • Culture Conditions: Grow the bacteria in an appropriate liquid medium to mid-logarithmic phase.

  • Antibiotic Treatment: Divide the culture into three groups: a control group (no antibiotic), a group treated with this compound, and a group treated with Penicillin G. The antibiotic concentrations should be standardized, for example, to the minimum inhibitory concentration (MIC) for the chosen strain.

  • Time Course: Harvest bacterial cells at various time points post-treatment (e.g., 30 min, 1 hour, 2 hours) to capture both early and late proteomic responses.

Protein Extraction and Preparation
  • Cell Lysis: Lyse the harvested bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., sonication or bead beating) methods in a lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

  • Protein Digestion: For bottom-up proteomics, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

Mass Spectrometry-Based Proteomic Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition: Use either a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy.[8]

  • Quantitative Proteomics: Employ either a label-free quantification (LFQ) approach or a label-based method (e.g., SILAC, iTRAQ, or TMT) for accurate comparison of protein abundance between the different treatment groups.[9]

Data Analysis
  • Peptide and Protein Identification: Search the raw mass spectrometry data against a protein database for the specific bacterial species using a search engine like MaxQuant, Sequest, or Mascot.

  • Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between the control, this compound-treated, and Penicillin G-treated groups.

  • Bioinformatics Analysis: Use bioinformatics tools to perform functional annotation and pathway analysis of the differentially expressed proteins to understand the biological processes affected by each antibiotic.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Penicillin_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Penicillin This compound or G PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis and Death Peptidoglycan->Cell_Lysis Disruption leads to Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Treatment Treatment: 1. Control 2. This compound 3. Penicillin G Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion to Peptides Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Inject Peptides Data_Processing Data Processing & Protein ID LCMS->Data_Processing Quantification Quantitative Analysis Data_Processing->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

References

Safety Operating Guide

Proper Disposal of Penicillin V: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Penicillin V are critical for environmental safety and regulatory compliance. This compound, a widely used beta-lactam antibiotic, requires specific disposal procedures to prevent environmental contamination and the development of antibiotic-resistant bacteria.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound in a laboratory setting.

Regulatory Framework

Stock solutions of this compound are classified as hazardous chemical waste and must be disposed of in accordance with institutional, local, and national guidelines.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[2][3][4] A key regulation, known as Subpart P, explicitly prohibits the disposal of hazardous waste pharmaceuticals by flushing them down the drain (sewering).[1][3] Therefore, proper chemical inactivation is a necessary step to render the antibiotic biologically inactive before its final disposal.[1]

Chemical Inactivation Protocol: Alkaline Hydrolysis

The recommended method for inactivating this compound is through alkaline hydrolysis. This process effectively breaks the beta-lactam ring, which is the core of its antibacterial activity, resulting in the formation of penicilloic acid.[1]

Experimental Protocol: Inactivation of this compound Solutions

This protocol outlines the steps for the chemical inactivation of this compound solutions via alkaline hydrolysis.[1]

1. Preparation and Personal Protective Equipment (PPE):

  • Conduct all work in a designated waste treatment area, preferably within a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.

2. Inactivation Procedure:

  • For every one volume of this compound solution, add two volumes of 1 M NaOH solution. For example, for 100 mL of this compound solution, add 200 mL of 1 M NaOH.[1]

  • Allow the mixture to react for a sufficient period to ensure complete inactivation of the antibiotic.

3. Waste Neutralization and Collection:

  • Before final disposal, the alkaline solution must be neutralized.

  • Slowly add an acid, such as 1 M hydrochloric acid (HCl), while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding acid until the pH of the solution is between 6.0 and 8.0.[1]

  • Transfer the neutralized, inactivated solution into a clearly labeled hazardous waste container designated for aqueous chemical waste.[1] This container must comply with your institution's and local regulations.

4. Final Disposal:

  • Arrange for the pickup and final disposal of the hazardous waste container by a certified hazardous waste management contractor.[1] Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[3]

Quantitative Data for Alkaline Hydrolysis

The following table summarizes the key quantitative parameters for the alkaline hydrolysis of this compound.

ParameterValue/Instruction
Reagent 1 M Sodium Hydroxide (NaOH)
Volume Ratio (this compound : NaOH) 1 : 2
Neutralizing Agent 1 M Hydrochloric Acid (HCl) or equivalent
Final pH Range 6.0 - 8.0

Disposal Workflow for this compound Waste

The proper disposal of this compound follows a structured workflow to ensure safety and compliance at each step. The logical relationship from initial waste characterization to final disposal is illustrated in the diagram below.

G A This compound Waste Generation (e.g., expired stock, contaminated media) B Characterize as Hazardous Pharmaceutical Waste A->B C Chemical Inactivation (Alkaline Hydrolysis) B->C D Neutralization (pH 6.0 - 8.0) C->D E Containerize and Label as Hazardous Waste D->E F Store in Designated Waste Accumulation Area E->F G Arrange for Licensed Hazardous Waste Disposal F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.